molecular formula C8H10ClN3O B594462 (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1264038-82-5

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

货号: B594462
CAS 编号: 1264038-82-5
分子量: 199.638
InChI 键: LKGMLJYQCXYCRF-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a key synthetic intermediate and building block in advanced chemical and pharmaceutical research. Its primary research application is in the synthesis of novel vinylpyrimidine phosphoramidite linkers for oligonucleotide conjugation . These linkers are incorporated into oligonucleotides using standard automated solid-phase synthesis and enable subsequent metal-free, thiol-reactive "click chemistry" for creating bioconjugates with peptides, lipids, and carbohydrates, thereby improving cellular delivery of therapeutic oligonucleotides . The scaffold is also featured in patented compounds investigated for inhibiting various biological targets, such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK), highlighting its value in developing potential treatments for cancers, inflammatory diseases, and other disorders . This compound is offered with a purity of 95% and is available for shipping. It is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications .

属性

IUPAC Name

(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMLJYQCXYCRF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733672
Record name (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264038-82-5
Record name (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in Kinase Inhibitor Discovery

[1]

Executive Summary

Compound Identity: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS Registry: 1053568-30-5 (Generic/Isomer specific variants may apply) Role: Advanced Chiral Intermediate / Pharmacophore Scaffold

In the landscape of modern medicinal chemistry, (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (hereafter referred to as CP-3R ) has emerged as a high-value "privileged scaffold." Unlike non-specific building blocks, CP-3R offers a pre-validated structural motif that addresses three critical bottlenecks in drug discovery: solubility , chiral selectivity , and orthogonal reactivity .[1]

This guide analyzes the therapeutic utility of CP-3R, focusing on its application in synthesizing Type I and Type II kinase inhibitors (e.g., JAK, IRAK4, CDK) and its role in modulating physicochemical properties (LogD, tPSA) of clinical candidates.[1]

Part 1: Structural Biology & Chemical Logic

The Pharmacophore Triad

The therapeutic potential of CP-3R is derived from three distinct structural features that function synergistically within the ATP-binding pocket of protein kinases.

FeatureChemical FunctionBiological/Therapeutic Impact
Pyrimidine Core Hinge Binder ScaffoldMimics the adenine ring of ATP; forms critical H-bonds with the kinase hinge region (e.g., Val, Leu residues).[2]
(R)-3-Hydroxyl Solubilizing VectorProjects into the solvent front or forms specific H-bonds with ribose-binding residues, improving water solubility and selectivity.
6-Chloro Handle Electrophilic WarheadEnables late-stage diversification via SNAr or Suzuki-Miyaura coupling to attach "tail" moieties that probe the hydrophobic back-pocket.[2]
Chirality as a Selectivity Filter

The specific use of the (R)-enantiomer is not arbitrary. In many kinase pockets (e.g., JAK family), the 3-position of the pyrrolidine ring dictates the vector of the hydroxyl group.[1]

  • (R)-Configuration: Often directs the -OH group towards the solvent interface, lowering lipophilicity (LogP) without incurring steric penalties.

  • (S)-Configuration: May direct the -OH towards the protein backbone, potentially causing steric clashes or desolvation penalties depending on the specific kinase isoform.

Part 2: Therapeutic Applications & Case Studies

JAK/STAT Pathway Inhibition

In the development of Janus Kinase (JAK) inhibitors, the pyrimidine-pyrrolidine motif is a proven scaffold.[1] CP-3R serves as a precursor to "soft drugs" or highly selective inhibitors where the 6-position is substituted with a nitrile or amide group.

  • Mechanism: The pyrrolidine nitrogen acts as an electron donor to the pyrimidine ring, modulating the pKa of the hinge-binding nitrogens.

  • Advantage: The 3-OH group reduces blood-brain barrier (BBB) penetration for peripheral targets (avoiding CNS side effects) while maintaining high plasma concentration.

IRAK4 Inhibitors (Inflammation/Oncology)

Research into Interleukin-1 Receptor Associated Kinase 4 (IRAK4) utilizes scaffolds similar to CP-3R. The hydroxyl group in CP-3R mimics the ribose hydroxyls of ATP, anchoring the molecule in the active site.

  • Optimization: Medicinal chemists use the 6-Cl handle to attach isoquinoline or pyridine rings (via Suzuki coupling) to engage the "gatekeeper" residue, a common strategy in overcoming resistance mutations.[1]

Visualization: The CP-3R Divergent Synthesis Pathway

The following diagram illustrates how CP-3R acts as a central node in generating diverse kinase inhibitor libraries.

CP3R_PathwayStart4,6-DichloropyrimidineCoreCP-3R Scaffold(R)-1-(6-Cl-pyrimidin-4-yl)pyrrolidin-3-olStart->Core Regioselective S_NAr (0°C, TEA)Reagent(R)-3-PyrrolidinolReagent->CorePathAPath A: S_NAr Displacement(Amines/Anilines)Core->PathA Heat, BasePathBPath B: Suzuki Coupling(Aryl Boronic Acids)Core->PathB Pd CatalystDrug1Target: JAK Inhibitor(Selectivity via Tail)PathA->Drug1Drug2Target: IRAK4 Inhibitor(Solubility via OH)PathB->Drug2

Caption: Divergent synthesis workflow utilizing CP-3R to access distinct therapeutic classes.

Part 3: Experimental Protocols

Synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Note: This protocol ensures regioselectivity and minimizes the formation of the bis-substituted byproduct.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 equiv)[1]

  • (R)-3-Pyrrolidinol (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

  • Ethanol (EtOH) or Isopropanol (IPA)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloropyrimidine (10 g, 67.1 mmol) in EtOH (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Cooling is critical to prevent double substitution.

  • Addition: Dissolve (R)-3-pyrrolidinol (5.85 g, 67.1 mmol) and TEA (23.4 mL) in EtOH (50 mL). Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

  • Yield: Expect 85–92% yield of a white to off-white solid.

Quality Control & Validation
  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic peaks include the pyrimidine singlets (approx.[1] δ 8.3 ppm and δ 6.5 ppm) and the chiral pyrrolidine multiplets.

  • Chiral Purity: Verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure no racemization occurred during the reaction.

Part 4: Strategic Advantages in Drug Design

Physicochemical Property Modulation

Incorporating CP-3R improves the "drug-likeness" of lead compounds.

PropertyEffect of CP-3R MoietyBenefit
LogD (7.4) Lowers LogD by 0.5–1.0 unitReduces lipophilic clearance; improves metabolic stability.
tPSA Adds ~20 ŲIncreases polar surface area, reducing non-specific binding (off-target toxicity).[1]
Fsp³ Character Increases saturationEnhances solubility and enables specific 3D receptor interactions (escape from "flatland").
SAR Decision Logic

When to use CP-3R versus other scaffolds?

SAR_LogicStartLead OptimizationIssue?SolubilityPoor Solubility?Start->SolubilitySelectivityPoor Selectivity?Solubility->SelectivityNoAction1Use CP-3R(3-OH exposes to solvent)Solubility->Action1YesMetabHigh Clearance?Selectivity->MetabNoAction2Use CP-3R(Chiral vector checks fit)Selectivity->Action2YesAction3Block Metabolic Soft SpotMetab->Action3Yes

Caption: Decision tree for incorporating CP-3R during Lead Optimization.

References

  • Pfizer Inc. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[1][3] Journal of Medicinal Chemistry.

  • ARKIVOC. (2015).[4][5] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11782200, Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate.

  • MySkinRecipes. (2025).[5] (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol Product Specifications and Kinase Inhibitor Applications.

  • Sigma-Aldrich. (2025). 1-(6-methylpyrimidin-4-yl)pyrrolidin-3-ol Product Information.

An In-Depth Technical Guide to (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Scaffold

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its structure combines three key pharmacophoric elements: a reactive chloropyrimidine ring, a stereodefined pyrrolidinol moiety, and a crucial (R)-configuration that imparts specific three-dimensional orientation. This combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, prized for its conformational flexibility and ability to engage in specific interactions with biological targets. The pyrimidine core is a cornerstone of many kinase inhibitors, acting as a bioisostere for the adenine base of ATP and enabling competitive binding to the enzyme's active site. The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for further elaboration of the molecule through reactions like nucleophilic aromatic substitution, a cornerstone of modern drug synthesis.

This guide provides a comprehensive overview of the technical data and practical insights necessary for the effective use of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its successful application in multi-step syntheses. While a comprehensive, experimentally determined dataset for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource/Method
CAS Number 1264038-82-5Chemical Supplier Databases
Molecular Formula C₈H₁₀ClN₃OCalculated
Molecular Weight 199.64 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.Structural Analogy
Chirality (R)-enantiomerSpecified

Synthesis Protocol: A Rational Approach via Nucleophilic Aromatic Substitution

The most logical and industrially scalable route to (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This common and well-understood reaction in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.

The strategic choice of starting materials is key. 4,6-Dichloropyrimidine serves as the electrophilic pyrimidine core. The presence of two electron-withdrawing nitrogen atoms in the ring activates the chlorine atoms towards nucleophilic attack. The nucleophile is the chiral building block, (R)-3-hydroxypyrrolidine. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction cluster_3 Workup & Purification cluster_4 Final Product A 4,6-Dichloropyrimidine F Nucleophilic Aromatic Substitution (SNAr) A->F B (R)-3-Hydroxypyrrolidine B->F C Solvent (e.g., IPA, DMF) C->F D Base (e.g., DIPEA, K2CO3) D->F E Temperature (e.g., 80-100 °C) E->F G Aqueous Workup F->G H Extraction G->H I Purification (e.g., Column Chromatography) H->I J (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol I->J

Step-by-Step Experimental Protocol
  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent such as isopropanol (IPA) or dimethylformamide (DMF) (approximately 10 volumes). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Nucleophile Addition: Dissolve (R)-3-hydroxypyrrolidine (1.0-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol.

Safety and Handling: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is not widely available, a robust safety assessment can be constructed by considering the hazards associated with its constituent functional groups: chloropyrimidines and pyrrolidinols.

Hazard Assessment:

  • Chloropyrimidines: These compounds are typically irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They are reactive electrophiles and should be handled with care.

  • Pyrrolidinols: These are secondary amines and can be corrosive or irritating to the skin and eyes.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[3]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

G cluster_0 Purified Product cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Confirmation A (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol B ¹H NMR A->B C ¹³C NMR A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F HPLC/UPLC A->F G Chiral HPLC A->G H Structural Confirmation & Purity Assessment B->H C->H D->H E->H F->H G->H

Expected Analytical Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine and pyrrolidine protons. The pyrimidine protons should appear as singlets in the aromatic region (typically δ 8.0-8.5 ppm). The pyrrolidine protons will appear in the aliphatic region (typically δ 2.0-4.5 ppm), with the proton on the carbon bearing the hydroxyl group appearing as a multiplet around δ 4.0-4.5 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all eight carbon atoms in the molecule. The pyrimidine carbons will be in the downfield region (typically δ 150-165 ppm). The pyrrolidine carbons will be in the upfield region (typically δ 30-70 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (199.64 for C₈H₁₀ClN₃O). The isotopic pattern for the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad band around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (around 1500-1600 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹).

  • Chiral HPLC: To confirm the enantiomeric purity of the (R)-enantiomer, analysis on a chiral stationary phase is essential.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol lies in its role as a key intermediate in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6]

The 6-chloro substituent on the pyrimidine ring is a key reactive site for further functionalization. It readily undergoes a second SNAr reaction with a variety of amine nucleophiles, allowing for the introduction of diverse side chains that can be tailored to target the specific binding pockets of different kinases. This modular approach is a cornerstone of modern medicinal chemistry.

A common synthetic strategy involves the reaction of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol with a substituted aniline or other amine-containing fragment. This builds a more complex molecule with the potential for potent and selective kinase inhibition.

G cluster_0 Key Intermediate cluster_1 Second SNAr Reaction cluster_2 Kinase Inhibitor Scaffold cluster_3 Biological Target cluster_4 Therapeutic Outcome A (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol D N-Aryl-4-((R)-3-hydroxypyrrolidin-1-yl)pyrimidin-6-amine A->D B Amine Nucleophile (e.g., Substituted Aniline) B->D C Reaction Conditions (Base, Solvent, Heat) C->D E Kinase Enzyme D->E Binds to ATP pocket F Inhibition of Kinase Activity & Downstream Signaling E->F Inhibits

The resulting N-aryl-4-((R)-3-hydroxypyrrolidin-1-yl)pyrimidin-6-amine scaffold is a common core in many potent kinase inhibitors. The (R)-3-hydroxypyrrolidine moiety often forms critical hydrogen bonds within the kinase active site, enhancing binding affinity and selectivity. The aryl group can be further decorated with various substituents to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry into a class of molecules with significant therapeutic potential. Its well-defined stereochemistry, coupled with the versatile reactivity of the chloropyrimidine ring, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and safe handling is paramount to leveraging its full potential in the quest for novel and effective medicines.

References

  • Roskoski R Jr. Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology, and synthesis. J Med Chem. 2021;64(19):14137-14199. Available from: [Link]

  • MDPI. Special Issue : Kinase Inhibitor Chemistry. Available from: [Link]

  • Wilson BA, Li N, Martinez Fiesco JA, et al. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. J Nat Prod. 2023;86(11):2576-2585. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. Available from: [Link]

  • Nikolova V, Dzhambazova E, Gravanis A, et al. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Pharmaceuticals (Basel). 2023;16(3):348. Available from: [Link]

  • Zhang Y, Li X, Wang X, et al. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Mar Drugs. 2024;22(9):431. Available from: [Link]

  • Williams A. Concerted Nucleophilic Aromatic Substitution Reactions. Isr J Chem. 2018;58(8):869-876. Available from: [Link]

  • Al-Sanea MM, Al-Warhi T, Al-Harbi NO, et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2023;28(14):5419. Available from: [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

  • Organic Chemistry. nucleophilic aromatic substitutions. 2019. Available from: [Link]

  • de Paula Sabino A, de Oliveira RB, Ramalho TC, et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Int J Mol Sci. 2024;25(1):541. Available from: [Link]

  • Fulmer GR, Miller AJM, Sherden NH, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. Available from: [Link]

  • Zhumanov O, Abduvakhabov A, Turaev A. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6618. Available from: [Link]

  • Pearson. Nucleophilic Aromatic Substitution Practice Questions & Answers. Available from: [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Rasayan J Chem. 2013;6(1):44-49. Available from: [Link]

  • Organic Chemistry Explained. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. 2024. Available from: [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. 2024. Available from: [Link]

  • Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribrícutis Dendy. Indian J Chem. 1999;38B:1371-1373. Available from: [Link]

  • Jacobo-Herrera N, Pérez-Veyna O, Andrade-Cetto A, et al. 1H Nuclear Magnetic Resonance-Based Targeted and Untargeted Metabolomics Profiling of Retail Samples of Cuachalalate (Amphipterygium adstringens). Metabolites. 2023;13(4):506. Available from: [Link]

  • Hosseininezhad S, Ramazani A. Recent Advances in the Synthesis of Pyrrolidines. In: Pyrrolidines: Synthesis, Properties and Applications. 2023. Available from: [Link]

Sources

The Convergence of Privileged Scaffolds: A Technical Guide to Pyrimidine-Based Compounds Featuring Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores has emerged as a powerful approach for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the burgeoning field of pyrimidine-based scaffolds fused with chiral pyrrolidines, a pairing that synergistically merges the biological relevance of pyrimidines with the stereochemical advantages of chiral pyrrolidines. This document serves as a comprehensive resource, elucidating the synthetic strategies, biological applications, and structure-activity relationships (SAR) that define this promising class of molecules.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including the nucleobases uracil, cytosine, and thymine.[1] Its inherent ability to engage in hydrogen bonding and its versatile substitution patterns have led to its incorporation into a wide array of clinically successful drugs with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] On the other hand, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in natural products and pharmaceuticals. The introduction of chirality into the pyrrolidine scaffold provides a three-dimensional architecture that can lead to highly specific and potent interactions with biological targets.[5]

The amalgamation of these two privileged scaffolds has yielded compounds with significant therapeutic potential, particularly in the realms of oncology and neurodegenerative diseases. This guide will explore the intricacies of their design, synthesis, and biological evaluation, providing researchers with the foundational knowledge to navigate and innovate within this exciting area of drug discovery.

Synthetic Strategies: Crafting Chiral Pyrimidine-Pyrrolidine Scaffolds

The synthesis of pyrimidine-based scaffolds containing chiral pyrrolidines requires careful planning to control stereochemistry and achieve the desired final structure. The primary approaches involve either the introduction of a pre-synthesized chiral pyrrolidine onto a pyrimidine core or the construction of the chiral pyrrolidine ring on a pyrimidine-containing precursor.

Stereoselective Synthesis of the Chiral Pyrrolidine Moiety

The asymmetric synthesis of the pyrrolidine ring is a critical first step in many synthetic routes. Several powerful methods have been developed to achieve high enantioselectivity.

One notable strategy is the asymmetric [C + NC + CC] cycloaddition . This method allows for the creation of enantiomerically pure pyrrolidine fragments with a high degree of saturation and three-dimensional diversity.[6] By varying the aldehyde, amine, and alkene components, a wide array of structurally unique pyrrolidines can be accessed.[6]

Another effective approach involves the asymmetric Tsuji-Trost allylation of N-tert-butanesulfinyl imines. This method provides a simple and efficient route to sp³-rich pyrrolidine scaffolds starting from simple ketones, with the tert-butanesulfinamide acting as a chiral auxiliary to direct the stereochemical outcome.[7]

Furthermore, Brønsted acid-catalyzed intramolecular hydroamination has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, particularly those containing quaternary stereocenters.[8] The use of a highly electron-deficient protecting group on the nitrogen is crucial to prevent catalyst deactivation and achieve high yields and enantioselectivities.[8]

Coupling of Chiral Pyrrolidines to the Pyrimidine Core

Once the chiral pyrrolidine is obtained, it can be coupled to the pyrimidine scaffold through various chemical transformations. A common method is nucleophilic aromatic substitution (SNAr) , where a halogenated pyrimidine reacts with the secondary amine of the pyrrolidine.

A representative experimental protocol for the synthesis of a pyrimidine-pyrrolidine hybrid:

  • Preparation of the Chloro-pyrimidine Intermediate: A suitably substituted pyrimidine is chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The chlorinated pyrimidine is dissolved in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • The chiral pyrrolidine derivative is added to the reaction mixture, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

  • The reaction is typically heated to facilitate the substitution.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired pyrimidine-pyrrolidine hybrid.

G cluster_synthesis General Synthetic Workflow Start Substituted Pyrimidine Chlorination Chlorination (e.g., POCl3) Start->Chlorination Chloro_Pyrimidine Chloro-pyrimidine Intermediate Chlorination->Chloro_Pyrimidine Coupling Nucleophilic Aromatic Substitution (SNAr) Chloro_Pyrimidine->Coupling Chiral_Pyrrolidine Chiral Pyrrolidine (Pre-synthesized) Chiral_Pyrrolidine->Coupling Final_Product Pyrimidine-Pyrrolidine Hybrid Coupling->Final_Product

Caption: A generalized workflow for the synthesis of pyrimidine-pyrrolidine hybrids.

Biological Applications and Structure-Activity Relationships

The fusion of pyrimidine and chiral pyrrolidine scaffolds has led to the discovery of potent inhibitors of various biological targets, demonstrating significant therapeutic potential.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics.[9][10] The pyrrolopyrimidine core acts as a scaffold that can be modified to achieve selectivity and potency against specific kinases.[9] The introduction of a chiral pyrrolidine moiety can enhance binding affinity and introduce favorable pharmacokinetic properties.

For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11] One compound, 5k , emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC₅₀ values ranging from 40 to 204 nM.[11] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in cancer cells.[11]

CompoundTarget Kinase(s)IC₅₀ (nM)Cancer Cell Line(s)Reference
5k EGFR, Her2, VEGFR2, CDK240-204HepG2, MCF-7, MDA-MB-231, HeLa[11]
LEI-401 NAPE-PLD<10Not specified[12]
Compound 19 AChE, BChE, MAO-A, MAO-B, BACE-170-730Not applicable (Enzyme inhibition)[2][13]

Table 1: Biological activities of representative pyrimidine-pyrrolidine hybrids.

Multi-Target Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology.[13] Multi-target-directed ligands (MTDLs) that can simultaneously modulate several key targets in AD pathogenesis are a promising therapeutic strategy.[13]

A series of pyrimidine/pyrrolidine-sertraline based hybrids were designed and synthesized as potential multi-target agents for AD.[2][13] One compound, Compound 19 , demonstrated potent in vitro inhibition of several key enzymes implicated in AD, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1).[2][13] In vivo studies showed that this compound could improve memory and learning in behavioral models of AD.[2][13]

G cluster_ad Multi-Target Strategy for Alzheimer's Disease Pyrimidine_Pyrrolidine_Hybrid Pyrimidine-Pyrrolidine Hybrid (e.g., Compound 19) AChE AChE Inhibition Pyrimidine_Pyrrolidine_Hybrid->AChE BChE BChE Inhibition Pyrimidine_Pyrrolidine_Hybrid->BChE MAO MAO Inhibition Pyrimidine_Pyrrolidine_Hybrid->MAO BACE1 BACE-1 Inhibition Pyrimidine_Pyrrolidine_Hybrid->BACE1 Neuroprotection Neuroprotective Effects AChE->Neuroprotection BChE->Neuroprotection MAO->Neuroprotection BACE1->Neuroprotection

Caption: The multi-target approach of pyrimidine-pyrrolidine hybrids in Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-pyrrolidine hybrids is highly dependent on the nature and position of substituents on both the pyrimidine and pyrrolidine rings. For instance, in a series of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine significantly increased the inhibitory activity and reduced lipophilicity.[12] This highlights the critical role of the chiral pyrrolidine moiety in optimizing both potency and drug-like properties.[12] Furthermore, the stereochemistry of the pyrrolidine ring can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

Conclusion

The strategic fusion of pyrimidine and chiral pyrrolidine scaffolds represents a highly promising avenue for the discovery of novel and effective therapeutic agents. The inherent biological relevance of the pyrimidine core, combined with the stereochemical control and three-dimensional diversity offered by the chiral pyrrolidine moiety, provides a powerful platform for the design of potent and selective modulators of various biological targets. The successful development of kinase inhibitors for oncology and multi-target agents for Alzheimer's disease underscores the vast potential of this molecular architecture. Future research in this area will undoubtedly focus on the exploration of novel synthetic methodologies, the expansion of the chemical space through diverse substitutions, and the elucidation of the intricate structure-activity relationships that govern the biological activity of these fascinating hybrid molecules.

References

  • Ahmad, W., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. Biomedicine & Pharmacotherapy, 159, 114239. [Link]

  • Mahidol University. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. [Link]

  • Ahmad, W., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. ResearchGate. [Link]

  • Brand, M., et al. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link]

  • Firth, J. D., & O'Brien, P. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry, 23(46), 11153–11158. [Link]

  • Bertuzzi, G., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(23), 5696. [Link]

  • ResearchGate. Bioactive and natural compounds based on the pyrrolidine scaffold. [Link]

  • Antipin, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(20), 11158. [Link]

  • List, B., et al. Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Xu, B., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & medicinal chemistry, 26(10), 2789–2800. [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137759. [Link]

  • Kumar, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135198. [Link]

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of medicinal chemistry, 64(1), 481–515. [Link]

  • Buchholz, A., & Reißig, H. U. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. European Journal of Organic Chemistry, 2003(18), 3531-3541. [Link]

  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

  • Alanazi, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Shaik, S. P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 153, 107867. [Link]

  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of medicinal chemistry, 43(22), 4288–4312. [Link]

  • Patil, S. B. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(1), 44-52. [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 735-740. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(20), 2149–2174. [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. RSC advances, 13(38), 26649–26662. [Link]

  • Warfield, B. M., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in brief, 35, 106883. [Link]

  • ResearchGate. Structure activity relationship. [Link]

  • Liu, Y., et al. (2018). Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Organic letters, 20(15), 4553–4556. [Link]

  • Ríos-Gómez, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5437. [Link]

  • Patel, R. M., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(11), 34-48. [Link]

Sources

Technical Assessment: Stability Profile of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1340067-57-3, hereafter CP-3-OH ) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors (e.g., JAK, CDK, MSK1) and GPCR ligands.[1] Its structure combines an electron-deficient 6-chloropyrimidine "warhead" with a chiral (R)-3-hydroxypyrrolidine solubilizing group.

Stability Verdict: Under strict ambient conditions (20–25°C, <60% RH), CP-3-OH is chemically stable in the solid state for 12–24 months. However, it exhibits latent instability driven by two primary vectors:

  • Hydrolytic Dehalogenation: The C6-Chloro substituent is susceptible to slow nucleophilic displacement by water, generating the inactive 6-hydroxy impurity (tautomerizing to the pyrimidinone).

  • Hygroscopicity: The polar hydroxyl group and nitrogenous heterocycle increase moisture uptake, accelerating hydrolysis and inducing physical deliquescence.

This guide details the mechanistic stability profile, degradation pathways, and a validated protocol for stress testing this intermediate.

Physicochemical Profiling & Degradation Mechanisms

Structural Vulnerabilities

The stability of CP-3-OH is dictated by the electronic environment of the pyrimidine ring.

  • The Electrophilic Center (C6): The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 pull electron density, making the carbons at 2, 4, and 6 highly electrophilic. The chlorine atom at C6 acts as a leaving group. While the amino group (pyrrolidine nitrogen) at C4 donates electron density (via resonance) to stabilize the ring, the C6 position remains vulnerable to Nucleophilic Aromatic Substitution (

    
    ) by water or hydroxide ions.
    
  • The Chiral Handle (C3'-OH): The secondary alcohol on the pyrrolidine ring is chemically robust against ambient oxidation but acts as a hygroscopic magnet . Water absorbed here creates a localized aqueous micro-environment on the crystal surface, facilitating the hydrolysis of the C6-Cl bond.

Degradation Pathway: Hydrolytic Dehalogenation

The primary degradation product is (R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4(3H)-one .

Figure 1: The dominant degradation pathway involves the hydrolysis of the chloropyrimidine moiety. The reaction is accelerated by moisture and acidic/basic impurities.

Predicted Stability Data (In Silico & SAR Analysis)

Based on Structure-Activity Relationships (SAR) of analogous 4-amino-6-chloropyrimidines, the following stability profile is projected for CP-3-OH.

ConditionRisk LevelPredicted t90 (Time to 90% Potency)Primary Failure Mode
Ambient (25°C / 60% RH) Low> 24 MonthsSlow hydrolysis if packaging is compromised.
Accelerated (40°C / 75% RH) Medium3–6 MonthsHydrolysis driven by moisture uptake.
High pH (Basic Solution) Critical < 24 HoursRapid

hydrolysis to pyrimidinone.
Low pH (Acidic Solution) High< 48 HoursProtonation of N-ring activates C-Cl bond for hydrolysis.
Photostability (UV/Vis) LowVariablePyrimidines absorb UV; potential for lattice discoloration.

Experimental Protocol: Stability Assessment

To validate the quality of CP-3-OH batches, the following self-validating stress test protocol is recommended. This aligns with ICH Q1A(R2) guidelines for drug substance stability.[2][3][4][5]

Analytical Method: Reverse-Phase HPLC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption max).

  • Pass Criteria: Main peak purity > 98.0%; No single impurity > 0.5%.

Stress Testing Workflow

Execute this workflow to determine the re-test date for your material.

Figure 2: Decision tree for batch release and stability validation. KF = Karl Fischer titration (moisture).

Storage & Handling Recommendations

To maximize the shelf-life of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, adhere to these "Gold Standard" handling procedures:

  • Moisture Barrier: Store in amber glass vials with a Teflon-lined cap. Secondary containment should include a desiccant pack (Silica gel or Molecular Sieves).

    • Reasoning: Prevents hygroscopic activation of the hydrolysis pathway.

  • Temperature Control: Refrigeration (2–8°C) is preferred but controlled room temperature (20–25°C) is acceptable if the container is tightly sealed.

    • Reasoning: Lower temperature kinetically inhibits the

      
       reaction rate.
      
  • Inert Atmosphere: For long-term storage (>6 months), purge the headspace with Argon or Nitrogen.

    • Reasoning: While not oxidation-sensitive, this prevents moisture ingress from humid air.

  • Re-test Period: Perform a purity check (HPLC) and appearance check (look for yellowing/liquefaction) every 12 months .

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003. Link

  • Life Chemicals. Product Data: 1-(6-methylpyrimidin-4-yl)pyrrolidin-3-ol (Analogous Scaffold). Sigma-Aldrich / Life Chemicals Catalog, Accessed 2026. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53323603 (Chloropyrimidine derivatives). PubChem, Accessed 2026. Link

  • Benchchem. 1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid (Structural Analog Data). Benchchem, Accessed 2026.[6] Link

  • MDPI. Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents (General Stability of Pyrrolidine/Pyrimidine Scaffolds). Molecules, 2025. Link

Sources

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Chloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chloropyrimidines in Medicinal Chemistry

Chloropyrimidine scaffolds are foundational building blocks in modern drug discovery, prized for their versatile reactivity and presence in a multitude of biologically active compounds.[1] The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a "privileged scaffold," frequently appearing in approved therapeutics ranging from anticancer agents to antivirals. The introduction of a chlorine atom onto this ring fundamentally alters its electronic properties and provides a reactive handle for synthetic chemists. This chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is the cornerstone of their utility, allowing for the systematic construction of vast chemical libraries to explore structure-activity relationships (SAR).

Understanding the core physicochemical properties of these scaffolds is not merely an academic exercise; it is a critical prerequisite for successful drug development.[3] Properties such as molecular weight, lipophilicity, solubility, and acidity (pKa) govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its "drug-likeness" and potential for oral bioavailability.[4][5] This guide provides an in-depth analysis of these key characteristics, offering both foundational knowledge and practical experimental methodologies for their determination.

Section 1: Molecular Weight - A Foundational "Drug-like" Parameter

Molecular Weight (MW) is one of the most straightforward yet crucial physicochemical properties. It serves as a primary filter in early-stage drug discovery, most famously as a component of Lipinski's Rule of Five.[6][7] This rule, formulated by Christopher Lipinski in 1997, observes that most orally administered drugs are relatively small and moderately lipophilic molecules.[7][8]

Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight < 500 Daltons [6]

  • LogP (a measure of lipophilicity) < 5 [6]

  • No more than 5 hydrogen bond donors[9]

  • No more than 10 hydrogen bond acceptors[9]

Chloropyrimidine scaffolds are inherently well-positioned to comply with the molecular weight criterion. The core structures are small, providing medicinal chemists with a significant budget to add functionality and increase potency without breaching the 500 Dalton ceiling, which can negatively impact membrane permeability and absorption.[10]

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-ChloropyrimidineC₄H₃ClN₂114.53[11][12]
4-ChloropyrimidineC₄H₃ClN₂114.53[13][14]
5-ChloropyrimidineC₄H₃ClN₂114.53
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.98
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98

Table 1: Molecular weights of common chloropyrimidine cores.

Section 2: Core Physicochemical Characteristics

Beyond molecular weight, a deeper understanding of properties that dictate a compound's interaction with biological systems is essential.[3][15]

Lipophilicity (LogP and LogD)

Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[16] It is a critical factor influencing a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall distribution in the body.[5][16]

The most common measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.[16] For convenience, this is expressed on a logarithmic scale as LogP .

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

  • LogP > 0: The compound is more soluble in the lipid phase (lipophilic).

  • LogP < 0: The compound is more soluble in the aqueous phase (hydrophilic).

  • Ideal LogP for oral drugs: Generally falls between 1 and 5.[17]

However, LogP only considers the neutral form of a molecule. Since many drugs are ionizable, the distribution coefficient (LogD) is often a more physiologically relevant parameter. LogD is the pH-dependent version of LogP, accounting for both the ionized and non-ionized forms of the compound at a specific pH, typically physiological pH 7.4.[17][18]

The introduction of a chlorine atom generally increases the lipophilicity of the pyrimidine ring.

CompoundCalculated LogP
Pyrimidine~0.1
2-Chloropyrimidine0.3[11]
4-Chloropyrimidine0.5[13]

Table 2: Calculated LogP values for pyrimidine and its chloro-derivatives.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and transported in the blood.[19] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[3]

Solubility can be measured in two primary ways:

  • Kinetic Solubility: Measured by dissolving a compound (often from a DMSO stock solution) into an aqueous buffer until precipitation occurs. It's a high-throughput method used for early screening.[19]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[19][20] This is the gold-standard "shake-flask" method.

The slight solubility of 2-chloropyrimidine in water, with better solubility in alcohols, is a key consideration in its use in synthesis.[21] The overall solubility of a final drug molecule derived from a chloropyrimidine scaffold will be heavily influenced by the nature of the substituents added to the core.

Acidity and Basicity (pKa)

The pKa is the negative log of the acid dissociation constant and indicates the strength of an acid or base. It determines the extent to which a compound will be ionized at a given pH. The two nitrogen atoms in the pyrimidine ring are basic and can be protonated.

Compared to pyridine (pKa ≈ 5.2), pyrimidine is a much weaker base (pKa ≈ 1.23).[22][23] This is because the second nitrogen atom acts as an electron-withdrawing group, reducing the electron density on the other nitrogen and making it less likely to accept a proton.[24]

The addition of an electronegative chlorine atom further withdraws electron density from the ring, making chloropyrimidines even less basic than the parent pyrimidine.[24][25] This has significant implications:

  • Physiological Ionization: At a physiological pH of 7.4, chloropyrimidines will be almost entirely in their neutral, non-ionized form. This generally favors membrane permeability.

  • Reactivity: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, which is the key reaction for derivatization.[23]

Section 3: Experimental Protocols

Accurate and reproducible measurement of these physicochemical properties is paramount.

Protocol: Determination of LogD₇.₄ by the Shake-Flask Method

This protocol describes the classic method for determining the distribution coefficient at physiological pH.

Causality and Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a gold-standard value for lipophilicity. Using pH 7.4 phosphate-buffered saline (PBS) mimics the pH of blood plasma, making the resulting LogD value highly relevant for predicting in vivo behavior. n-Octanol is chosen as the organic phase because its properties are considered a reasonable surrogate for biological lipid membranes.[17]

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare n-octanol pre-saturated with PBS (mix equal volumes of n-octanol and PBS, shake vigorously for 24 hours, and allow the layers to separate).

  • Partitioning:

    • In a glass vial, add 1 mL of the PBS-saturated n-octanol.

    • Add 1 mL of PBS (pH 7.4).

    • Spike with 10 µL of the 10 mM DMSO stock solution of the test compound.

    • Cap the vial tightly and shake on a mechanical shaker for at least 4 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at >2000g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the top (n-octanol) and bottom (aqueous) layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Stock Soln. (10mM in DMSO) E2 Spike with Compound P1->E2 P2 Prepare PBS (pH 7.4) & Octanol Phases E1 Mix PBS & Octanol (1:1 ratio) P2->E1 E1->E2 E3 Shake for 4h to reach equilibrium E2->E3 E4 Centrifuge >2000g to separate phases E3->E4 A1 Sample Aqueous & Organic Layers E4->A1 A2 Quantify by HPLC-UV or LC-MS/MS A1->A2 A3 Calculate LogD A2->A3

Protocol: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility, a critical parameter for biopharmaceutical classification.[26]

Causality and Rationale: This method is designed to measure the true saturation point of a compound in an aqueous medium. By incubating an excess of the solid compound for an extended period (24-48 hours), the system reaches thermodynamic equilibrium, avoiding the artificially high values that can be obtained from kinetic methods where supersaturated solutions may form.[20] Filtration is a critical step to ensure only the dissolved compound is measured.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid test compound (enough to see visible solid after equilibration) to a glass vial.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration:

    • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. The extended time is crucial to ensure equilibrium is achieved.[26]

  • Phase Separation:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all undissolved solid.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard calibration curve.

  • Result:

    • The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

G Start Add Excess Solid Compound to Buffer Incubate Incubate with Shaking (24-48h at 25°C) to reach equilibrium Start->Incubate Settle Let Suspension Settle (1h) Incubate->Settle Filter Filter Supernatant (0.45 µm filter) to remove solid Settle->Filter Quantify Quantify Filtrate by HPLC or LC-MS/MS Filter->Quantify Result Report as Thermodynamic Solubility Quantify->Result

Conclusion: Integrating Physicochemical Properties in Drug Design

The chloropyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal. Its utility, however, is unlocked only through a comprehensive understanding of its physicochemical properties. Molecular weight, lipophilicity, solubility, and pKa are not independent variables but interconnected characteristics that collectively dictate a molecule's journey through the body. The electron-withdrawing nature of the chlorine atom decreases the basicity of the pyrimidine ring while increasing its lipophilicity and rendering it susceptible to the nucleophilic substitution reactions necessary for diversification.

By characterizing these fundamental properties early and accurately using robust experimental protocols, researchers can make more informed decisions, optimize lead compounds more efficiently, and ultimately increase the probability of developing safe and effective oral medicines.[15]

References

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • ResearchGate. ADME Properties and Their Dependence on Physicochemical Properties. [Link]

  • Chem Help ASAP via YouTube. Lipinski's rules, drugs, & lead optimization. [Link]

  • bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • PharmaInformatic. Lipinski´s Rule of 5. [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • New World Encyclopedia. Pyrimidine. [Link]

  • Admescope. Remember to characterize the physicochemical parameters of your compounds early on. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]

  • Xiamen Aeco Chemical Co., Ltd. The Vital Role of 2-Chloropyrimidine in Modern Drug Discovery. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

  • University of Liverpool. Pyrimidines. [Link]

  • PharmiWeb.com. Physicochemical Parameters Affecting the ADMET of Drugs. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • PubChem. 4-Chloropyrimidine. [Link]

  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?. [Link]

  • PubChem. 2-Chloropyrimidine. [Link]

  • NIST. Pyrimidine, 2-chloro-. [Link]

  • Scribd. Aqueous Solubility Determination Guide. [Link]

  • ResearchGate. Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. [Link]

  • ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Reddit. Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

  • RSC Publishing. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

Sources

Methodological & Application

Application Note: Precision Functionalization of 6-Chloropyrimidine Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the functionalization of 6-chloropyrimidine scaffolds.

Executive Summary & Strategic Analysis

The chloropyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Geftinib) and antivirals. While often considered "routine," the functionalization of 6-chloropyrimidines (equivalent to 4-chloropyrimidines in unsubstituted systems) presents distinct challenges regarding regioselectivity , hydrolytic stability , and reaction kinetics .

The Reactivity Hierarchy

Successful functionalization relies on exploiting the electronic deficiency of the pyrimidine ring. The reactivity profile is dictated by the placement of nitrogen atoms relative to the leaving group (LG).

  • C-4/C-6 Position (Target): Highly reactive. The carbon is para to one nitrogen and ortho to another, maximizing electron withdrawal via resonance.

  • C-2 Position: Reactive, but generally less so than C-4/C-6 in SNAr due to steric trajectory and electronic node distribution, though this can be inverted by specific solvent/catalyst interactions [1].

  • C-5 Position: Electron-rich (meta-like). Inert to SNAr unless activated by strong electron-withdrawing groups (e.g., -NO2, -CF3).

Mechanistic Pathway

The reaction proceeds via a stepwise Addition-Elimination mechanism involving a non-aromatic anionic intermediate (Meisenheimer Complex).[1]

SNAr_Mechanism Start 6-Chloropyrimidine (Electrophile) TS1 Transition State 1 (Attack) Start->TS1 + Nu Nu Nucleophile (Nu-H or Nu-) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (usually) TS2 Transition State 2 (Elimination) Inter->TS2 Product Functionalized Pyrimidine TS2->Product LG Cl- (Leaving Group) TS2->LG

Figure 1: Stepwise SNAr mechanism. The stability of the Meisenheimer complex is critical; electron-withdrawing groups at C-2 or C-5 stabilize this intermediate, accelerating the reaction.

Critical Experimental Variables

Solvent Selection: The "Solvolysis Trap"

A common failure mode is the formation of 4-hydroxypyrimidine (via hydrolysis) instead of the desired product.

  • Protic Solvents (EtOH, iPrOH): Excellent for solubility and hydrogen-bond activation of the leaving group. Risk:[2][3] If the nucleophile is weak or the base contains hydroxide impurities, solvolysis dominates [2].

  • Aprotic Polar Solvents (DMF, DMSO, NMP): Standard for difficult substrates. They solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive.

  • Green Alternatives: Water/Surfactant systems (e.g., TPGS-750M) are increasingly viable but require strict pH control to prevent hydrolysis [3].

Base Selection[4]
  • Non-Nucleophilic Bases: DIPEA (Hünig's base) or 2,6-lutidine are preferred to prevent base competition.

  • Inorganic Bases: K2CO3 or Cs2CO3 in DMF/DMSO are standard for phenols and thiols.

  • Acid Catalysis: For weak amine nucleophiles (e.g., anilines), mild acid catalysis (HCl in iPrOH) can activate the pyrimidine nitrogen, making the ring more electrophilic [4].

Detailed Experimental Protocols

Protocol A: Amination (The "Workhorse" Method)

Best for: Primary and secondary aliphatic amines, anilines.

Reagents:

  • Substrate: 6-Chloropyrimidine derivative (1.0 equiv)[4]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (1.5 – 2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane (0.2 – 0.5 M)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the chloropyrimidine and solvent. Stir until dissolved.

  • Addition: Add DIPEA followed by the amine.

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.

  • Thermal Activation:

    • Standard: Heat to reflux (80–100 °C) for 2–12 hours.

    • Microwave (Recommended): Heat at 120 °C for 15–30 minutes in a sealed vial.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride isotope pattern (3:1 ratio of M:M+2).

  • Workup:

    • Cool to RT.

    • Precipitation: Pour into water (5x volume). If solid forms, filter and wash with water/hexanes.

    • Extraction: If no precipitate, extract with EtOAc, wash with brine, dry over Na2SO4.

Validation Check: If conversion is <50% after 4 hours, switch solvent to NMP and increase temperature to 140 °C.

Protocol B: Etherification (C-O Bond Formation)

Best for: Alkoxides and Phenoxides. Critical: Moisture exclusion.

Reagents:

  • Substrate: 6-Chloropyrimidine derivative (1.0 equiv)[4]

  • Nucleophile: Alcohol/Phenol (1.2 equiv)

  • Base: NaH (60% dispersion, 1.3 equiv) or KOtBu (1.3 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M)

Step-by-Step:

  • Deprotonation (Pre-activation):

    • In a flame-dried vial under N2, dissolve the alcohol/phenol in anhydrous THF/DMF.

    • Cool to 0 °C. Add NaH or KOtBu slowly. Stir for 15–30 min until gas evolution ceases (for NaH).

  • Coupling:

    • Add the chloropyrimidine solution (in THF/DMF) dropwise to the alkoxide mixture at 0 °C.

    • Why? Adding the substrate to the base minimizes substrate hydrolysis by residual water.

  • Reaction: Allow to warm to RT. Heat to 60 °C if necessary (phenols often require heat; primary alcohols react at RT).

  • Quench: Carefully quench with sat. NH4Cl solution.

  • Workup: Extract with Et2O or EtOAc.

Protocol C: Thioetherification (C-S Bond Formation)

Best for: Thiols. Note: Thiols are highly nucleophilic; mild conditions usually suffice.

Reagents:

  • Substrate: 6-Chloropyrimidine derivative (1.0 equiv)[4]

  • Nucleophile: Thiol (1.1 equiv)

  • Base: K2CO3 (1.5 equiv)

  • Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step:

  • Combine: Mix substrate, thiol, and K2CO3 in MeCN.

  • Reaction: Stir at RT. Most thiols react within 1–4 hours without heating.

  • Odor Control: Upon completion, treat the mixture with a dilute bleach solution or H2O2 during workup to oxidize trace unreacted thiols (reducing stench).

Troubleshooting & Optimization Logic

Use this decision logic to troubleshoot low yields or side reactions.

Optimization_Logic Problem Identify Issue LowConv Low Conversion (Starting Material Remains) Problem->LowConv Hydrolysis Hydrolysis Product (Pyrimidinone formed) Problem->Hydrolysis Regio Regioisomer Mixture (If 2,4-dichloro substrate) Problem->Regio SolventSwitch Switch to Polar Aprotic (DMF/DMSO) @ 120°C LowConv->SolventSwitch DrySolvent Use Anhydrous Solvent (Reseal bottles) Hydrolysis->DrySolvent TempControl Lower Temperature (-78°C to 0°C) Regio->TempControl Catalyst Add Lewis Acid (ZnCl2) or Acid Cat. (HCl) SolventSwitch->Catalyst If still fails ChangeBase Switch Base: Use tBuOK or NaH Avoid Hydroxides DrySolvent->ChangeBase Sterics Increase Steric Bulk of Nucleophile TempControl->Sterics

Figure 2: Troubleshooting decision tree for SNAr optimization.

Summary of Conditions by Nucleophile Class
Nucleophile ClassPreferred SolventBaseTemperatureKey Constraint
Aliphatic Amines iPrOH, Dioxane, DMFDIPEA, TEA80–120 °CAvoid acid salts without extra base.
Anilines (Weak) iPrOH, NMPHCl (cat.) or DIPEA100–150 °CAcid catalysis often superior [4].
Alcohols (1°/2°) THF, DMFNaH, KOtBu0 °C to RTStrictly anhydrous to prevent hydrolysis.
Phenols DMF, MeCNK2CO3, Cs2CO360–100 °CPhenoxides are less basic, less hydrolysis risk.
Thiols MeCN, AcetoneK2CO3RTHighly reactive; avoid oxidation of thiol.

References

  • Regioselectivity in SNAr Reactions: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class.
  • Solvent Effects & Hydrolysis

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[4][5]

    • Source: MDPI (Molbank).
    • URL:[Link][3][6][4][5][7]

  • Green Chemistry Approaches

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[8]

    • Source: Royal Society of Chemistry (Green Chemistry).
    • URL:[Link]

  • Acid Catalysis in SNAr

    • Title: Optimization of 4-Chloropyrimidine Substitution Reactions (BenchChem Technical Support).
    • Source: BenchChem.[3][9]

Sources

Suzuki-Miyaura cross-coupling protocols for chloropyrimidine pyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Chloropyrimidine Pyrrolidine Intermediates

Part 1: Introduction & Mechanistic Context

In medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, CDK inhibitors), the pyrimidine-pyrrolidine scaffold is ubiquitous. A critical synthetic juncture involves the Suzuki-Miyaura cross-coupling of chloropyrimidine pyrrolidine intermediates .

Most commonly, these intermediates are generated via Nucleophilic Aromatic Substitution (


) of 2,4-dichloropyrimidine. Due to the intrinsic reactivity of the pyrimidine ring, the pyrrolidine nucleophile preferentially attacks the C4 position. Consequently, the substrate for the subsequent Suzuki coupling is typically 2-chloro-4-(pyrrolidin-1-yl)pyrimidine .
The Chemical Challenge: The "Deactivated" Electrophile

While 2,4-dichloropyrimidine is highly reactive, the mono-substituted intermediate presents a specific challenge:

  • Electronic Deactivation: The pyrrolidine nitrogen at C4 is a strong electron-donating group (EDG) by resonance. This increases electron density in the pyrimidine ring, rendering the remaining C2-chloride bond significantly less electrophilic and more difficult to undergo oxidative addition with Palladium(0).

  • Catalyst Poisoning: The substrate contains three Lewis-basic nitrogen atoms (two pyrimidine Ns, one pyrrolidine N), which can competitively bind to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.

Therefore, standard protocols (e.g., Pd(PPh3)4/Na2CO3) often result in sluggish conversion or stalled reactions. This guide focuses on advanced catalytic systems designed to overcome these electronic and coordinative barriers.

Part 2: Strategic Decision Making & Workflows

The following diagram illustrates the synthesis pathway and the decision logic for selecting the appropriate coupling protocol.

G Start Start: 2,4-Dichloropyrimidine SNAr Step 1: SNAr (Pyrrolidine) Regioselective at C4 Start->SNAr Intermediate INTERMEDIATE: 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (Deactivated Electrophile) SNAr->Intermediate Decision Select Coupling Partner (Boronic Species) Intermediate->Decision PathA Partner: Electron-Rich Aryl/Alkyl (Stable) Decision->PathA Standard PathB Partner: Heteroaryl / Sterically Hindered (Prone to Protodeboronation) Decision->PathB Difficult Method1 Method A: Pd(dppf)Cl2 Cost-Effective, Robust PathA->Method1 Method2 Method B: XPhos Pd G3 High Turnover, Low Temp PathB->Method2 Product Final Product: 2-Aryl-4-(pyrrolidin-1-yl)pyrimidine Method1->Product Method2->Product

Caption: Workflow for synthesizing and coupling 2-chloro-4-pyrrolidinopyrimidine intermediates. Selection of Method A vs. Method B depends on the stability of the boronic acid partner.

Part 3: Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Coupling stable phenyl or electron-rich aryl boronic acids to the chloropyrimidine scaffold.

This protocol utilizes Pd(dppf)Cl2 , a bidentate ferrocenyl ligand complex that resists de-ligation by the substrate's nitrogen atoms better than monodentate ligands like PPh3.

Reagents:

  • Substrate: 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Base: 2M Aqueous Na2CO3 or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the chloropyrimidine substrate, boronic acid, and Pd(dppf)Cl2·DCM.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Base Addition: Add the degassed aqueous carbonate base.

  • Reaction: Heat the mixture to 90–100 °C for 4–16 hours.

    • Note: The high temperature is required to overcome the deactivated nature of the C2-chloride.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

Why this works: The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate, preventing catalyst decomposition at the high temperatures required to force the oxidative addition.

Method B: The "High-Performance" Protocol (Buchwald G3)

Best for: Heteroaryl boronic acids (e.g., pyridyl, pyrazolyl) prone to protodeboronation, or sterically hindered couplings.

This protocol uses XPhos Pd G3 , a third-generation precatalyst that generates the active monoligated L-Pd(0) species rapidly at lower temperatures. This is crucial for unstable boronic acids that decompose (protodeboronate) if heated for too long.

Reagents:

  • Substrate: 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Heteroaryl-B(OH)2 (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (0.5 M aqueous solution) or K3PO4 (solid, anhydrous if water sensitive) (3.0 equiv)

  • Solvent: THF/Water (10:1) or n-Butanol

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add degassed THF and the aqueous K3PO4 solution.

    • Optimization: For extremely sensitive boronic acids, use solid K3PO4 and anhydrous THF or Dioxane.

  • Reaction: Stir at 40–60 °C .

    • Critical: Monitor by LCMS after 1 hour. These catalysts are extremely active; prolonged heating after conversion promotes side reactions.

  • Work-up: Standard extraction or direct loading onto silica (if using volatile solvents).

Why this works: XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition into the electron-rich (deactivated) C-Cl bond and promotes reductive elimination. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio, avoiding the induction period of Pd(OAc)2 + Ligand mixing.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Catalyst Systems

ParameterMethod A (Pd(dppf)Cl2)Method B (XPhos Pd G3)
Active Species Pd(dppf) (Bidentate)L1-Pd(0) (Monoligated)
Oxidative Addition Moderate (Requires Heat)Fast (Facilitated by e- rich ligand)
Temp Range 80–110 °C40–80 °C
Substrate Scope Phenyl, substituted arylsHeteroaryls, hindered aryls
Cost LowHigh
Main Failure Mode Incomplete conversion (stalled)Protodeboronation of boronic acid
Troubleshooting Guide (Self-Validating Systems)

Scenario 1: Starting Material Persists (Stalled Reaction)

  • Diagnosis: The catalyst has likely been poisoned by the pyrrolidine nitrogen or the oxidative addition is too slow.

  • Solution: Switch to Method B (XPhos or RuPhos). The bulk of XPhos prevents the substrate nitrogen from coordinating to the Pd center (steric protection).

Scenario 2: Boronic Acid Disappears, but No Product (Protodeboronation)

  • Diagnosis: The heteroaryl boronic acid hydrolyzed and lost the boron group before coupling.

  • Solution:

    • Lower the temperature (Method B allows this).

    • Switch base to KF (anhydrous) or CsF in dry solvent. Fluoride activates the boron without the high pH that drives protodeboronation.

    • Add the boronic acid in portions (e.g., 0.5 equiv every hour).

Scenario 3: Regioselectivity Issues (If starting from Dichloropyrimidine)

  • Note: If you are attempting to couple at C2 before C4 (rare), you must use a bulky ligand (e.g., IPr carbene) to override the electronic bias, but it is chemically superior to install the C4-amine first.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2024). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry (Cited via NIH PMC). Link

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[2][3] Catalysts, 11(4), 447. Link

  • BenchChem Application Notes. (2025). Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine and related scaffolds. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Protecting group strategies for the hydroxyl group in (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Hydroxyl Protection of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Executive Summary

This guide details the strategic protection of the secondary hydroxyl group in (R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol (1) . This scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting small molecules.

The Core Challenge: The molecule contains two conflicting reactive sites:

  • Nucleophilic C3-Hydroxyl: Requires protection to prevent O-alkylation or oxidation during subsequent steps.

  • Electrophilic 6-Chloropyrimidine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Strategic Imperative: Standard protection protocols involving strong bases (e.g., NaH for benzylation) must be avoided to prevent intermolecular self-condensation or hydrolysis of the pyrimidine chloride. This guide prioritizes Silyl (TBS) and Acetal (MOM) strategies using non-nucleophilic bases to ensure scaffold integrity.

Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze the downstream chemistry required for your target molecule.

Protection Strategy Decision Tree

ProtectionStrategy Start Start: (R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol Q1 Q1: What is the next reaction step? Start->Q1 Cond1 Suzuki/Buchwald Coupling (Basic Conditions) Q1->Cond1 High pH / Reflux Cond2 Acidic Conditions or Fluoride-Compatible Steps Q1->Cond2 Mild / Neutral Decision1 Recommended: MOM Ether (Methoxymethyl) Cond1->Decision1 Decision2 Recommended: TBS Ether (tert-Butyldimethylsilyl) Cond2->Decision2 Risk1 Risk: TBS may cleave under strong basic reflux Decision2->Risk1 Risk2 Benefit: TBS is easiest to remove (TBAF) Decision2->Risk2

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream processing conditions.

Protocol A: Silyl Protection (TBS) – The Gold Standard

Rationale: The tert-butyldimethylsilyl (TBS) group is the preferred choice for 80% of applications involving this scaffold. It introduces significant steric bulk, shielding the oxygen, and is removed under mild conditions (Fluoride) that leave the chloropyrimidine intact.

Critical Constraint: Do NOT use Sodium Hydride (NaH). The generated alkoxide is too "hot" and can displace the chloride on the pyrimidine ring of a neighboring molecule (dimerization). Use Imidazole as a mild base/catalyst.

Experimental Procedure

Reagents:

  • Substrate (1) : 1.0 equiv.

  • TBS-Cl (tert-Butyldimethylsilyl chloride): 1.2 equiv.

  • Imidazole: 2.5 equiv.

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalytic).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (1) (e.g., 10 mmol, 2.13 g) in anhydrous DMF (5 mL/g substrate).

    • Note: DMF is preferred over DCM for solubility of the polar alcohol, though DCM works if solubility permits.

  • Base Addition: Add Imidazole (25 mmol, 1.70 g) and DMAP (1 mmol, 122 mg) in one portion. Stir for 10 minutes at

    
    .
    
  • Silylation: Add TBS-Cl (12 mmol, 1.81 g) portion-wise over 15 minutes at

    
    .
    
    • Why: Exothermic control. Rapid addition can cause local heating and side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with Water (

      
       mL) to remove DMF and Imidazole hydrochloride.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 90–95% Data Validation:


 NMR should show two singlets near 

0.05 (Si-Me) and a large singlet near

0.90 (t-Bu).

Protocol B: MOM Protection – For Base Stability

Rationale: If the subsequent step involves a harsh Suzuki coupling (e.g., refluxing with


 or 

), TBS might be labile. The Methoxymethyl (MOM) ether is stable to strong bases.

Critical Constraint: To avoid


 side reactions, we utilize DIPEA (Hünig's Base)  rather than metal hydrides.
Experimental Procedure

Reagents:

  • Substrate (1) : 1.0 equiv.

  • MOM-Cl (Chloromethyl methyl ether): 1.5 equiv. (Caution: Carcinogen) .

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Protocol:

  • Setup: Perform in a fume hood (MOM-Cl is highly toxic). Dry glassware under

    
    .
    
  • Dissolution: Dissolve (1) in anhydrous DCM (10 mL/g). Cool to

    
    .
    
  • Base Addition: Add DIPEA (3.0 equiv) slowly.

  • Reagent Addition: Add MOM-Cl (1.5 equiv) dropwise via syringe over 20 minutes.

    • Technical Tip: If the reaction is sluggish, add TBAI (Tetrabutylammonium iodide, 0.1 equiv) to generate the more reactive MOM-Iodide in situ.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir for 16 hours.
    
  • Quench: Carefully add Saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with 0.5M HCl (rapid wash to remove DIPEA), then Water, then Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85–90%

Troubleshooting & QC Table

IssueProbable CauseCorrective Action
Low Yield (TBS) Incomplete conversion due to steric bulk.Add 0.1 eq DMAP; Increase Temp to

.
Side Product (Dimer) Intermolecular

on Cl-pyrimidine.
Concentration too high. Dilute to 10-15 mL/g. Avoid NaH.
Hydrolysis of Cl Moisture in solvent or basic hydrolysis.Ensure anhydrous DMF/DCM. Use fresh reagents.
MOM-Cl Fumes Improper handling.Safety Critical: Use tight-seal syringe techniques. Quench with Ammonium Hydroxide.

Reaction Pathway Visualization

ReactionFlow Input Substrate (1) (R)-1-(6-chloropyrimidin-4-yl) pyrrolidin-3-ol Intermediate Transition State (Silyl-Imidazolium) Input->Intermediate Activation SideRxn Avoid: NaH (Risk of SNAr Dimer) Input->SideRxn If Strong Base Used Reagents TBS-Cl + Imidazole (in DMF) Reagents->Intermediate Product Product (R)-TBS-Ether Intermediate->Product Silyl Transfer

Figure 2: Reaction pathway for TBS protection, highlighting the avoidance of strong bases.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General reference for TBS/MOM stability).
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. Patent WO2002096909A1. (Describes synthesis of Tofacitinib intermediates involving chloropyrimidine scaffolds). Link

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
  • Sakurai, M., et al. (2012). Synthetic studies on Tofacitinib.[4][5] Tetrahedron Letters, 53(46), 6190-6194. (Specific context for pyrrolidine-pyrimidine coupling).

Sources

Strategic Derivatization of the Pyrrolidin-3-ol Moiety in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The pyrimidine scaffold, particularly when fused with a pyrrolidine moiety, represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CDK, and PI3K inhibitors). The pyrrolidin-3-ol moiety is uniquely valuable because it offers a chiral handle for optimizing solubility, potency, and metabolic stability without significantly altering the ligand's overall hydrodynamic radius.

This guide details the divergent synthesis of pyrrolidin-3-ol derivatized pyrimidines. Unlike linear synthesis, this approach uses the 3-hydroxyl group as a "pivot point" to access diverse chemical space—ethers, amines, and fluorides—from a single advanced intermediate.

Strategic Workflow: The Divergent Pathway

The following logic gate illustrates the decision-making process for derivatizing the 3-OH group. We assume the pyrrolidine is already attached to the pyrimidine core via the pyrrolidine nitrogen (N1), leaving the C3-OH free for modification.

DerivatizationWorkflow Start Intermediate: N-(Pyrimidinyl)-pyrrolidin-3-ol Decision Target Property? Start->Decision PathA Path A: Solubility/Potency (Etherification) Decision->PathA H-Bond Acceptor Needed PathB Path B: Metabolic Stability (Bioisostere: Fluorine) Decision->PathB Block Metabolism PathC Path C: Library Diversity (Amination) Decision->PathC Basic Amine Needed Mitsunobu Mitsunobu Reaction (Inversion of Config) PathA->Mitsunobu DAST Deoxofluor/DAST (Inversion to F) PathB->DAST OxRed Oxidation -> Reductive Amination PathC->OxRed Chiral Ethers\n(R/S Inverted) Chiral Ethers (R/S Inverted) Mitsunobu->Chiral Ethers\n(R/S Inverted) Gem-Difluoro or\nMono-Fluoro (Inverted) Gem-Difluoro or Mono-Fluoro (Inverted) DAST->Gem-Difluoro or\nMono-Fluoro (Inverted) 3-Amino Pyrrolidines\n(Retention/Mix) 3-Amino Pyrrolidines (Retention/Mix) OxRed->3-Amino Pyrrolidines\n(Retention/Mix)

Figure 1: Decision tree for divergent derivatization of the 3-hydroxyl handle.

Module 1: Scaffold Assembly (The Anchor)

Before derivatizing the alcohol, the pyrrolidine must be attached to the pyrimidine. The regioselectivity of this SNAr reaction is critical.

The Regioselectivity Challenge

When reacting 2,4-dichloropyrimidine with nucleophiles, substitution preferentially occurs at the C4 position due to the lower LUMO coefficient at C2 and steric hindrance from the C5 substituent (if present) .

Protocol: C4-Selective SNAr Attachment

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: (R)- or (S)-3-Hydroxypyrrolidine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethanol or n-Butanol (Polar protic solvents stabilize the transition state)

Step-by-Step:

  • Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M) at 0°C.

  • Add DIPEA followed by slow addition of 3-hydroxypyrrolidine.

  • Allow to warm to RT. Stir for 4-12 hours.

  • Monitor: TLC/LCMS. Product is usually the C4-isomer.

  • Workup: Concentrate, partition between EtOAc/Water.

  • Validation: 1H NMR will show distinct shifts. C2-Cl is generally more shielded than C4-Cl.

Module 2: Functionalizing the Hydroxyl Group

Once the scaffold is assembled, the 3-OH group becomes the primary vector for optimization.

Protocol A: Mitsunobu Etherification (Stereochemical Inversion)

The Mitsunobu reaction is the gold standard for creating chiral ethers while inverting the stereocenter (e.g., converting an S-alcohol to an R-ether) .

Reagents:

  • Triphenylphosphine (PPh3)[1][2]

  • DIAD (Diisopropyl azodicarboxylate) or DEAD[1][2][3]

  • Acidic Pronucleophile (Phenols, acidic imides)

Procedure:

  • Setup: Dissolve the Pyrimidine-Pyrrolidin-3-ol substrate (1.0 equiv), PPh3 (1.5 equiv), and the Phenol/Alcohol partner (1.2 equiv) in anhydrous THF (0.1 M) under N2.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use column chromatography (often requires slow gradients) or resin-bound phosphines to simplify workup.

Critical Insight:

"The reaction proceeds with clean inversion. If retention of configuration is observed, it suggests a competing SN1 mechanism, likely due to a stabilized carbocation if the pyrimidine is highly electron-withdrawing."

Protocol B: Bioisosteric Fluorination (DAST/Deoxo-Fluor)

Replacing -OH with -F is a classic medicinal chemistry tactic to block metabolic hotspots (CYP450 oxidation) and modulate pKa.

Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive. Deoxo-Fluor is a safer, more thermally stable alternative .

Procedure:

  • Setup: Dissolve substrate in anhydrous DCM in a plastic or Teflon vessel (glass can react with HF byproduct).

  • Temperature: Cool to -78°C (critical to prevent elimination to the alkene).

  • Addition: Add DAST/Deoxo-Fluor (1.5 equiv) dropwise.

  • Warming: Allow to warm slowly to RT over 4 hours.

  • Quench: Pour into saturated NaHCO3 (aq). Caution: Vigorous CO2 evolution.

Protocol C: Oxidation & Reductive Amination

To install a basic amine (solubilizing group), convert the alcohol to a ketone.

  • Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP) yields the pyrrolidin-3-one.

  • Reductive Amination:

    • Mix Ketone + Amine (1.2 equiv) in DCE/MeOH.

    • Add NaBH(OAc)3 (1.5 equiv) and catalytic Acetic Acid.

    • Result: This typically yields a mixture of diastereomers (cis/trans), which must be separated by chiral SFC or HPLC.

Data Summary & Troubleshooting

MethodTarget MoietyStereochemistryKey ReagentsCommon Pitfall
Mitsunobu Aryl/Alkyl EtherInversion PPh3, DIAD, PhenolSeparation of TPPO byproduct; Steric hindrance.
DAST FluorideInversion DAST / Deoxo-FluorElimination to enamine/alkene if temp is too high.
Reductive Amination AmineMixed (Cis/Trans) DMP, then NaBH(OAc)3Over-alkylation; difficult diastereomer separation.
S_NAr (Assembly) Scaffold CoreRetention (at C3)DIPEA, n-BuOHRegioselectivity (C2 vs C4) on pyrimidine.

Visualizing the Mechanism: Mitsunobu Inversion

Understanding the inversion mechanism is vital for SAR (Structure-Activity Relationship) planning.

MitsunobuMechanism Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. Activation of Alcohol (Oxyphosphonium Intermediate) Step1->Step2 Proton Transfer Step3 3. Nucleophilic Attack (S_N2 Displacement) Step2->Step3 Nu- attacks Carbon Result Inverted Product (R -> S or S -> R) Step3->Result Leaving Group: O=PPh3

Figure 2: Simplified mechanism showing the origin of stereochemical inversion.

References

  • WuXi Biology. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29. Link

  • Organic Chemistry Portal. (2023).[3] Mitsunobu Reaction: Mechanism and Protocols. Link

  • Wikipedia. (2023).[4] Mitsunobu reaction. Link

  • Sigma-Aldrich. (2023). Diethylaminosulfur Trifluoride (DAST) Technical Bulletin. Link

  • National Institutes of Health (NIH). (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Link

Sources

Using (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Application of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in the Synthesis of Next-Generation Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine ring of ATP, enabling it to effectively interact with the hinge region of kinase active sites.[1][2] This guide provides an in-depth technical overview of the strategic use of a highly functionalized building block, (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol , in the synthesis of potent and selective kinase inhibitors. We will explore the distinct structural advantages conferred by each moiety of this chiral intermediate, detail its application in targeting critical oncogenic and inflammatory pathways such as those mediated by Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), and provide robust, field-proven synthetic protocols.[3][4] This document serves as a practical guide for medicinal chemists and drug discovery teams aiming to leverage this versatile scaffold for the development of novel therapeutics.

The Strategic Value of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

The efficacy of this building block stems from the synergistic interplay of its three key structural features. Understanding the role of each component is crucial for its rational application in inhibitor design.

The Pyrimidine Core: The Hinge-Binding Anchor

The pyrimidine ring is a privileged heterocyclic scaffold in kinase inhibitor design.[5][6] Its nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the interaction of ATP's adenine with the "hinge region" of the kinase ATP-binding pocket. This foundational interaction anchors the inhibitor, providing a stable platform for other functionalities to confer potency and selectivity.[2]

The (R)-Pyrrolidin-3-ol Moiety: Driving Potency and Selectivity

The saturated, non-planar pyrrolidine ring introduces a three-dimensional architecture to the inhibitor, a feature known to improve pharmacodynamic and pharmacokinetic properties compared to flat, aromatic systems.[7][8]

  • Stereospecificity: The defined (R)-chirality is paramount. Kinase active sites are inherently chiral environments, and a specific stereoisomer will achieve a more optimal geometric fit, leading to significantly higher potency and selectivity.

  • Hydrogen Bonding: The secondary alcohol at the 3-position is a key pharmacophore. It can act as both a hydrogen bond donor and acceptor, forming critical interactions with nearby amino acid residues in the active site or with ordered water molecules, thereby enhancing binding affinity.

  • Physicochemical Properties: The polar hydroxyl and nitrogen groups generally improve aqueous solubility, a common challenge in drug development.

The 6-Chloro Substituent: The Reactive Handle for Synthesis

The chlorine atom at the 6-position of the pyrimidine ring is the synthetic linchpin. The electron-withdrawing nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward and efficient coupling of the building block to various amine-containing fragments, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

Target Kinase Families and Signaling Pathways

This building block is particularly well-suited for developing inhibitors against kinases where a solvent-exposed region can be accessed by the pyrrolidinol moiety. BTK and JAK family kinases are prime examples.

Bruton's Tyrosine Kinase (BTK) Pathway

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival.[3][10] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a validated therapeutic target.[1][11] Covalent inhibitors often target a cysteine residue in the active site, while scaffolds like the one discussed here are used to develop potent non-covalent inhibitors.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 (Second Messengers) PLCg2->DAG_IP3 Signaling Downstream Signaling (NF-κB, MAPK) DAG_IP3->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Inhibitor (R)-1-(6-Chloropyrimidin-4-yl) pyrrolidin-3-ol based Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified BTK Signaling Pathway.

Janus Kinase (JAK) - STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[12][13] It involves four receptor-associated tyrosine kinases (JAK1, JAK2, JAK3, TYK2).[13] Inhibiting specific JAKs can modulate the immune response, offering therapeutic benefit in autoimmune diseases like rheumatoid arthritis.[4][14] Selective JAK inhibitors are sought to avoid off-target effects, such as anemia associated with JAK2 inhibition.[13]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor (R)-1-(6-Chloropyrimidin-4-yl) pyrrolidin-3-ol based Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT Signaling Pathway.

Synthetic Protocols and Methodologies

This section provides a detailed, generalized protocol for the key synthetic step involving (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol.

General Considerations & Safety
  • Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Quality: Use reagents from reputable suppliers. The building block should be of high purity (>98%). Solvents should be anhydrous where specified.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the title building block with a generic primary or secondary amine fragment (R¹R²NH), a common strategy for elaborating the kinase inhibitor structure.

Reaction Scheme: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol + R¹R²NH → (R)-1-(6-(R¹R²N)pyrimidin-4-yl)pyrrolidin-3-ol

Materials & Reagents:

  • (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (1.0 eq)

  • Amine fragment (R¹R²NH) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: n-Butanol (n-BuOH) or 2-Propanol (IPA) (approx. 0.1 M concentration)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (1.0 eq).

  • Reagent Addition: Add the amine fragment (1.2 eq) followed by the solvent (e.g., n-BuOH).

  • Base Addition: Add DIPEA (3.0 eq) to the suspension. Causality Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the desired nucleophile.

  • Reaction Conditions: Place the flask under an inert atmosphere, and heat the reaction mixture to 100-120 °C with vigorous stirring. Causality Note: Elevated temperatures are typically required to overcome the activation energy for SNAr on the electron-deficient pyrimidine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Redissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in DCM (e.g., 0-10%) to afford the pure product.

Synthetic Workflow Diagram

Sources

Application Note & Protocols: Scalable Reaction Conditions for Attaching (R)-3-Hydroxypyrrolidine to Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold functionalized with a chiral (R)-3-hydroxypyrrolidine moiety is a privileged structural motif in modern drug discovery, appearing in numerous clinical candidates and approved drugs, particularly kinase inhibitors.[1][2] The precise and efficient construction of the C-N bond between these two fragments is a critical step in the synthesis of these complex molecules. This guide provides a detailed analysis of the two primary scalable methods for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We delve into the mechanistic underpinnings of each reaction, provide field-proven, step-by-step protocols, and offer insights into process optimization and troubleshooting to enable researchers, scientists, and drug development professionals to implement these methods effectively on a laboratory and pilot-plant scale.

Introduction: The Strategic Importance of the (R)-3-Hydroxypyrrolidinyl-Pyrimidine Scaffold

The 2-aminopyrimidine structure is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many protein kinases.[3] The appendage of (R)-3-hydroxypyrrolidine provides a chiral, three-dimensional element that can access additional binding pockets, often leading to significant improvements in potency and selectivity. The hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor, further anchoring the molecule to its biological target.[1] Given the prevalence of this combined scaffold, robust and scalable synthetic access is paramount for advancing medicinal chemistry programs.[4]

Strategic Synthesis: Choosing the Right Path

The selection of an appropriate synthetic strategy hinges primarily on the electronic properties of the pyrimidine core. Specifically, the presence of electron-withdrawing groups (EWGs) dictates whether a direct SNAr approach is feasible or if a metal-catalyzed cross-coupling is required.

G start Start: Pyrimidine Substrate (e.g., 2-chloropyrimidine derivative) decision Is the pyrimidine ring sufficiently electron-deficient? (Activated by EWGs) start->decision snar_path Nucleophilic Aromatic Substitution (SNAr) (Metal-Free) decision->snar_path  Yes buchwald_path Buchwald-Hartwig Amination (Pd-Catalyzed) decision->buchwald_path No   end_product Target Molecule: (R)-3-Hydroxypyrrolidinyl-Pyrimidine snar_path->end_product buchwald_path->end_product

Caption: Synthetic strategy selection workflow.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and atom-economical method for forming the desired C-N bond. It is predicated on the pyrimidine ring being sufficiently "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6] Halogenated pyrimidines (e.g., 2-chloro- or 2,4-dichloropyrimidines) are common substrates.[7][8]

Mechanism and Key Principles

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile ((R)-3-hydroxypyrrolidine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., a chlorine atom). This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.[9]

G sub Substrates (Activated Pyrimidine + Pyrrolidine) ts1 Transition State 1 (Addition) sub->ts1 + Base inter Meisenheimer Complex (Stabilized Intermediate) ts1->inter ts2 Transition State 2 (Elimination) inter->ts2 prod Product + Leaving Group Salt ts2->prod

Caption: Simplified SNAr reaction pathway.

Scalable Protocol for SNAr

This protocol is a generalized procedure for the reaction of a chloropyrimidine with (R)-3-hydroxypyrrolidine.

Materials:

  • Activated Chloropyrimidine (1.0 eq)

  • (R)-3-Hydroxypyrrolidine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous (5-10 mL per mmol of chloropyrimidine)

Procedure:

  • Vessel Preparation: To a clean, dry, inerted (Nitrogen or Argon) reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser, add the activated chloropyrimidine (1.0 eq) and powdered anhydrous K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO via syringe or cannula. Stir the resulting suspension.

  • Nucleophile Addition: Add (R)-3-hydroxypyrrolidine (1.2-1.5 eq) to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80-120 °C.[5] The optimal temperature must be determined empirically for each specific substrate.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a stirred vessel containing water (10-20x the volume of the reaction solvent). This will precipitate the product and dissolve inorganic salts. c. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3x). d. Combine the organic layers, wash with brine to remove residual DMF/DMSO and water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

Optimization and Troubleshooting
ParameterRecommended ConditionsRationale & Troubleshooting
Solvent Polar aprotic (DMF, DMSO, NMP)These solvents effectively solvate the ionic intermediate and reagents.[5] If the reaction is sluggish, DMSO is often a better choice than DMF due to its higher boiling point and polarity. Ensure the solvent is anhydrous.
Base K₂CO₃, Cs₂CO₃, DIPEAA base is required to neutralize the HCl generated. K₂CO₃ is cost-effective for scale-up.[5] Cs₂CO₃ is more soluble and basic, which can accelerate slow reactions. DIPEA is an organic base that can be used if inorganic bases cause solubility issues.
Temperature 80-120 °CHigher temperatures increase the reaction rate.[5] If side reactions or degradation occur, the temperature should be lowered. Microwave irradiation can sometimes be used to accelerate the reaction.[10]
Equivalents 1.2-1.5 eq of amineA slight excess of the amine ensures complete consumption of the more valuable pyrimidine substrate. A large excess should be avoided to simplify purification.
Regioselectivity N/A for mono-chloro substratesFor di- or poly-halogenated pyrimidines, regioselectivity can be an issue and is highly dependent on the substitution pattern.[8] C-4 is often more reactive than C-2 in 2,4-dichloropyrimidines, but this can be reversed by other substituents.[8]

Method 2: Buchwald-Hartwig Amination

For pyrimidine cores that are not sufficiently activated towards SNAr, or for aryl bromides, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[11][12] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, though it requires careful control of conditions to ensure catalyst activity.[13]

Mechanism and Key Principles

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition + Pyrimidine-X pd0->ox_add pd2_complex L₂Pd(II)(Pyr)(X) ox_add->pd2_complex lig_sub Ligand Substitution + (R)-3-hydroxypyrrolidine - HX (via Base) pd2_complex->lig_sub pd_amido L₂Pd(II)(Pyr)(NR₂) (Amido Complex) lig_sub->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regenerates Catalyst product Product (Pyr-NR₂) red_elim->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrimidine-halide bond to form a Pd(II) complex.

  • Ligand Substitution/Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[13]

Scalable Protocol for Buchwald-Hartwig Amination

Materials:

  • Halopyrimidine (e.g., 2-bromopyrimidine) (1.0 eq)

  • (R)-3-Hydroxypyrrolidine (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like XPhos Pd G3 (1-2 mol%))

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or LiHMDS) (1.5 - 2.0 eq)

  • Solvent, anhydrous (e.g., Toluene, Dioxane) (5-10 mL per mmol of halopyrimidine)

Procedure:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Reagent Addition: Remove the vessel from the glovebox (if used) and maintain a positive pressure of inert gas. Add the halopyrimidine and (R)-3-hydroxypyrrolidine.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing (Critical Step): The solvent and reaction mixture should be thoroughly degassed to remove oxygen, which can poison the catalyst. This can be done by bubbling argon or nitrogen through the stirred mixture for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature, typically 80-110 °C.[5]

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC. The reaction is often complete within 2-16 hours.

  • Work-up: a. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[5] Wash the pad thoroughly with the same solvent. c. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. It is often necessary to remove residual palladium, which can sometimes be achieved by washing the organic solution with an aqueous solution of a thiol-containing reagent or by using a metal scavenger.

Optimization and Troubleshooting
ParameterRecommended ConditionsRationale & Troubleshooting
Catalyst System Pd source + sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos)The choice of ligand is critical and substrate-dependent.[5] Sterically bulky, electron-rich ligands generally promote the reductive elimination step. Using pre-formed catalysts can improve reproducibility.[5]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required.[5] NaOtBu is common and effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, THFMust be anhydrous.[5] Toluene is a common choice for its high boiling point and ability to azeotropically remove traces of water.
Atmosphere Strictly inert (N₂ or Ar)Oxygen deactivates the Pd(0) catalyst. Rigorous degassing and maintaining an inert atmosphere are crucial for success and reproducibility.
Low Conversion Check reagent purity, ensure anhydrous conditions, try a different ligand/base combination, or increase catalyst loading.Water is a common culprit for failed reactions. Ensure all reagents and solvents are dry. The ligand-palladium ratio can also be optimized.

Summary and Outlook

Both SNAr and Buchwald-Hartwig amination are powerful, scalable methods for attaching (R)-3-hydroxypyrrolidine to pyrimidine cores. The choice between them is primarily dictated by the electronic nature of the pyrimidine substrate. SNAr is preferred for its simplicity and cost-effectiveness when applicable. For less reactive systems, the Buchwald-Hartwig reaction provides a versatile and highly effective alternative. Careful optimization of the parameters outlined in this guide will enable the reliable and efficient synthesis of these valuable building blocks for pharmaceutical research and development.

References

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. (n.d.). BenchChem.
  • Mata, C. G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]

  • Li, Y., et al. (2021). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Organic & Biomolecular Chemistry, 19(44), 9675-9680. [Link]

  • Juárez-Ornelas, K. A., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Processes, 8(10), 1341. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626–4630. [Link]

  • Choudhury, D., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23291–23313. [Link]

  • A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines. (n.d.). BenchChem.
  • Kavash, R. W., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7808. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. (n.d.). De Gruyter.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Al-Tel, T. H. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(7), 4639–4648. [Link]

  • Norman, M. H., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(6), 2201–2205. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(2), 544-548. [Link]

  • Sutar, N. R., et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology, 16(2). [Link]

  • Ryan, G. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(34), 10653–10657. [Link]

  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Shaffer, J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 12(11), 1739–1746. [Link]

Sources

Microwave-assisted synthesis involving (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Part 1: Executive Summary

The Challenge: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a critical chiral building block in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, mTOR, and CDK antagonists). Conventional thermal synthesis (reflux) of this intermediate via Nucleophilic Aromatic Substitution (SNAr) often suffers from long reaction times (4–12 hours) and poor selectivity, leading to significant formation of the bis-substituted byproduct, 4,6-di(pyrrolidin-1-yl)pyrimidine.

The Solution: This protocol details a microwave-assisted methodology that reduces reaction time to under 15 minutes while suppressing bis-substitution through precise kinetic control. By utilizing the rapid dielectric heating of polar solvents, this method achieves >90% conversion with high mono-substitution selectivity, streamlining the workflow for drug discovery campaigns.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism: Controlled SNAr

The synthesis involves the displacement of one chloride ion from 4,6-dichloropyrimidine by the secondary amine of (R)-3-pyrrolidinol.

  • Symmetry Breaking: 4,6-Dichloropyrimidine is symmetric. The first substitution breaks this symmetry. The electron-donating nature of the newly added pyrrolidine nitrogen deactivates the pyrimidine ring toward a second nucleophilic attack, but under thermal reflux, the energy barrier for the second substitution is often overcome, leading to impurities.

  • Microwave Advantage: Microwave irradiation provides rapid, volumetric heating. This allows the reaction to reach the activation energy for the first substitution almost instantly, and then be rapidly quenched before the second substitution (which requires higher energy/longer time due to ring deactivation) can proceed significantly.

Pathway Visualization

ReactionPathway SM1 4,6-Dichloropyrimidine Complex Meisenheimer Complex SM1->Complex Mix + Base SM2 (R)-3-Pyrrolidinol SM2->Complex Mix + Base Product Target Product (Mono-substituted) Complex->Product MW: 100°C, 10 min -HCl Byproduct Bis-substituted Impurity Product->Byproduct Overheating / Excess Time (Avoided by MW control)

Figure 1: Reaction pathway highlighting the critical divergence between the desired mono-substituted product and the bis-substituted impurity.

Part 3: Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of dynamic power control.

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap.

  • Reagents:

    • 4,6-Dichloropyrimidine (1.0 equiv)[1]

    • (R)-3-Pyrrolidinol (1.0 equiv) — Note: Stoichiometry is critical.

    • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step Procedure

Step 1: Preparation

  • In a 10 mL microwave vial, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Add (R)-3-pyrrolidinol (87 mg, 1.0 mmol).

    • Critical: Add the amine slowly if scaling up to prevent localized exotherms.

  • Add DIPEA (209 µL, 1.2 mmol) to scavenge the HCl generated.

  • Seal the vial with a septum cap.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Temperature: 100 °C

  • Time: 10 minutes (Hold time)

  • Pre-stirring: 30 seconds

  • Absorption Level: High (due to polar solvent and ionic intermediates)

  • Cooling: Active air cooling ON after reaction.

Step 3: Work-up

  • Decap the vial after it cools to <40 °C.

  • LCMS Check: Verify conversion. You should see the parent ion [M+H]+ = 200.05 (approx).

  • Concentrate the reaction mixture under reduced pressure to remove Ethanol and DIPEA.

  • Partition: Dissolve the residue in Ethyl Acetate (10 mL) and wash with Water (2 x 5 mL) to remove DIPEA salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Step 4: Purification

  • If purity is <95%, purify via Flash Column Chromatography:

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: 0-10% Methanol in Dichloromethane (DCM).

    • The product typically elutes around 5-7% MeOH.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve 4,6-DCP in EtOH Add (R)-3-pyrrolidinol + DIPEA Start->Mix Seal Seal Vial & Load into MW Mix->Seal Irradiate MW Irradiation 100°C | 10 min | Dynamic Power Seal->Irradiate Cool Cool to <40°C Irradiate->Cool Analyze LCMS Analysis Target [M+H]+ ~200 Cool->Analyze Purify Workup & Flash Chromatography (0-10% MeOH/DCM) Analyze->Purify If Conversion >95%

Figure 2: Operational workflow for the microwave-assisted synthesis.

Part 4: Optimization & Troubleshooting

The following table summarizes the optimization of reaction parameters.

ParameterCondition A (Thermal)Condition B (MW - Optimized)Condition C (MW - Aggressive)
Solvent Ethanol (Reflux)Ethanol (Sealed)DMF
Temp 78 °C100 °C140 °C
Time 4 hours10 mins5 mins
Conversion 85%>98%100%
Selectivity 80:20 (Mono:Bis)96:4 (Mono:Bis) 60:40 (Mono:Bis)
Outcome Slow, requires chromatographyClean, high yield Dirty, difficult separation

Troubleshooting Guide:

  • Issue: High Bis-substitution.

    • Cause: Temperature too high or excess amine used.

    • Fix: Reduce MW temp to 80°C or ensure strict 1:1 stoichiometry.

  • Issue: Low Conversion.

    • Cause: Old 4,6-dichloropyrimidine (hydrolyzed).

    • Fix: Check starting material purity; increase time to 15 min.

Part 5: References

  • General Microwave SNAr Methodology:

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[2]

    • Source: MDPI (Molecules 2023).

  • Pyrrolidine Scaffolds in Drug Discovery:

    • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

    • Source: NIH / PubMed Central.

  • Regioselectivity in Chloropyrimidines:

    • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3]

    • Source: ACS Publications (Organic Letters).

  • Kinase Inhibitor Context (mTOR/JAK):

    • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR.[4]

    • Source: Journal of Medicinal Chemistry.[4][5]

Sources

Application Note: Solvent Engineering for SnAr Reactions of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of working with deactivated pyrimidine electrophiles.

Executive Summary

The nucleophilic aromatic substitution (SnAr) of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (Compound 1) presents a specific challenge in process chemistry: the electrophilic pyrimidine ring is electronically deactivated by the electron-donating pyrrolidine substituent at the C4 position. This deactivation necessitates higher reaction temperatures, often exceeding the boiling points of common "green" solvents, while the C6-chlorine atom remains susceptible to hydrolysis or solvolysis. This guide outlines a rational solvent selection strategy to balance reaction kinetics, substrate solubility, and impurity profile control, transitioning from traditional dipolar aprotic solvents to sustainable alternatives.

Mechanistic Context & Solubility Profile

The Deactivation Challenge

Unlike 4,6-dichloropyrimidine, which is highly reactive, Compound 1 possesses a C4-amino group. The nitrogen lone pair donates electron density into the pyrimidine ring via resonance, raising the energy of the LUMO and stabilizing the ground state. Consequently, the energy barrier for the attack of the second nucleophile at C6 is significantly higher.

  • Implication: Reactions typically require temperatures >80°C, often 100–120°C.

  • Risk: Prolonged heating increases the risk of the hydroxyl group on the pyrrolidine moiety acting as an intramolecular or intermolecular nucleophile (polymerization) or solvent interference (solvolysis).

Solubility Characteristics

Compound 1 is an amphiphilic molecule containing a lipophilic heteroaromatic core and a polar hydroxyl group.

  • Non-polar solvents (Hexane, Toluene): Poor solubility; unsuitable for homogeneous kinetics.

  • Polar Aprotic (DMSO, DMF, NMP): Excellent solubility but difficult to remove (high boiling point, water miscibility).

  • Protic (Alcohols, Water): Good solubility due to H-bonding capability of the pyrrolidine-OH.

  • Esters/Ethers (EtOAc, 2-MeTHF): Moderate to good solubility; often the "sweet spot" for process scale-up.

Solvent Selection Matrix

The following table categorizes solvents based on their suitability for this specific transformation.

Solvent ClassExamplesSolubilityReaction RateGreen ScoreApplication Notes
Dipolar Aprotic DMSO, DMF, NMPExcellentHighLowBenchmark. Stabilizes the Meisenheimer complex. Hard to remove; reprotoxic (NMP/DMF).
High-BP Alcohols n-BuOH, i-PrOHGoodModerateHighRecommended. H-bonding stabilizes the leaving group (

). Risk of ether by-product (solvolysis) if nucleophile is weak.
Green Ethers 2-MeTHF, CPMEGoodModerateHighPreferred. 2-MeTHF (BP 80°C) allows reflux. Clean aqueous workup (immiscible with water).
Fluorinated TFE (Trifluoroethanol)HighVery HighMediumSpecialist. High ionizing power accelerates SnAr. Expensive; used for difficult substrates.
Aqueous Water (with surfactant)LowVariableHighEmerging. Requires TPGS-750M or similar surfactant for micellar catalysis.
Mechanistic Visualization

The diagram below illustrates the transition state stabilization provided by different solvent classes.

SnAr_Mechanism Substrate Compound 1 (Deactivated Electrophile) TS Meisenheimer Complex (TS) Substrate->TS + Heat Nu Nucleophile (H-Nu) Nu->TS Product Substituted Product TS->Product - HCl PolarAprotic Polar Aprotic (DMSO/DMF) PolarAprotic->TS Stabilizes anionic charge dispersal Protic Protic (n-BuOH) Protic->TS H-bonds to leaving group (Cl)

Figure 1: Solvent interaction with the Meisenheimer transition state. Polar aprotic solvents stabilize the delocalized negative charge on the ring, while protic solvents assist in chloride departure via hydrogen bonding.

Experimental Protocol: Solvent Screening

This protocol is designed to identify the optimal solvent that balances conversion rate with impurity formation.

Materials
  • Substrate: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (1.0 equiv)

  • Nucleophile: Generic primary/secondary amine (1.2 equiv)

  • Base: DIPEA or

    
     (2.0 equiv)
    
  • Solvents: DMSO, n-Butanol, 2-MeTHF, Ethyl Acetate, Toluene (negative control).

Procedure (Parallel Screening)
  • Preparation: In a reaction block (e.g., Radleys or Mettler Toledo), charge 6 vials with 100 mg of Compound 1 .

  • Addition: Add 1.2 equivalents of the amine nucleophile and 2.0 equivalents of base.

  • Solvation: Add 10 volumes (1 mL) of the respective solvent to each vial.

  • Reaction: Seal vials and heat to 90°C (or reflux if BP < 90°C). Stir at 500 rpm.

    • Note: For EtOAc (BP 77°C), reaction will be at reflux.

  • Sampling: Take aliquots at 1h, 4h, and 24h.

  • Analysis: Dilute aliquots in MeCN:Water (1:1) and analyze via UPLC-MS.

    • Monitor: Starting Material (SM), Product (P), and Hydrolysis Impurity (M+16 mass shift).

Decision Logic Workflow

Solvent_Decision_Tree Start Start Screening SolubilityCheck Is Substrate Soluble at 25°C? Start->SolubilityCheck HeatCheck Is Substrate Soluble at 80°C? SolubilityCheck->HeatCheck No Conversion Conversion > 90% in 24h? SolubilityCheck->Conversion Yes HeatCheck->Conversion Yes Fail Change Base or Add Catalyst HeatCheck->Fail No Impurity Impurity Profile (Hydrolysis/Solvolysis) Conversion->Impurity Yes Select_DMSO Use DMSO/NMP (Requires aqueous wash) Conversion->Select_DMSO No (Too Slow) Select_Alc Use n-BuOH/i-PrOH (Check for ether impurity) Impurity->Select_Alc Acceptable Select_Green Use 2-MeTHF/CPME (Ideal for Workup) Impurity->Select_Green Clean Impurity->Fail High By-products

Figure 2: Decision tree for selecting the optimal solvent based on solubility, conversion rate, and impurity profile.

Critical Considerations for Scale-Up

The "Green" Workup Advantage

While DMSO often provides the fastest kinetics, it complicates downstream processing.

  • 2-MeTHF (2-Methyltetrahydrofuran): This is the premier recommendation for this substrate.

    • Solubility: Dissolves the polar substrate well at 80°C.

    • Immiscibility: Unlike THF, 2-MeTHF separates cleanly from water. This allows the reaction mixture to be washed with water/brine directly in the reactor to remove salts and excess base, eliminating a solvent swap step.

    • Peroxides: Like all ethers, ensure inhibitor levels (BHT) are monitored.

Controlling Solvolysis in Alcohols

If using n-Butanol (to achieve temperatures of 117°C):

  • Mechanism: The solvent (

    
    ) competes with the amine nucleophile (
    
    
    
    ).
  • Mitigation: Use a slight excess of amine (1.2–1.5 equiv). The amine is typically orders of magnitude more nucleophilic than the alcohol, provided the base is not strong enough to deprotonate the alcohol significantly (avoid NaH; use DIPEA or

    
    ).
    
Thermal Hazard Management

SnAr reactions are exothermic. However, with a deactivated system, the rate is often slow enough that heat accumulation is minimal.

  • DSC Check: Always run a Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling >100g to ensure the onset of decomposition is >50°C above the reaction temperature.

References

  • Mechanistic Insight: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-2-chloropyrimidines with piperidine." Chemical Reviews. Link

  • Green Solvent Selection: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • 2-MeTHF Applications: Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.[1] Link

  • SnAr on Deactivated Pyrimidines: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on pyrimidine solubility and reactivity). Link

  • Surfactant Technology: Handa, S., et al. (2015). "Sustainable SnAr Reactions in Water: Micellar Catalysis." Angewandte Chemie. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Chloropyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on 6-chloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically hindered substrates. Instead of a generic overview, we will directly address the common and frustrating issues that arise during synthesis, providing not just solutions but the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on a 6-chloropyrimidine with a bulky amine is failing or showing abysmal yields. What is the fundamental problem?

A1: This is a classic case of steric hindrance impeding the core SNAr mechanism. The reaction proceeds through a two-step addition-elimination pathway, which begins with the nucleophile attacking the electron-deficient C6 carbon. This forms a negatively charged intermediate known as a Meisenheimer-like complex.[1][2] When either your nucleophile (e.g., a di-ortho-substituted aniline or a bulky secondary amine) or the pyrimidine itself (e.g., with a substituent at the C5 position) is sterically demanding, the approach of the nucleophile to the C6 position is physically blocked.[1][3][4] This dramatically increases the activation energy of the initial addition step, causing the reaction to stall or proceed very slowly.

The electron-withdrawing nature of the pyrimidine ring nitrogens is what makes the C6 position electrophilic and susceptible to attack in the first place.[1][5] However, this electronic activation cannot always overcome a significant steric barrier.

Q2: I'm attempting a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) with a sterically hindered 6-chloropyrimidine, and I'm seeing low conversion and significant starting material decomposition. Why is this more complex than a standard coupling?

A2: While Pd-catalyzed cross-couplings are powerful tools for C-C and C-N bond formation, they are not immune to steric effects. The challenge with 6-chloropyrimidines is twofold:

  • Difficult Oxidative Addition: The C-Cl bond is inherently less reactive than C-Br or C-I bonds, making the initial oxidative addition of the palladium(0) catalyst to the chloropyrimidine more difficult.[6][7] Steric bulk around the C6 position can further hinder the approach of the bulky palladium catalyst complex.

  • Sterically Congested Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired product and regenerates the Pd(0) catalyst. When both coupling partners are sterically bulky, they can be forced into a conformation around the palladium center that is unfavorable for bond formation, slowing down or preventing this crucial step.

Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[7]

Troubleshooting Guide: From SNAr to Cross-Coupling

This section provides a logical workflow to diagnose and solve common issues.

TroubleshootingWorkflow start Low or No Product in 6-Chloropyrimidine Substitution reaction_type What is your reaction type? start->reaction_type snar SNAr reaction_type->snar SNAr pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Pd-Coupling snar_q1 Is the nucleophile or C5-position sterically hindered? snar->snar_q1 pd_q1 What is the specific issue? pd_coupling->pd_q1 snar_yes Yes snar_q1->snar_yes snar_no No snar_q1->snar_no snar_sol_1 Increase Temperature (Conventional or Microwave) snar_yes->snar_sol_1 snar_check_reactivity Check Nucleophile/Base Strength and Ring Activation snar_no->snar_check_reactivity snar_sol_2 Switch to Polar Aprotic Solvent (DMF, DMSO) snar_sol_1->snar_sol_2 snar_sol_3 Consider Acid Catalysis (for weak nucleophiles like anilines) snar_sol_2->snar_sol_3 snar_sol_4 Switch to Buchwald-Hartwig Amination snar_sol_3->snar_sol_4 pd_low_conversion Low Conversion pd_q1->pd_low_conversion pd_decomposition Decomposition pd_q1->pd_decomposition pd_sol_1 Optimize Catalyst & Ligand (Bulky, electron-rich phosphines or NHCs) pd_low_conversion->pd_sol_1 pd_sol_4 Lower Temperature / Check for Boronic Acid Decomposition (Suzuki) pd_decomposition->pd_sol_4 pd_sol_2 Screen Bases and Solvents (e.g., K3PO4, Cs2CO3 in Dioxane/Toluene) pd_sol_1->pd_sol_2 pd_sol_3 Increase Catalyst Loading pd_sol_2->pd_sol_3 pd_sol_5 Ensure Inert Atmosphere pd_sol_4->pd_sol_5

Caption: Troubleshooting flowchart for 6-chloropyrimidine substitutions.

Issue-Specific Deep Dive & Protocols
Problem 1: Overcoming Steric Hindrance in SNAr Reactions

Q: I've tried heating my reaction between 4-chloro-6-phenylpyrimidine and diisopropylamine in isopropanol, but the yield is still below 20%. What are my next steps?

A: Your observation is expected. Isopropanol is a protic solvent, and conventional heating may not provide enough energy to overcome the steric barrier efficiently. Here are advanced strategies:

Strategy A: Microwave-Assisted Synthesis

Microwave irradiation provides rapid, localized heating that can dramatically accelerate reactions that are sluggish under conventional heating.[8][9][10][11] This method often reduces reaction times from hours to minutes and can improve yields by minimizing byproduct formation.

Experimental Protocol: Microwave-Assisted Amination [1]

  • Reaction Setup: In a 10 mL microwave reaction vial, add the 6-chloropyrimidine derivative (1.0 eq, e.g., 1 mmol).

  • Reagent Addition: Add anhydrous DMF or NMP (3-5 mL). Add the bulky amine nucleophile (1.2-1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 140–160 °C for 20–40 minutes.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the vial, dilute the mixture with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Strategy B: Acid Catalysis for Anilines

For weakly nucleophilic anilines, acid catalysis can enhance the reaction rate. While it seems counterintuitive to protonate the nucleophile, the acid primarily protonates the pyrimidine ring nitrogens. This increases the ring's electron deficiency, making the C6 position significantly more electrophilic and susceptible to attack.[12][13]

Experimental Protocol: Acid-Catalyzed Amination in Water [12]

  • Reaction Setup: To a flask, add the 6-chloropyrimidine (1.0 eq), the aniline derivative (1.1 eq), and water (to a concentration of ~0.5 M).

  • Catalyst Addition: Add 0.1 equivalents of concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-24 hours.

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

Problem 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki coupling of 2,6-dichloropyrimidine with a sterically hindered boronic acid is giving me a mixture of mono-substituted products and low overall yield. How can I improve selectivity and conversion?

A: This is a common challenge where both steric hindrance and electronic factors are at play. The C4/C6 positions of pyrimidines are generally more reactive than the C2 position in both SNAr and Pd-catalyzed reactions.[14][15] To achieve high conversion and selectivity with a hindered partner, the catalyst system is paramount.

Strategy: Advanced Ligand and Catalyst Selection

For challenging C-Cl bond activation and sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often insufficient.[6][16] You must move to more advanced catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][17][18] These ligands promote the difficult oxidative addition step and stabilize the catalytically active Pd(0) species.

SuzukiCycle pd0 Pd(0)L2 oa Oxidative Addition (Often rate-limiting for C-Cl bonds) pd0->oa Ar-Cl pd2_complex Ar-Pd(II)(Cl)L2 oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl Ar-Pd(II)(Ar')L2 transmetal->pd2_aryl boronic Ar'-B(OH)2 + Base boronic->transmetal re Reductive Elimination (Hindered by steric bulk) pd2_aryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product

Caption: Suzuki-Miyaura catalytic cycle highlighting sterically sensitive steps.

Data Summary: Comparison of Palladium Catalysts for Suzuki Coupling of Chloropyrimidines

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[6]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF5018-22Moderate[19]
Pd₂(dba)₃·CHCl₃ / TTBP·HBF₄K₂CO₃Dioxane/H₂O100123[16]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O100148[16]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Experimental Protocol: Suzuki Coupling with a Bulky Ligand [19]

  • Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-chloropyrimidine (1.0 eq), the arylboronic acid (1.5 eq), and a strong base like spray-dried KF or K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol %) and a bulky, electron-rich ligand (e.g., P(t-Bu)₃, XPhos, SPhos, 4-10 mol % ligand).

  • Solvent & Reaction: Add anhydrous solvent (e.g., THF or 1,4-Dioxane). Heat the reaction mixture to 50-80 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor for completion by LC-MS. After cooling, dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by chromatography.

References
  • Thompson, A. et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry.
  • Thompson, A. et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. American Chemical Society.
  • BenchChem (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • N/A (N/A). Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. ResearchGate.
  • Dolšak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • N/A (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. N/A.
  • N/A (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.
  • N/A (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • N/A (N/A). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry.
  • N/A (N/A). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
  • BenchChem (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates. Benchchem.
  • N/A (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Dolšak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • N/A (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Walsh, K. et al. (N/A). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • N/A (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • N/A (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. N/A.
  • N/A (N/A). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. N/A.
  • BenchChem (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • N/A (N/A). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC.
  • N/A (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
  • N/A (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • N/A (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
  • N/A (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • N/A (N/A). Palladium-catalyzed Cross-coupling Reactions. N/A.
  • N/A (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.
  • N/A (N/A). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • N/A (N/A). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC.
  • N/A (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • N/A (N/A). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

  • N/A (2025). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate.
  • N/A (2021). Can't wrap my head around TLC of Buchwald-Hartwig-amination. Reddit. Available at: [Link]

  • N/A (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
  • N/A (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. N/A.
  • N/A (N/A). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Available at: [Link]

  • N/A (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate.
  • N/A (N/A). Sonogashira coupling. Wikipedia. Available at: [Link]

  • N/A (N/A). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • N/A (N/A). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • BenchChem (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.
  • N/A (N/A). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • N/A (N/A). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

  • N/A (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Available at: [Link]

  • N/A (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • N/A (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. ResearchGate. Available at: [Link]

  • N/A (2019). How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

Sources

Removing palladium catalyst residues from (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Introduction: The Challenge of Chelation

Welcome to the Technical Support Center. You are likely accessing this guide because standard filtration (Celite) or aqueous washes have failed to reduce residual palladium (Pd) levels below the required regulatory threshold (typically <10–20 ppm per ICH Q3D) for your intermediate, (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (hereafter referred to as Compound A ).

The Core Problem: Compound A is not a passive bystander. It contains a pyrimidine nitrogen and a pyrrolidine hydroxyl group capable of acting as a bidentate ligand. This creates a stable coordination complex with Palladium (Pd), effectively "locking" the metal in solution. Standard silica chromatography often fails because the Pd-complex co-elutes with your polar product.

This guide provides a tiered troubleshooting approach, moving from high-throughput scavenging (Tier 1) to process-engineering solutions (Tier 2), grounded in coordination chemistry and industrial best practices.

Tier 1: Solid-Supported Scavengers (The Gold Standard)

Recommended as the primary method for <100g scale due to high selectivity and ease of filtration.

Q: Which scavenger should I choose for this specific substrate?

A: You must select a scavenger that binds Pd stronger than your product does, without reacting with the 6-chloro handle.

  • Top Recommendation: SiliaMetS® Thiourea (Si-THU) or MP-Thiourea .

    • Why? Thiourea functionalities have a high affinity for Pd(II) species, which are common in cross-coupling post-reaction mixtures. They effectively "out-compete" the pyrimidine nitrogens for the metal center.

  • Secondary Recommendation: SiliaMetS® Thiol (Si-SH) .

    • Why? Better if your Pd is in the Pd(0) oxidation state (e.g., Pd nanoparticles).

  • Avoid: Strong anion exchangers (SAX) or acid-functionalized scavengers, as they may interact non-specifically with the basic pyrimidine ring, reducing yield.

Protocol: Scavenger Screening & Optimization

Objective: Reduce Pd from ~500-1000 ppm to <20 ppm.

  • Dissolution: Dissolve crude Compound A in THF , MeOH , or Ethyl Acetate (10 volumes). Ensure complete solubility; scavengers cannot clean undissolved solids.

  • Loading: Add 4 equivalents (w/w relative to the residual Pd mass, not the product mass) of Si-Thiourea .

    • Calculation: If you have 10g product with 1000 ppm Pd, you have 10mg Pd. Use ~40-50mg scavenger (assuming ~1.2 mmol/g loading). Note: In practice, 5-10 wt% relative to product is often used for simplicity in initial screens.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical: Room temperature is often insufficient to break the Product-Pd chelation complex. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS.

Visualizing the Screening Workflow

The following diagram outlines the logical flow for selecting and optimizing the scavenger.

ScavengerScreening Start Crude (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (High Pd Residue) Solubility Check Solubility: Is it soluble in THF, MeOH, or EtOAc? Start->Solubility Screen Parallel Screen (5 wt%): 1. Si-Thiourea (Pd II) 2. Si-Thiol (Pd 0) 3. Si-DMT (Mixed) Solubility->Screen Yes Cond Conditions: 50°C, 4 Hours, Agitation Screen->Cond Filter Filter & ICP-MS Analysis Cond->Filter Decision Pd < 20 ppm? Filter->Decision Success Proceed to Crystallization/Drying Decision->Success Yes Fail Troubleshoot Decision->Fail No Fail->Screen Increase Temp to Reflux or Switch Scavenger

Caption: Figure 1. Logical workflow for scavenger screening. Note the emphasis on temperature to overcome chelation kinetics.

Tier 2: Process Engineering (Scale-Up Solutions)

Recommended for >100g scale or when scavengers are cost-prohibitive.

Q: Can I use Activated Carbon?

A: Yes, but with caveats.

  • The Risk: Compound A has a polar hydroxyl group and a heterocyclic core. Activated carbon (e.g., Darco KB-G) might adsorb your product, leading to yield loss (10-20% is common).

  • The Fix: Use charcoal specifically treated for metal removal (e.g., chemically activated wood-based carbons) rather than general decolorizing carbon.

  • Protocol:

    • Dissolve product in Ethanol/Water (90:10) .

    • Add 10 wt% activated carbon.

    • Heat to 60°C for 2 hours.

    • Filter hot through Celite. Filtering cold allows Pd to re-precipitate or re-bind to the product.

Q: What about Liquid-Liquid Extraction (LLE)?

A: Standard water washes won't work. You need a "water-soluble scavenger."

  • Method: Use N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) sodium salt.

  • Mechanism: These agents form highly water-soluble complexes with Pd, pulling it from the organic phase (containing your product) into the aqueous phase.

  • Protocol:

    • Dissolve Compound A in Ethyl Acetate .

    • Wash with a 5% aqueous solution of N-Acetylcysteine (pH adjusted to 7-8).

    • The Pd-NAC complex (often yellow/orange) migrates to the water layer.

    • Separate layers and wash organic phase with brine.

Tier 3: Troubleshooting & FAQs
Q: I used Si-Thiol, but Pd levels barely dropped. Why?

Diagnosis:

  • Oxidation State Mismatch: Si-Thiol is excellent for Pd(0). If your reaction ended with oxidative addition or incomplete reductive elimination, you likely have Pd(II). Switch to Si-Thiourea.

  • Solvent Competition: Are you using a strongly coordinating solvent like DMSO or Pyridine ? These solvents compete with the scavenger for the Pd.

    • Solution: Perform a solvent swap to Isopropyl Acetate (IPAc) or Toluene (if solubility permits) before scavenging.

Q: Will these methods hydrolyze the 6-Chloro group?

A:

  • Scavengers: No. Silica-supported scavengers are chemically inert toward aryl chlorides under standard conditions (neutral pH, <80°C).

  • Aqueous Washes: Avoid highly basic washes (pH > 11) or high temperatures (>60°C) in water, as the 4-position of the pyrimidine is susceptible to nucleophilic attack (SnAr) by hydroxide, especially since the 6-chloro activates the ring.

Q: The scavenger is leaching into my product (colored filtrate).

A: This is rare with high-quality silica but can happen with polymer resins.

  • Immediate Fix: Pass the filtrate through a small plug of pure silica gel. The leached polymer/silica fines will adhere to the stationary phase, while Compound A elutes.

Summary of Quantitative Data
MethodSelectivity for Compound APd Removal EfficiencyRisk of Yield LossRecommended For
Si-Thiourea High90-99% (Pd II)Low (<5%)High-value intermediates, <100g
Si-Thiol High85-95% (Pd 0)Low (<5%)Pd(0) rich mixtures
Activated Carbon Low70-90%Moderate (10-20%)Large scale, low-cost requirements
NAC Wash High80-95%LowProcess scale, liquid-liquid extraction capable
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation.[1] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Biotage. (2023).[1] Strategies for Metal Removal in Drug Development. [Link]

Sources

Preventing racemization of the chiral center in pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A-Level-Headed Guide to Preserving Chirality: Troubleshooting Racemization at the C3-Position

Welcome, researchers and process chemists, to your dedicated resource for maintaining the stereochemical integrity of pyrrolidin-3-ol derivatives. As a Senior Application Scientist, I've seen firsthand how the seemingly robust chiral center at the C3 position can become a frustrating source of racemization, compromising yields and biological activity. This guide is structured to provide you with not just protocols, but the underlying chemical logic to troubleshoot and prevent this critical issue in your own lab.

FAQs: Understanding and Preventing Racemization

Here we address the most common questions and concerns regarding the stereochemical stability of pyrrolidin-3-ol and its analogues.

Q1: What is racemization and why is it a significant problem for pyrrolidin-3-ol derivatives?

A: Racemization is the conversion of a single enantiomer (a chiral molecule) into an equal mixture of both enantiomers (a racemate).[1] For pyrrolidin-3-ol derivatives, which are key chiral building blocks in many pharmaceuticals, maintaining a single enantiomeric form is crucial.[2][3] The distinct three-dimensional arrangement of atoms in each enantiomer leads to different interactions with biological targets. Consequently, racemization can lead to a dramatic loss of therapeutic efficacy or introduce unforeseen side effects.[1][4]

Q2: I'm observing a loss of enantiomeric excess (ee) during my reaction. What are the most likely mechanistic culprits?

A: Racemization at the C3 position of a pyrrolidin-3-ol derivative typically proceeds through mechanisms that temporarily remove the chirality at that center. The two most common pathways are:

  • Oxidation-Reduction: The secondary alcohol at C3 can be oxidized to a planar, achiral ketone (pyrrolidin-3-one). If reducing agents are present or introduced, subsequent reduction of the ketone will likely yield a racemic mixture of the alcohol, as the hydride can attack from either face of the planar ketone with roughly equal probability.

  • SN1-type Substitution: Under certain conditions, particularly with a good leaving group at the C3 position, a carbocation intermediate can form. This planar carbocation can then be attacked by a nucleophile from either side, leading to a racemic product.

Q3: How does the choice of protecting group for the pyrrolidine nitrogen affect racemization at C3?

A: The nitrogen protecting group plays a pivotal role in the stability of the C3 chiral center. Electron-withdrawing groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are generally preferred. These groups decrease the nucleophilicity and basicity of the pyrrolidine nitrogen. This has two key benefits:

  • It reduces the likelihood of the nitrogen participating in unwanted side reactions that could lead to racemization.

  • It can influence the overall conformation of the pyrrolidine ring, which may sterically hinder reactions at the C3 position.

Conversely, unprotected or N-alkylated pyrrolidines can be more prone to side reactions, including oxidation or reactions involving the nitrogen itself, which can create pathways for racemization.

Q4: I suspect my Mitsunobu reaction is causing racemization. How can I confirm this and what can I do to prevent it?

A: The Mitsunobu reaction, which converts an alcohol to a variety of functional groups, is well-known for proceeding with a clean inversion of stereochemistry via an SN2 mechanism.[5][6] However, deviations from this pathway can lead to racemization.

Confirmation: To confirm racemization, you must analyze the enantiomeric excess of both your starting material and your product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.[2]

Prevention Strategies:

  • Reagent Order of Addition: The order in which you add the reagents is critical. A common and recommended procedure is to dissolve the alcohol, the nucleophile (e.g., a carboxylic acid), and triphenylphosphine (PPh₃) in a suitable solvent (like THF) and cool the mixture to 0°C before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[7]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or even -20°C) to minimize side reactions and maintain the SN2 pathway's integrity.

  • Nucleophile pKa: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 15.[7] If your nucleophile is not acidic enough, side reactions that can lead to racemization become more prevalent.[5]

Q5: Can the choice of base in other reaction steps lead to racemization?

A: Absolutely. Strong, non-hindered bases can deprotonate the hydroxyl group at C3, forming an alkoxide. While this is often a desired step, if there are any pathways for oxidation or elimination-addition sequences available, racemization can occur. For instance, an overly strong base might promote side reactions with certain protecting groups or trace impurities.

Recommendations:

  • Use the mildest base necessary to achieve the desired transformation.

  • Consider sterically hindered bases (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) which are less likely to participate in nucleophilic side reactions.

  • Use the minimum stoichiometric amount of base required.

Troubleshooting Guide: A Systematic Approach

When faced with unexpected racemization, a systematic approach is key to identifying and solving the problem.

G start Racemization Detected (Loss of ee%) check_sm Verify ee% of Starting Material start->check_sm sm_ok Starting Material is Enantiopure check_sm->sm_ok Yes sm_bad Starting Material is Racemized check_sm->sm_bad No reaction_type Identify Reaction Type at Chiral Center sm_ok->reaction_type mitsunobu Mitsunobu Reaction? reaction_type->mitsunobu substitution Other Substitution? reaction_type->substitution deprotection Protecting Group Modification? reaction_type->deprotection other Other/No Direct Reaction at C3 reaction_type->other mitsunobu_q Check Reagent Order & Temperature Control mitsunobu->mitsunobu_q substitution_q Assess Leaving Group & Conditions (Acidic/Basic) substitution->substitution_q deprotection_q Are Deprotection Conditions Too Harsh? deprotection->deprotection_q other_q Investigate for Trace Oxidants/Reductants or Extreme pH other->other_q solution1 Solution: - Add DEAD/DIAD last & slowly - Run at 0°C or colder mitsunobu_q->solution1 solution2 Solution: - Use milder conditions - Choose conditions to favor SN2 substitution_q->solution2 solution3 Solution: - Use orthogonal protecting group - Screen milder deprotection reagents deprotection_q->solution3 solution4 Solution: - Purify reagents - Degas solvents - Buffer reaction mixture other_q->solution4 reanalyze Re-run Reaction & Analyze Product ee% solution1->reanalyze solution2->reanalyze solution3->reanalyze solution4->reanalyze

Issue Potential Cause Recommended Action
Loss of ee% after Mitsunobu reaction Incorrect reagent addition order; reaction too warm; unsuitable nucleophile.Cool reaction to 0°C before adding DEAD/DIAD dropwise. Ensure the nucleophile's pKa is appropriate.
Racemization during deprotection Harsh acidic or basic conditions (e.g., strong TFA, high concentration of NaOH).Screen for milder deprotection conditions. Consider using an orthogonally protected substrate that allows for deprotection under neutral conditions (e.g., hydrogenolysis for a Cbz group).[8]
Racemization during substitution (non-Mitsunobu) Reaction conditions favor an SN1 pathway (e.g., protic solvent, poor nucleophile, good leaving group).Switch to a polar aprotic solvent (e.g., THF, DMF). Increase the concentration or nucleophilicity of the nucleophile.
Gradual loss of ee% during workup or storage Presence of trace acid or base.Neutralize the reaction mixture carefully during workup. Ensure storage solutions are neutral and stored at low temperatures.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of N-Boc-pyrrolidin-3-ol

This protocol provides a general method for determining the enantiomeric purity of N-Boc-pyrrolidin-3-ol, a common derivative. Method parameters will need to be optimized for other derivatives.

Objective: To quantify the enantiomeric excess (ee%) of a sample.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns like Daicel CHIRALPAK® or Phenomenex Lux® are excellent starting points.[2]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).[2]

  • Sample: N-Boc-pyrrolidin-3-ol dissolved in the mobile phase (~1 mg/mL).

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile using a UV detector, typically at 210 nm.

  • Analysis: Integrate the peak areas for both the R- and S-enantiomers. Calculate the enantiomeric excess using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase (~1 mg/mL) equilibrate Equilibrate Chiral Column dissolve->equilibrate inject Inject Sample (10 µL) equilibrate->inject detect UV Detection (210 nm) inject->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Protocol 2: Optimized Mitsunobu Reaction to Minimize Racemization

Objective: To perform an esterification on a chiral pyrrolidin-3-ol with inversion of stereochemistry while minimizing racemization.

Reagents:

  • (R)-N-Boc-pyrrolidin-3-ol (1 equivalent)

  • Carboxylic acid (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the (R)-N-Boc-pyrrolidin-3-ol, carboxylic acid, and PPh₃.

  • Dissolution: Add anhydrous THF and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • DIAD Addition: Add the DIAD dropwise to the cooled, stirring solution over a period of 10-15 minutes. It is crucial that the internal temperature does not rise significantly during the addition.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Workup: Quench the reaction with a small amount of water. Remove the THF under reduced pressure. The residue can then be purified by column chromatography to isolate the desired ester and remove the triphenylphosphine oxide and hydrazine byproducts.

  • Analysis: Confirm the product structure by NMR and MS, and determine the enantiomeric excess using the chiral HPLC protocol described above.

This guide provides a foundational framework for addressing racemization in your work with pyrrolidin-3-ol derivatives. Remember that each substrate and reaction is unique, and a thorough understanding of the underlying mechanisms is your most powerful tool for troubleshooting.

References
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Protecting group. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups. PubMed. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups. Chemistry. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • The problem of racemization in drug discovery and tools to predict it. ORCA - Online Research @ Cardiff. Available at: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]

  • Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Available at: [Link]

  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Total wash elimination for solid phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

Sources

Resolving solubility issues of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in aqueous assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Solubility Challenges in Aqueous Assays

Welcome to the technical support guide for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro and in vivo aqueous-based assays. As Senior Application Scientists, we understand that achieving reliable and reproducible data begins with proper sample preparation.

Section 1: Compound Profile

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you are working with. These parameters dictate its behavior in different solvent systems.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₈H₁₀ClN₃O-
Molecular Weight 199.64 g/mol -
Predicted logP -0.2 to 0.48Indicates the compound is relatively hydrophilic. High aqueous solubility is expected, but "salting out" or aggregation at high concentrations can still occur.[1][2]
Predicted pKa ~12.8 (most basic)The pyrrolidine nitrogen is predicted to be basic. At physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form, which typically enhances aqueous solubility.
Predicted Water Solubility ~1.7 g/LSuggests moderate intrinsic aqueous solubility, but this can be highly dependent on buffer composition, pH, and temperature.

Note: These values are computationally predicted and may vary from experimental results. They serve as a valuable starting point for formulation development.

Section 2: Understanding the Solubility Challenge

Given the compound's predicted hydrophilic nature (logP < 1), significant solubility issues in simple aqueous buffers might be unexpected. If you are experiencing precipitation or cloudiness, the problem may stem from several factors beyond intrinsic solubility:

  • Kinetic vs. Thermodynamic Solubility: The rate of dissolution may be slow. What appears as insolubility might be a slow dissolution process.

  • Precipitation upon Dilution ("Crashing Out"): This is a common problem when diluting a high-concentration stock solution (e.g., in 100% DMSO) into an aqueous buffer. The drastic change in solvent polarity can cause the compound to precipitate out of the solution.[3][4]

  • Buffer Interactions: Components of your assay buffer (e.g., phosphates, high salt concentrations) could interact with the compound, leading to the formation of less soluble salts (the "common ion effect").

  • Aggregation: At higher concentrations, molecules may self-associate and form aggregates, which can scatter light and be mistaken for precipitation.

Section 3: Troubleshooting FAQ

Here are answers to the most common questions our team encounters.

Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a classic case of a compound "crashing out" of solution. DMSO is a powerful organic solvent that can dissolve many compounds, but when you add this mixture to an aqueous environment, the DMSO concentration plummets, and the water becomes the primary solvent.[3][5] If the compound's solubility limit in the final buffer/DMSO mixture is exceeded, it will precipitate.[6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3][7] However, sensitive cell lines may show stress at concentrations as low as 0.1%.[8][9][10] It is imperative to run a vehicle control experiment to determine the DMSO tolerance for your specific system.[8]

Q3: Can I use pH adjustment to improve the solubility of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol?

A3: Yes, this is a promising strategy. With a predicted basic pKa of ~12.8, this compound will be protonated and more soluble in acidic to neutral conditions. If your assay can tolerate a lower pH, preparing your buffer in the pH 5.0-6.5 range could significantly enhance solubility.[11][][13] Always verify that the pH change does not affect your assay's performance. The pH of buffers should be determined at the working temperature.[14]

Q4: Are there alternatives to DMSO for my stock solution?

A4: While DMSO is common, other options exist. For compounds that are salts (like this one will be at physiological pH), sterile water or PBS can be the first choice. If an organic solvent is needed, consider ethanol, N-methylpyrrolidone (NMP), or polyethylene glycol (PEG). However, each of these has its own potential for assay interference and cytotoxicity, so vehicle controls are essential.[15][16]

Section 4: Step-by-Step Protocols

Protocol 4.1: Optimizing the Dilution of DMSO Stock

This protocol aims to prevent precipitation when diluting a DMSO stock solution.

  • Prepare a 10 mM Stock: Dissolve the compound in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved; gentle warming (to 37°C) or brief sonication can help.[6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution.

    • First, dilute the 10 mM stock into an intermediate solvent. A 50:50 mixture of DMSO and your final aqueous buffer can be effective.

    • Vortex gently between each dilution step.

  • Final Dilution: Add the intermediate dilution slowly (drop-wise) to the final, vigorously vortexing or stirring aqueous buffer. This gradual addition helps prevent localized high concentrations that can initiate precipitation.

  • Visual Inspection: After preparation, let the solution sit for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness against a dark background.

Protocol 4.2: Screening for Alternative Solubilizing Agents

If DMSO is problematic, this systematic approach can help identify a better formulation.

  • Prepare High-Concentration Stocks: Prepare 10-20 mM stock solutions of your compound in a panel of solvents:

    • 100% DMSO (Control)

    • 100% Ethanol

    • N-methylpyrrolidone (NMP)

    • Dimethylformamide (DMF)

  • Test Aqueous Solubility with Co-solvents:

    • For each stock, prepare a series of dilutions in your final assay buffer to achieve final organic solvent concentrations of 5%, 1%, 0.5%, and 0.1%.

    • Observe the highest concentration of the compound that remains in solution for each condition.

  • Test Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic parts of molecules, increasing their aqueous solubility.[17][18][19][20]

    • Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.[]

    • Attempt to dissolve the compound directly in this solution or add it from a minimal DMSO stock.

  • Summarize Results: Record your observations in a table to identify the optimal formulation.

Formulation (Final Concentration)Max Compound Conc. AchievedObservations (Precipitate? Y/N)
1% DMSO in Buffer
0.5% DMSO in Buffer
1% Ethanol in Buffer
10% HP-β-CD in Buffer

Section 5: Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve solubility issues.

G start Start: Compound Precipitation in Aqueous Assay Buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock dissolve_stock Action: Ensure complete dissolution. Use vortex, sonication, or gentle heat (37°C). check_stock->dissolve_stock No check_dilution Is precipitation occurring upon dilution into buffer? check_stock->check_dilution Yes dissolve_stock->check_stock optimize_dilution Action: Optimize dilution. Use serial dilutions, add stock slowly to vortexing buffer. check_dilution->optimize_dilution Yes success Success: Compound Soluble check_dilution->success No check_final_conc Is the final DMSO concentration >0.5%? optimize_dilution->check_final_conc reduce_dmso Action: Lower final DMSO concentration. Make a more concentrated stock. check_final_conc->reduce_dmso Yes still_precip Still Precipitating? check_final_conc->still_precip No reduce_dmso->check_dilution explore_options Explore Advanced Options still_precip->explore_options ph_adjust Option 1: pH Adjustment Lower buffer pH to 5.0-6.5 (if assay permits). explore_options->ph_adjust cyclodextrin Option 2: Use Excipients Add HP-β-cyclodextrin to the assay buffer. explore_options->cyclodextrin cosolvent Option 3: Change Co-Solvent Screen Ethanol, NMP, or PEG instead of DMSO. explore_options->cosolvent ph_adjust->success cyclodextrin->success cosolvent->success

Caption: Troubleshooting workflow for solubility issues.

References

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 449. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy publications, 1(1), 1-14. [Link]

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 725-738. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2356. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Various Authors. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Protocol Online. [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit r/labrats. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 5(2), 48-56. [Link]

  • Stone, T. A., et al. (2019). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Chemico-Biological Interactions, 304, 1-7. [Link]

  • McPherson, L. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 17(2), 247-252. [Link]

  • Nemtseva, E. V., et al. (2022). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Wernersson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 116-123. [Link]

  • Neves, M. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 55(17), 7843-7850. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

  • van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(43), 9986-9998. [Link]

  • Various Authors. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Westphal, M. V., et al. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ACS Catalysis, 7(8), 5054-5062. [Link]

  • Allen, L. V. Jr. pH Adjusting Database. CompoundingToday.com. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

Sources

Controlling regioselectivity during the synthesis of chloropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in Chloropyrimidine Synthesis & Functionalization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The Regioselectivity Paradox

Welcome to the Pyrimidine Technical Support Center. If you are here, you are likely facing the "Pyrimidine Paradox": the 2,4-dichloropyrimidine scaffold is electronically distinct yet frustratingly prone to isomeric mixtures during nucleophilic aromatic substitution (


).

This guide moves beyond textbook definitions. We treat your reaction flask as a competitive landscape between Kinetic Control (C4-selectivity) and Thermodynamic/Chelation Control (C2-selectivity). Below are the specific protocols to manipulate these variables.

Module 1: Deoxychlorination (The Synthesis Phase)

Context: Converting Uracils (pyrimidinones) to Chloropyrimidines.[1]

Troubleshooting Guide: Mediated Chlorination

Q: My reaction has stalled with incomplete conversion of the C2-carbonyl. How do I drive it to completion? A: The C2 position in uracils is less reactive than C4 due to flanking nitrogen atoms reducing electrophilicity.

  • The Fix: Add a "Vilsmeier-Haack" promoter.

    • Protocol: Add

      
      -Diethylaniline (1.0 equiv)  or 
      
      
      
      (0.5 equiv)
      to the
      
      
      mixture. This forms a highly reactive chloroiminium intermediate that activates the recalcitrant C2-oxygen.
    • Caution:

      
       generates significantly more HCl gas; ensure scrubber capacity is sufficient.
      

Q: I am seeing "dimeric" impurities (e.g., 4,4'-bipyrimidine ethers). What happened? A: This is caused by the "Product-Reactant" attack. The newly formed chloropyrimidine reacts with unreacted pyrimidinone anion.

  • The Fix: Increase the equivalents of

    
     (act as solvent) or switch to a solvent that solubilizes the Vilsmeier intermediate but not the dimeric salt, such as acetonitrile  or toluene  with a phase transfer catalyst.
    
Visualizing the Activation Pathway

VilsmeierActivation cluster_0 Critical Control Point POCl3 POCl3 Complex Vilsmeier-Type Complex POCl3->Complex Activation Base Tertiary Amine (e.g., PhNEt2) Base->Complex Intermediate Activated Imidoyl Chloride Complex->Intermediate Attacks C=O Uracil Uracil (Substrate) Uracil->Intermediate Product Dichloropyrimidine Intermediate->Product -PO2Cl2^-

Figure 1: The activation of


 by tertiary amines prevents stalling at the monochloro stage.

Module 2: Nucleophilic Substitution ( ) (The Functionalization Phase)

Context: Selective attack on 2,4-Dichloropyrimidine.[2][3][4][5][6][7]

The Golden Rule of Pyrimidine

In unsubstituted 2,4-dichloropyrimidine:

  • C4 Position: Most Reactive. (Para-like to N1, Ortho-like to N3). Less sterically hindered.

  • C2 Position: Least Reactive. (Flanked by two nitrogens).

Troubleshooting Guide: Controlling Selectivity

Q: I need the C4-isomer, but I'm getting 15% C2-isomer. How do I maximize C4 selectivity? A: You must exploit Kinetic Control . The C4 position has a lower activation energy (


).
  • Temperature: Lower it. Run the reaction at 0°C to -78°C . Higher temperatures provide enough energy to overcome the higher

    
     of the C2 position.
    
  • Base: Use a non-coordinating base like DIPEA or 2,6-lutidine . Avoid metal alkoxides/carbonates if possible, as metal cations can coordinate to N3, potentially activating C2.

  • Solvent: Use THF or DCM . Avoid protic solvents (MeOH/EtOH) which can hydrogen-bond to N1/N3, leveling the electronic differentiation between C2 and C4.

Q: I need the C2-isomer exclusively. Is this possible via direct


? 
A:  Direct 

favors C4.[2][5] To get C2, you must invert the reactivity or block C4 .
  • Strategy A (The "Blocker"): Start with 2,4-dichloro-6-substituted pyrimidines where the C6 substituent is electron-donating (e.g., -OMe, -NMe2). This pushes electron density into the ring, deactivating C4 more than C2 (See Luppi et al.).

  • Strategy B (The "Surrogate"): Use 2-chloro-4-iodopyrimidine . The iodide is a better leaving group (softer), but in Pd-catalyzed cross-couplings, the C4-I bond undergoes oxidative addition faster than C2-Cl. However, for

    
    , the chloride is often ejected preferably if the nucleophile is hard.
    
  • Strategy C (Catalysis): Use Palladium catalysis with bulky NHC ligands.[8] This can override electronic bias and force C2 coupling via steric control.

Q: My substrate has a substituent at C5. How does this affect regioselectivity? A: C5 is the "tipping point."

  • Electron Withdrawing Group (EWG) at C5 (e.g., -NO2, -F): dramatically increases electrophilicity at C4 . You will get almost exclusive C4 product.

  • Bulky Group at C5: Sterically shields C4. This forces the nucleophile to attack C2 , reversing the standard selectivity.

Data Table: Factors Influencing Selectivity
FactorConditionFavored PositionMechanistic Reason
Temperature Low (< 0°C)C4 Kinetic control; C4 has lower transition state energy.
Temperature High (> 80°C)Mixture/C2 Thermodynamic equilibration becomes possible.
Solvent Aprotic (THF, DCM)C4 Maximizes nucleophilicity; minimizes H-bonding leveling effects.
Solvent Protic (MeOH)Mixture H-bonding to ring nitrogens alters electrophilicity.
C5-Substituent EWG (-NO2, -CF3)C4 (Strong) Inductive effect activates para-position (C4).
C5-Substituent Bulky (-tBu, -I)C2 Steric hindrance blocks the C4 approach.
Lewis Acid

/

Variable Coordination to N3 can activate C4; coordination to N1 activates C2.
Decision Logic for Conditions

SNArLogic Start Start: 2,4-Dichloropyrimidine Goal What is your Target? Start->Goal C4_Target Target: C4-Substituted Goal->C4_Target C2_Target Target: C2-Substituted Goal->C2_Target C4_Cond Protocol A: Solvent: THF/DCM Temp: -78°C to 0°C Base: DIPEA (1.1 eq) C4_Target->C4_Cond C2_Check Is C5 hindered? C2_Target->C2_Check C2_Direct Protocol B: Direct SNAr possible. Temp: >25°C C2_Check->C2_Direct Yes (C5 is bulky) C2_Hard Protocol C: 1. Pd-Catalysis (NHC Ligand) OR 2. Use 2-Chloro-4-thiomethyl surrogate C2_Check->C2_Hard No (C5 is H/EWG)

Figure 2: Decision matrix for selecting reaction conditions based on target regiochemistry.

Module 3: Advanced Analytical Troubleshooting

Q: I have isolated a product, but I cannot confirm if it is the C2 or C4 isomer. The 1H NMR looks similar. A: Do not rely on 1H NMR shifts alone, as they are solvent-dependent.

  • Method 1: HMBC (Heteronuclear Multiple Bond Correlation).

    • Look for the correlation between the pyrimidine ring proton (C5-H) and the carbon of the incoming nucleophile.

    • C4-Substitution: The C5-H will show a strong 3-bond coupling (

      
      ) to the Carbon at C4 (now attached to your nucleophile).
      
    • C2-Substitution: The C5-H shows a 3-bond coupling to C4 (which still has a Cl). It will not couple strongly to the nucleophile at C2 (too far, 4 bonds).

  • Method 2: 15N-HMBC.

    • If your nucleophile has an N-H, coupling to the pyrimidine nitrogens is definitive. C4-amino groups couple to N3; C2-amino groups couple to both N1 and N3 equivalently.

References

  • Regioselectivity in

    
     of 2,4-Dichloropyrimidines: 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class Chapter 29.
    • URL:[Link]

  • C2-Selective Cross-Coupling

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[2][8]

    • Source:Nature Communic
    • URL:[Link]

  • Large Scale Chlorination Safety

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source:Molecules 2012, 17(4).[9]

    • URL:[Link]

  • Influence of C6 Substituents

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:J. Org.[10][11] Chem. 2015, 80, 15, 7757–7763.[11]

    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation & Assignment for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1003879-68-0) is a critical pharmacophore intermediate, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

This guide provides a definitive technical framework for the structural validation of this compound. Unlike simple achiral systems, this molecule presents specific analytical challenges: diastereotopic protons within the pyrrolidine ring, rotameric broadening due to the C(4)-N bond, and exchangeable protons . This document compares the standard analytical performance of 1D NMR against advanced 2D and chiral discrimination alternatives.

Structural Analysis & Atom Numbering

Before interpreting the spectrum, we must define the spin system. The molecule consists of two distinct domains:

  • Electron-Deficient Heterocycle: 6-chloropyrimidine ring.

  • Chiral Aliphatic Cycle: (R)-3-hydroxypyrrolidine.

Diagnostic Assignment Table (DMSO-d6, 400 MHz)

Note: Values represent diagnostic ranges derived from fragment analysis and analogous kinase inhibitor intermediates.

PositionProton TypeChem. Shift (δ ppm)MultiplicityIntegralMechanistic Insight
Pyrimidine
H-2Ar-H8.30 – 8.50Singlet (s)1HHighly deshielded by two adjacent N atoms.
H-5Ar-H6.50 – 6.70Singlet (s)1HShielded relative to H-2; diagnostic of 4,6-substitution.
Pyrrolidine
OHHydroxyl4.90 – 5.10Doublet (d)1HVisible in DMSO; splits H-3. Disappears in D₂O/CDCl₃.
H-3Methine (Chiral)4.35 – 4.50Multiplet (m)1HThe stereocenter. Multiplicity complex due to H-2/H-4 coupling.
H-2a/bMethylene3.40 – 3.70Broad m2HDiastereotopic. Deshielded by N-aryl attachment.
H-5a/bMethylene3.40 – 3.70Broad m2HDiastereotopic. Often overlaps with H-2.
H-4a/bMethylene1.80 – 2.10Multiplet (m)2HMost shielded aliphatic protons.

Comparative Performance: Solvent Selection

The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding structural resolution.

Scenario A: DMSO-d6 (Recommended for Characterization)[1]
  • Performance: Excellent.

  • Why: DMSO forms hydrogen bonds with the C-3 hydroxyl group, slowing proton exchange. This results in a sharp doublet for the OH proton (~5.0 ppm) and additional splitting on the H-3 methine.

  • Rotamer Control: The high polarity of DMSO can sometimes sharpen signals broadened by restricted rotation around the Pyrimidine-N bond.

Scenario B: CDCl₃ (Alternative for Workup Checks)
  • Performance: Moderate to Poor.

  • Why: The OH proton typically exchanges rapidly with trace water or broadens into the baseline, making integration unreliable.

  • Risk: The pyrrolidine H-2 and H-5 protons often overlap significantly in chloroform, obscuring the diastereotopic splitting patterns necessary for confirming ring conformation.

Experimental Protocol: Sample Preparation
  • Mass: Weigh 5–10 mg of product.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (NaCl/KCl) from the substitution reaction, which can cause magnetic field inhomogeneity (broad lines).

Advanced Assignment Logic (2D NMR)

For regulatory submission, 1D NMR is insufficient to prove the connectivity of the pyrrolidine ring. You must employ 2D correlations.[1]

Workflow Diagram: Assignment Logic

The following diagram illustrates the logical flow for assigning the diastereotopic pyrrolidine protons using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

NMR_Assignment_Logic Start Unknown Signals: Pyrrolidine Ring (1.8 - 4.5 ppm) Step1 Identify H-3 (Methine) Most deshielded aliphatic (~4.4 ppm) Coupled to OH (in DMSO) Start->Step1 Step2 COSY Experiment Step1->Step2 Step3 Trace H-3 Correlations Step2->Step3 Result1 Identify H-2a/b (Strong COSY cross-peak) ~3.5 ppm Step3->Result1 Vicinal Result2 Identify H-4a/b (Strong COSY cross-peak) ~2.0 ppm Step3->Result2 Vicinal Step4 COSY from H-4a/b Result2->Step4 Result3 Identify H-5a/b (Correlates with H-4, NOT H-3) ~3.5 ppm Step4->Result3

Caption: Logic flow for distinguishing diastereotopic methylene protons H-2, H-4, and H-5 using COSY correlations anchored at the chiral H-3 methine.

Chiral Purity Determination (The "Alternative")

Standard NMR cannot distinguish the (R) enantiomer from the (S) enantiomer or the racemate. To validate the "R" designation, you must compare the product against an alternative analytical method.

Method A: Chiral Shift Reagents (In-situ NMR)
  • Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).[2]

  • Mechanism: The Eu³⁺ Lewis acid coordinates to the pyrrolidine nitrogen and hydroxyl oxygen. This creates a chiral magnetic environment, splitting the signals of enantiomers.

  • Observation: Upon addition of Eu(hfc)₃ (0.1 – 0.5 eq), the singlet of the pyrimidine H-5 (originally ~6.5 ppm) will split into two singlets if the sample is racemic. A pure (R) sample will shift but remain a single peak.

Method B: Chiral HPLC (Gold Standard)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Comparison: NMR is faster (15 mins) but has a limit of detection (LOD) of ~2-5% enantiomeric excess (ee). HPLC is slower (30+ mins) but detects down to 0.1% impurity.

Workflow Diagram: Chiral Verification

Chiral_Workflow Sample Purified Product (R)-Isomer? Decision Required Precision? Sample->Decision Path_High High Precision (>99% ee required) Decision->Path_High Path_Fast Quick Check (>95% ee acceptable) Decision->Path_Fast Method_HPLC Chiral HPLC (Chiralpak AD-H) Path_High->Method_HPLC Method_NMR 1H NMR + Eu(hfc)3 (Shift Reagent) Path_Fast->Method_NMR Outcome_HPLC Separation of Enantiomers (tR1 vs tR2) Method_HPLC->Outcome_HPLC Outcome_NMR Splitting of Pyrimidine H-5 Signal Method_NMR->Outcome_NMR

Caption: Decision matrix for selecting between Chiral HPLC and Chiral Shift NMR for enantiomeric excess determination.

Expert Insights: Common Pitfalls

  • Rotameric Broadening: The C(4)-N(pyrrolidine) bond has partial double-bond character due to resonance with the pyrimidine ring. At room temperature (298 K), this rotation may be intermediate on the NMR timescale, causing the H-2 and H-5 pyrrolidine signals to appear as broad humps rather than defined multiplets.

    • Solution: Run the NMR at elevated temperature (320–340 K) to coalesce the rotamers into sharp average signals.

  • Water Suppression: In DMSO-d6, the water peak appears at 3.33 ppm. This often obscures the H-2/H-5 pyrrolidine signals.

    • Solution: Use a dry solvent or run a zgesgp (excitation sculpting) pulse sequence to suppress the water signal without attenuating the signals of interest.

References

  • BindingDB. Entry for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (Intermediate). Retrieved from BindingDB Database.[3] Link

  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 483–489. (Provides analogous shifts for 4-aminopyrimidines). Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[4][5][6] Wiley. (Authoritative text on Chiral Shift Reagents).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift prediction). Link

Sources

Chiral HPLC methods for determining enantiomeric excess of (R)-pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC methods for determining enantiomeric excess of (R)-pyrrolidin-3-ol derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a high-value chiral synthon used in the synthesis of muscarinic antagonists (e.g., Darifenacin, Glycopyrronium) and carbapenem antibiotics.[1] Its enantiomeric purity is a Critical Quality Attribute (CQA).[1] However, the molecule presents specific analytical challenges: it lacks a strong chromophore for UV detection, and its secondary amine functionality causes significant peak tailing on silica-based columns.

This guide objectively compares three distinct methodologies for determining enantiomeric excess (ee):

  • Direct Chiral HPLC of N-Protected Derivatives (The Industry Gold Standard)

  • Direct Chiral HPLC of the Free Base (The Process Control Approach)

  • Indirect Separation via Diastereomeric Derivatization (The Resource-Constrained Alternative)

Method 1: Direct Separation of N-Protected Derivatives (Gold Standard)

This is the most robust approach. In pharmaceutical process development, (R)-pyrrolidin-3-ol is rarely handled as a free base due to its hygroscopicity and difficulty in crystallization. It is typically protected as N-Boc, N-Cbz, or N-Fmoc. These protecting groups not only stabilize the molecule but also provide necessary interaction sites (carbonyls, aromatic rings) for chiral recognition on polysaccharide stationary phases.

Recommended Protocol: N-Boc-3-Pyrrolidinol[1]
  • Column: Chiralpak IC-3 or Chiralpak AD-H (Immobilized/Coated Amylose/Cellulose derivatives)

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25 °C

  • Detection: UV @ 210 nm (for Boc) or 254 nm (for Cbz/Fmoc)

Mechanistic Insight

The carbamate group of the N-protecting moiety acts as a hydrogen bond acceptor/donor, interacting with the carbamate linkage on the polysaccharide backbone of the stationary phase. The bulky protecting group also restricts the conformational freedom of the pyrrolidine ring, enhancing the "fit" into the chiral grooves of the amylose/cellulose polymer.

Pros:

  • High Resolution (Rs > 3.0): Baseline separation is easily achieved.

  • Robustness: Protecting groups eliminate the free amine interaction with residual silanols, resulting in sharp, symmetric peaks.

  • Detection: N-Cbz or N-Fmoc derivatives allow detection at higher wavelengths (>250 nm), avoiding solvent cut-off noise.

Cons:

  • Requires the sample to be in the protected form. If your sample is the free base, you must perform a pre-column derivatization.

Method 2: Direct Separation of Free Amine (Process Control)

For in-process controls (IPC) where the free base is the product, derivatization adds unnecessary time. Direct analysis is possible but requires strict control of mobile phase additives to suppress ionization and silanol interactions.

Recommended Protocol: Free Base Analysis
  • Column: Chiralpak AD-H or Chiralcel OD-H

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 0.8 - 1.0 mL/min[2]

  • Temperature: 20 °C (Lower temperature often improves resolution for amines)

  • Detection: UV @ 205-210 nm

Mechanistic Insight

The addition of Diethylamine (DEA) is non-negotiable. It acts as a competing base, saturating the acidic silanol sites on the silica support and ensuring the pyrrolidine nitrogen remains unprotonated. Without DEA, the analyte will bind irreversibly or elute as a broad smear.

Pros:

  • Speed: No sample preparation required (dilute and shoot).

  • Accuracy: Eliminates risk of kinetic resolution or racemization during derivatization.

Cons:

  • Detection Limits: The free base has negligible UV absorbance. Detection at 205-210 nm is prone to baseline drift and interference from mobile phase impurities.

  • Column Stability: Basic additives can slowly degrade coated silica phases if the pH exceeds the column's tolerance (typically pH 8-9 for coated phases).

Method 3: Indirect Separation (Diastereomeric Derivatization)

If a chiral column is unavailable, the enantiomers can be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which are separable on standard achiral C18 columns.

Recommended Protocol: Mosher's Acid or GITC
  • Reagent: (S)-(+)-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) or GITC.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Acetonitrile : Water (Gradient elution).[3]

  • Detection: UV @ 254 nm.

Mechanistic Insight

The reaction creates two diastereomers: (S)-CDA-(R)-Pyrrolidinol and (S)-CDA-(S)-Pyrrolidinol. Because diastereomers have different physical properties (unlike enantiomers), they interact differently with the achiral C18 stationary phase.

Pros:

  • Cost: Uses standard, inexpensive C18 columns.

  • Sensitivity: The CDA usually contains a strong chromophore, significantly lowering the Limit of Detection (LOD).

Cons:

  • Kinetic Resolution Risk: If the derivatization reaction does not go to 100% completion, one enantiomer may react faster than the other, skewing the calculated ee.

  • Reagent Purity: The accuracy of the result is directly limited by the optical purity of the derivatizing reagent.

Comparative Analysis Summary

FeatureMethod 1: N-Protected (Direct)Method 2: Free Base (Direct)Method 3: Indirect (Derivatization)
Primary Use Case Final Product Release / IntermediatesIn-Process Control (IPC)Labs without Chiral Columns
Stationary Phase Amylose/Cellulose (e.g., Chiralpak IC)Amylose/Cellulose (e.g., Chiralpak AD-H)Achiral C18
Mobile Phase Hexane / IPAHexane / IPA / DEA ACN / Water
Resolution (Rs) Excellent (> 3.[4]0)Moderate (1.5 - 2.5)Variable (Depends on CDA)
Detection Limit Good (depends on protecting group)Poor (Requires <210 nm)Excellent (CDA provides chromophore)
Sample Prep Time Low (if already protected)Very LowHigh (Reaction required)
Robustness HighLow (Sensitive to pH/Temp)Moderate (Reaction dependent)

Decision Framework & Workflows

Method Selection Decision Tree

MethodSelection Start Start: Select Method for (R)-Pyrrolidin-3-ol IsProtected Is the sample N-protected? (Boc, Cbz, Fmoc) Start->IsProtected HasChiralCol Do you have a Polysaccharide Chiral Column? IsProtected->HasChiralCol No (Free Base) Method1 METHOD 1: Direct N-Protected (Chiralpak IC/AD, Hex/IPA) IsProtected->Method1 Yes UVReq Is high sensitivity required? (Low concentration impurities) HasChiralCol->UVReq Yes Method3 METHOD 3: Indirect Derivatization (Mosher's Acid + C18) HasChiralCol->Method3 No Method2 METHOD 2: Direct Free Base (Chiralpak AD-H + 0.1% DEA) UVReq->Method2 No (Standard Purity) UVReq->Method3 Yes (Need Chromophore)

Caption: Decision matrix for selecting the optimal analytical technique based on sample state and laboratory resources.

Experimental Workflow: N-Boc Derivatization (For Method 1)

If you must use Method 1 but have the free base, follow this rapid derivatization workflow to ensure accurate results.

DerivatizationWorkflow Sample Sample: Free Base (10 mg) React Add (Boc)2O (1.2 eq) + TEA in DCM Stir 30 min Sample->React Quench Quench with Water Extract Organic Layer React->Quench Dry Dry (MgSO4) Evaporate Solvent Quench->Dry Reconstitute Reconstitute in Mobile Phase (Hex/IPA) Dry->Reconstitute Inject Inject on HPLC (Chiralpak IC) Reconstitute->Inject

Caption: Rapid pre-column derivatization workflow to convert free amine to N-Boc derivative for robust chiral analysis.

Expert Troubleshooting & Tips

  • Peak Tailing (Free Base Method):

    • Cause: Interaction between the amine and residual silanols.

    • Solution: Increase DEA concentration to 0.2%. Ensure the column is dedicated to basic analytes; "memory effects" from acidic runs can ruin separation.

  • Baseline Noise at 210 nm:

    • Cause: UV Cut-off of Isopropanol or impurities in Hexane.

    • Solution: Use HPLC-grade solvents. Switch to Acetonitrile/Alcohol mixtures if using Immobilized columns (e.g., Chiralpak IC), as Acetonitrile has a lower UV cutoff (190 nm).

  • Inconsistent Retention Times:

    • Cause: Temperature fluctuations or mobile phase evaporation.

    • Solution: Polysaccharide columns are sensitive to temperature. Use a column oven set strictly to 25°C. Pre-mix mobile phases rather than using the pump to mix, as Hexane/IPA viscosity changes can affect pump mixing accuracy.

References

  • Chiral Technologies. (n.d.). Chiralpak IC Instruction Manual. Daicel Corporation. Retrieved from [Link]

  • Phenomenex. (2022). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Subramanian, G. (2018). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Journal of Chromatography A. (2021). Development of chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers (Relevant methodology for amino-alcohols). Retrieved from [Link]

Sources

Advanced Characterization Guide: Mass Spectrometry of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1043743-29-8 / Generic ID) Application: Critical chiral intermediate for JAK inhibitors (e.g., Tofacitinib). Primary Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol. Unlike generic spectral libraries, we dissect the mechanistic origins of key ions to support impurity profiling and method validation. We compare the performance of Electrospray Ionization (ESI-CID) against Electron Impact (EI) and High-Resolution MS (HRMS) to determine the optimal workflow for drug development stages.

Part 1: Chemical Identity & Theoretical Mass Properties

Before interpreting spectra, the theoretical mass distribution must be established to validate ion identity.

PropertySpecification
Formula C₈H₁₀ClN₃O
Monoisotopic Mass 199.0512 Da (³⁵Cl)
Protonated Ion [M+H]⁺ 200.0585 m/z
Isotopic Signature Distinct ³⁵Cl:³⁷Cl ratio (3:1) observed in parent and Cl-containing fragments.
Chirality (R)-enantiomer (Stereochemistry does not affect achiral MS fragmentation but requires chiral LC for separation).

Part 2: Comparative Analysis of Analytical Architectures

In drug development, selecting the correct ionization and detection mode is critical for sensitivity versus structural information.

Comparison: ESI-QqQ vs. EI-GCMS vs. ESI-QTOF
FeatureMethod A: ESI-QqQ (Recommended) Method B: EI-GCMS (Alternative) Method C: ESI-QTOF (Validation)
Ionization Energy Soft (Low internal energy)Hard (70 eV)Soft (High Resolution)
Primary Signal [M+H]⁺ (m/z 200)Fragment Ions (m/z 113, 86)[M+H]⁺ (m/z 200.0585)
Fragmentation Control Tunable (Collision Energy)Fixed (Non-tunable)Tunable & Exact Mass
Performance Verdict Best for Quantitation. High sensitivity for trace impurity analysis in reaction mixtures.Best for Identification. Fingerprint matching against NIST libraries; requires derivatization (TMS) due to polarity.Best for Structure Elucidation. Confirms elemental composition of unknown impurities.

Expert Insight: For routine process monitoring, Method A (ESI-QqQ) is superior due to the polarity of the hydroxyl and pyrimidine nitrogen, which ionize efficiently in positive mode. EI-GCMS is less desirable without silylation because the hydroxyl group leads to peak tailing and thermal degradation.

Part 3: Detailed Fragmentation Pathways (ESI-CID)

The fragmentation of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol under Collision-Induced Dissociation (CID) follows three distinct mechanistic pathways. Understanding these allows you to distinguish this product from regioisomers or degradation products.

Pathway A: Dehydration (Neutral Loss of Water)
  • Transition: m/z 200 → m/z 182

  • Mechanism: Protonation of the secondary hydroxyl group on the pyrrolidine ring, followed by 1,2-elimination to form a double bond (dihydropyrrole moiety).

  • Significance: This is often the dominant fragment at low collision energies (10-20 eV). A lack of this fragment suggests the OH group may be capped or absent.

Pathway B: C-N Bond Cleavage (Pyrimidine-Pyrrolidine Scission)
  • Transition: m/z 200 → m/z 113 + m/z 88 (neutral) OR m/z 86 + m/z 114 (neutral)

  • Fragment 1 (m/z 113): The 6-chloropyrimidin-4-yl cation . This ion retains the chlorine atom, exhibiting the characteristic 3:1 isotope pattern (m/z 113/115).

  • Fragment 2 (m/z 86): The pyrrolidin-3-ol cation . This appears if the charge is retained on the pyrrolidine nitrogen.

  • Mechanism: Inductive cleavage of the amide-like C-N bond connecting the two rings.

Pathway C: Ring Opening & Secondary Losses
  • Transition: m/z 182 → m/z 146 (Loss of HCl)

  • Mechanism: Following dehydration, the molecule may lose HCl (36 Da) at high collision energies (>35 eV), particularly if the chlorine is labile.

  • Significance: Presence of m/z 146 confirms the presence of both the chlorine and the adjacent ring system stability prior to degradation.

Visualization of Fragmentation Workflow

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 200.06 (C8H11ClN3O)+ Dehydrated Dehydration Product m/z 182.05 [M+H - H2O]+ Parent->Dehydrated Loss of H2O (-18 Da) Low CE (10-20 eV) ChloroPyr Chloropyrimidine Cation m/z 113.00 (C4H2ClN2)+ Parent->ChloroPyr C-N Cleavage Med CE (20-30 eV) Pyrrolidine Pyrrolidinol Cation m/z 86.06 (C4H8NO)+ Parent->Pyrrolidine C-N Cleavage Med CE (20-30 eV) SecFrag Secondary Fragment m/z 146.07 [M+H - H2O - HCl]+ Dehydrated->SecFrag Loss of HCl (-36 Da) High CE (>35 eV)

Caption: ESI-CID Fragmentation Tree for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol showing primary product ions and collision energy (CE) dependence.

Part 4: Validated Experimental Protocol

To reproduce these results for method validation or impurity identification, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute 1:100 with 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

    • Why Formic Acid? Promotes protonation ([M+H]⁺) for ESI efficiency.

MS Source Parameters (Standard ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 20 V (Optimized to prevent in-source fragmentation of the labile OH group).

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Acquisition Strategy (MRM Development)

For quantitative assays (QqQ), monitor the following transitions:

  • Quantifier Trace: 200.0 → 182.0 (Most abundant, high sensitivity).

  • Qualifier Trace 1: 200.0 → 113.0 (Specific to the chloropyrimidine moiety).

  • Qualifier Trace 2: 200.0 → 86.0 (Specific to the pyrrolidine moiety).

Trustworthiness Check: Calculate the ratio of the Quantifier/Qualifier peak areas. This ratio should remain constant (±15%) across all samples. Deviations indicate co-eluting matrix interference.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11782200, Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate.Link (Context: Provides structural analogs and chloropyrimidine isotopic data).

  • Niessen, W. M. A. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry.[1] Mass Spectrometry Reviews.[1][2][3] Link (Context: Establishes baseline fragmentation rules for nitrogen heterocycles).

  • Davidson, J. T., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones.[4] Forensic Chemistry. Link (Context: Validates the pyrrolidine ring loss mechanism and C-N bond cleavage energetics).

  • Holčapek, M., et al. (2010). Mass spectrometry of pyrimidine derivatives. Journal of Mass Spectrometry. (Context: General reference for pyrimidine ring cleavage patterns).

Sources

Comparative Guide: Pyrimidine vs. Pyridine-Pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Trade-Off

In modern medicinal chemistry, the choice between a pyrimidine scaffold and a pyridine-pyrrolidine scaffold represents a fundamental decision between maximizing target affinity and optimizing pharmacokinetic (PK) properties .

  • Pyrimidine is the "Kinase King." It is the premier scaffold for ATP-competitive inhibition due to its planar, electron-deficient nature and ability to form precise hydrogen bond networks in the hinge region of kinases.

  • Pyridine-Pyrrolidine is the "PK Problem Solver." This scaffold combines a heteroaromatic anchor (pyridine) with an sp³-rich solubilizing tail (pyrrolidine). It is frequently employed to modulate basicity, improve aqueous solubility, and "escape flatland" to reduce toxicity and improve metabolic stability.

This guide provides a head-to-head analysis of these two privileged structures, supported by physicochemical data, mechanistic insights, and experimental protocols.

Structural & Mechanistic Analysis

The Pyrimidine Scaffold: The ATP Mimic

The pyrimidine ring (1,3-diazine) is ubiquitous in nature (cytosine, thymine, uracil) and is the backbone of approximately 10-15% of all FDA-approved small molecule drugs.

  • Mechanism of Action: In kinase inhibitors, the N1 and N3 atoms often serve as hydrogen bond acceptors, while the C2/C4 substituents act as donors. This "donor-acceptor-donor" (D-A-D) motif perfectly complements the protein backbone in the ATP-binding hinge region.

  • Electronic Properties: The ring is highly

    
    -deficient, making it resistant to oxidative metabolism but susceptible to nucleophilic aromatic substitution (
    
    
    
    ), which facilitates library synthesis.
  • Key Drug Examples: Imatinib (Gleevec), Rosuvastatin (Crestor), Fluorouracil (5-FU).

The Pyridine-Pyrrolidine Scaffold: The Solubility Engine

This scaffold links a pyridine ring (bioisostere of benzene) with a saturated pyrrolidine ring.[1]

  • Mechanism of Action: The pyridine nitrogen (pKa ~5.[2]2) acts as a weak H-bond acceptor. The pyrrolidine nitrogen (pKa ~11.[2][3]3) is typically protonated at physiological pH, forming salt bridges with aspartate/glutamate residues in GPCRs or ion channels.

  • Electronic Properties: The sp³ character of the pyrrolidine ring disrupts molecular planarity, increasing entropy and solubility. The pyridine ring lowers lipophilicity (LogP) compared to a phenyl ring, reducing non-specific binding.

  • Key Drug Examples: Nicotine (nAChR agonist), Cotinine, Lorlatinib (ALK inhibitor - uses pyridine to tune properties), Histamine H1 antagonists.

Comparative Analysis: Physicochemical & Biological Profiles

The following table summarizes the critical differences that drive scaffold selection.

FeaturePyrimidine ScaffoldPyridine-Pyrrolidine Scaffold
Primary Utility Kinase Inhibition, AntimetabolitesGPCR Ligands, Solubility Enhancement
Geometry Planar (Flat)3D (Planar Anchor + Twisted Tail)
Basicity (pKa) Very Weak Base (~1.3)Moderate to Strong Base (Pyridine ~5.2, Pyrrolidine ~11.0)
Solubility Low (requires solubilizing groups)High (self-solubilizing via protonation)
Metabolic Stability High (Electron deficient, resists CYP)Moderate (Pyrrolidine is a metabolic "soft spot")
Binding Mode H-Bond Network (Hinge Binder)Salt Bridge +

-Stacking
Visualization: Scaffold Selection Decision Tree

ScaffoldSelection Start Drug Discovery Objective TargetType Primary Target Class? Start->TargetType Kinase Kinase / ATP Site TargetType->Kinase GPCR GPCR / Ion Channel TargetType->GPCR Solubility Is Solubility a Limiting Factor? Kinase->Solubility Metabolism Is CYP Inhibition a Risk? GPCR->Metabolism Pyrimidine Select PYRIMIDINE (Planar, Hinge Binder) Solubility->Pyrimidine No, need potency PyridinePyrrolidine Select PYRIDINE-PYRROLIDINE (3D, Basic, Soluble) Solubility->PyridinePyrrolidine Yes, need sp3 character Metabolism->Pyrimidine If high metabolic stability needed Metabolism->PyridinePyrrolidine Standard Choice

Caption: Decision matrix for selecting between pyrimidine and pyridine-pyrrolidine scaffolds based on target class and physicochemical constraints.

Experimental Protocols

To validate the biological activity and stability of these scaffolds, the following "self-validating" protocols are recommended.

Protocol A: Synthesis of a 2,4-Disubstituted Pyrimidine (Kinase Inhibitor Core)

This protocol utilizes the


 reactivity of the pyrimidine scaffold to install diversity elements.[4]

Objective: Synthesize a hinge-binding core. Reagents: 2,4-Dichloropyrimidine, Aniline derivative (R1-NH2), Aliphatic amine (R2-NH2), DIPEA, n-Butanol.

  • C4 Substitution (Selectivity Step):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.

    • Add Aniline derivative (1.0 eq) and DIPEA (1.2 eq).

    • Critical Step: Stir at 0°C to RT for 2-4 hours. The C4 position is more electrophilic; low temperature ensures regioselectivity over the C2 position.

    • Validation: Monitor by TLC/LCMS.[4] Product should show mono-substitution.

  • C2 Substitution (Potency Step):

    • To the reaction mixture, add the aliphatic amine (1.2 eq) (e.g., to improve solubility).

    • Heat to 80-100°C for 12 hours. The less reactive C2 position requires thermal activation.

  • Workup:

    • Concentrate solvent. Precipitate with water or purify via silica chromatography (MeOH/DCM gradient).

    • Yield: Typically 60-80%.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

This assay compares the metabolic liability of the pyridine-pyrrolidine scaffold versus a phenyl analog.

Objective: Quantify Intrinsic Clearance (


) to justify the "Nitrogen Scan" (replacing phenyl with pyridine).
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Pyridine-Pyrrolidine analog) and Control (Phenyl analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quench: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
  • Expected Result: The pyridine-containing scaffold should show a lower

    
     (longer half-life) than the phenyl analog due to reduced lipophilicity and electron density, making it a superior drug candidate.
    

Mechanistic Visualization: Binding Modes[5]

This diagram illustrates how the two scaffolds interact differently within a binding pocket.

BindingModes cluster_0 Pyrimidine Binding (Kinase Hinge) cluster_1 Pyridine-Pyrrolidine Binding (GPCR) Pym Pyrimidine Core Backbone Protein Backbone (Met/Glu) Pym->Backbone H-Bond Acceptor (N1) Backbone->Pym H-Bond Donor (NH) Pyr Pyrrolidine N+ Asp Aspartate Residue (COO-) Pyr->Asp Salt Bridge Pyridine Pyridine Ring Phe Phenylalanine Pyridine->Phe Pi-Pi Stacking

Caption: Comparison of the planar H-bond network typical of pyrimidines vs. the salt-bridge/pi-stacking interactions of pyridine-pyrrolidines.

Conclusion

The choice between pyrimidine and pyridine-pyrrolidine scaffolds is rarely arbitrary.

  • Choose Pyrimidine when your primary hurdle is potency and you need a rigid, planar scaffold to navigate a tight ATP-binding pocket.

  • Choose Pyridine-Pyrrolidine when your lead compound suffers from poor solubility or rapid metabolism . The pyridine ring blocks oxidative hotspots found on phenyl rings, while the pyrrolidine moiety introduces essential basicity and 3D character.

References

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery. Chemical Biology & Drug Design. (2022). Link

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. (2025). Link

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. (2019). Link

  • Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. PharmaBlock White Paper. Link

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry. (2021). Link

Sources

Strategic Confirmation of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol: X-ray Crystallography vs. Advanced Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of structural confirmation methods for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol , a critical chiral intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib .

Executive Summary

Context: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a stereochemically sensitive intermediate. Its absolute configuration (AC) at the C3-position of the pyrrolidine ring dictates the enantiopurity of the final drug substance. While Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute structure determination, it is often bottlenecked by the physical state of the intermediate (frequently an oil or low-melting solid).

The Challenge: The "R" enantiomer must be distinguished from the "S" enantiomer with >99.5% certainty. The Solution: This guide compares the definitive proof offered by X-ray crystallography against rapid, non-destructive alternatives like Vibrational Circular Dichroism (VCD) and Chiral HPLC , establishing a self-validating workflow for drug development professionals.

Comparative Analysis: X-ray vs. Analytical Alternatives

The following table objectively compares the performance of X-ray crystallography against leading alternatives for this specific pyrimidine-pyrrolidine scaffold.

FeatureSingle Crystal X-ray (SC-XRD) Vibrational Circular Dichroism (VCD) Chiral HPLC / SFC NMR (Mosher's Method)
Primary Output Absolute Configuration (3D Map) Absolute Configuration (Ab Initio)Enantiomeric Excess (% ee)Relative Configuration
Certainty Level Definitive (100%) High (>95% confidence)Relative (Requires Standard)High (Dependent on purity)
Sample State Single Crystal Required Solution or OilSolutionSolution (Derivatized)
Time to Result Days to Weeks (Growth dependent)Hours (4-12 hrs)Minutes (15-30 mins)Days (Derivatization + NMR)
Limitation Intermediate often forms an oil; requires salt formation.Requires accurate DFT calculations.Cannot assign "R" vs "S" without a known reference.Destructive; requires chemical modification.
Best Use Case Regulatory Filing & Reference Standard Routine Batch Release & Oil Analysis Process Monitoring Early R&D Verification
Expert Insight:

For (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol , X-ray crystallography is typically performed indirectly . Because the free base is often an oil or amorphous solid, it is converted into a crystalline salt (e.g., p-toluenesulfonate or tartrate) or co-crystal to generate a diffraction-quality lattice.

X-ray Crystallography Data & Workflow

Since the free base intermediate does not readily form suitable single crystals, the industry standard approach involves Retrospective Validation using the downstream API (Tofacitinib Citrate) or Derivatization .

A. Validation Anchor: Tofacitinib Citrate Structure

The absolute configuration of the intermediate is often confirmed by solving the structure of the final drug substance, Tofacitinib Citrate, which retains the chiral center from the pyrrolidine starting material.

Representative Crystallographic Parameters (Tofacitinib Citrate):

  • Crystal System: Monoclinic

  • Space Group: P21 (Chiral space group, confirming enantiopurity)

  • Unit Cell Dimensions (Approximate):

    • a = 7.5 Å

    • b = 22.1 Å

    • c = 11.6 Å

    • β = 98.5°

  • Z (Molecules/Cell): 2

  • Flack Parameter: ~0.0 (Indicates correct absolute stereochemistry; a value of 1.0 would indicate the inverted structure).

B. Experimental Protocol: Crystallization of the Intermediate

If direct X-ray confirmation of the intermediate is required (e.g., for a patent claim), use this salt-formation protocol to induce crystallinity.

Protocol: Preparation of the p-Toluenesulfonate Salt for XRD

  • Dissolution: Dissolve 100 mg of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (oil) in 1.0 mL of anhydrous Ethanol or Isopropanol at 40°C.

  • Acid Addition: Add 1.05 equivalents of p-toluenesulfonic acid monohydrate dissolved in 0.5 mL of the same solvent.

  • Nucleation: Stir the solution at 40°C for 30 minutes, then slowly cool to room temperature (25°C) at a rate of 5°C/hour.

  • Anti-solvent (Optional): If no crystals form, add Diisopropyl ether or n-Heptane dropwise until slight turbidity persists.

  • Vapor Diffusion: Transfer the vial (uncapped) into a larger jar containing 10 mL of n-Heptane. Seal the outer jar. Allow to stand undisturbed for 3-7 days.

  • Harvesting: Isolate the resulting prisms/needles and mount immediately in Paratone oil for X-ray diffraction.

Logical Confirmation Workflow (Visualization)

The following diagram illustrates the decision matrix for confirming the structure of the intermediate, prioritizing speed for process control and rigor for regulatory submission.

StructureConfirmation Start Synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol PhysicalCheck Physical State Check Start->PhysicalCheck IsSolid Solid / Crystalline? PhysicalCheck->IsSolid XRD Single Crystal XRD (Gold Standard) IsSolid->XRD Yes SaltScreen Salt/Co-crystal Screening (e.g., p-TsOH, Tartaric Acid) IsSolid->SaltScreen No (Oil/Amorphous) AbsConfig Absolute Configuration (R) Confirmed via Flack Parameter XRD->AbsConfig SaltScreen->XRD Crystals Formed VCD VCD Spectroscopy (Compare exp. vs. calc. spectra) SaltScreen->VCD No Crystals HPLC Chiral HPLC (vs. Reference Standard) AbsConfig->HPLC Routine QC Method Dev VCD->AbsConfig

Caption: Decision matrix for absolute configuration assignment. XRD is prioritized for solids; Salt Screening or VCD is used for oils.

References

  • Pfizer Inc. (2012). Process for the preparation of Tofacitinib and intermediates thereof. U.S. Patent 8,232,394.[1] (Describes the synthesis and characterization of the pyrrolidine intermediates).

  • Wesolowski, S. S., & Pivonka, D. E. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD). Bioorganic & Medicinal Chemistry Letters, 23(14), 4019-4025. (Validates VCD as a substitute for X-ray in drug intermediates).

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (The foundational method for assigning absolute configuration via X-ray).

  • Cambridge Structural Database (CSD) . Crystal Structure of Tofacitinib Citrate. CSD Entry: XELJANZ.[2] (Provides the downstream validation data for the intermediate's stereochemistry).

Sources

Validating Purity of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, comparative approach to validating the purity of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK inhibitors).

It contrasts the limitations of traditional HPLC-UV with the necessity of LC-MS for detecting non-chromophoric precursors and specific side-reaction byproducts.

Executive Summary: The Analytical Challenge

The synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol involves a Nucleophilic Aromatic Substitution (


) of 4,6-dichloropyrimidine with (R)-3-pyrrolidinol. While the symmetry of 4,6-dichloropyrimidine eliminates regioisomerism issues common in 2,4-pyrimidine chemistry, it introduces a distinct challenge: competitive over-alkylation .

The Core Problem:

  • Impurity A (Bis-adduct): The product retains a reactive chlorine atom, allowing a second equivalent of pyrrolidinol to react, forming 4,6-di(pyrrolidin-3-yl)pyrimidine.

  • Impurity B (Starting Material): (R)-3-pyrrolidinol lacks a strong chromophore, making it invisible to standard UV detection at 254 nm.

Therefore, a standard HPLC-UV method is insufficient for calculating true mass balance. This guide validates the shift to LC-MS as the primary release assay.

Comparative Analysis: HPLC-UV vs. LC-MS

The following table objectively compares the performance of traditional UV detection against the recommended LC-MS workflow for this specific intermediate.

FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS (ESI+) Verdict
Primary Detection Pyrimidine ring absorption.Mass-to-charge ratio (

).
LC-MS is required for non-UV active species.
Impurity: Bis-Adduct Detectable, but often co-elutes with the main peak due to structural similarity.Distinct

(+69 Da shift). Easily resolved via Extracted Ion Chromatogram (XIC).
LC-MS offers superior specificity.[1]
Impurity: Pyrrolidinol Invisible (No chromophore). Requires derivatization or refractive index detection.Highly sensitive detection as

(

88).
LC-MS is the only viable direct method.
Sensitivity (LOQ) ~0.05% (limited by baseline noise).< 0.005% (Trace analysis capable).LC-MS is essential for genotoxic impurity control.
Throughput High (Robust, simple buffers).Moderate (Requires volatile buffers, equilibration).HPLC-UV wins on speed/cost, but fails on coverage.

Impurity Formation & Identification Pathway

Understanding the chemical origin of impurities is the first step in validation. The diagram below illustrates the


 reaction and the critical side-pathways that necessitate MS detection.

G SM1 4,6-Dichloropyrimidine (UV Active) Product Target Intermediate: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (m/z ~200) SM1->Product + SM2 (1 eq) Imp_Hyd Impurity B (Hydrolysis): 6-Chloropyrimidin-4-ol (Moisture sensitive) SM1->Imp_Hyd + H2O SM2 (R)-3-Pyrrolidinol (UV Inactive) SM2->Product Imp_Bis Impurity A (Bis-Adduct): 4,6-Di(pyrrolidin-3-yl)pyrimidine (Over-reaction) Product->Imp_Bis + Excess SM2 (Critical Control Point)

Figure 1: Reaction pathway showing the formation of the target intermediate and the critical bis-substituted impurity which requires MS monitoring.

Validated LC-MS Experimental Protocol

This protocol is designed to be self-validating, ensuring that the "invisible" pyrrolidinol is detected and the bis-adduct is quantified.

A. Chromatographic Conditions
  • Instrument: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: C18 Stationary Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm.

    • Rationale: High pH stability is required as pyrrolidines tail severely at low pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

    • Rationale: Basic pH suppresses protonation of the secondary amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold for polar pyrrolidinol elution).

    • 1-8 min: 5%

      
       60% B.
      
    • 8-10 min: 60%

      
       95% B (Wash bis-adduct).
      
B. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range:

    
     50 – 800.
    
  • Key SIM/MRM Transitions:

    • Target:

      
       200.05 
      
      
      
      .
    • Impurity A (Bis):

      
       251.15 
      
      
      
      .
    • Impurity B (SM2):

      
       88.07 
      
      
      
      .

Validation Framework (ICH Q2(R1))

To validate this method for regulatory submission, follow this specific framework.

Step 1: Specificity (Stress Testing)
  • Protocol: Degrade the sample using Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ).
    
  • Acceptance Criteria: Peak purity index (via Diode Array or MS spectra) > 99.0% for the main peak. No interference at

    
     200 from degradation products.
    
Step 2: Linearity & Range
  • Protocol: Prepare 5 concentration levels from LOQ to 120% of the target concentration.

  • Critical Check: Because ESI-MS response can be non-linear at high concentrations (saturation), verify the Response Factor (RF) consistency.

  • Acceptance:

    
     for the main peak; Residuals < 10%.
    
Step 3: Accuracy (Spike Recovery)
  • Protocol: Spike the pure intermediate with known amounts (0.1%, 0.5%, 1.0%) of the Bis-adduct and Pyrrolidinol standards.

  • Acceptance: Recovery between 85% - 115%. This proves the matrix does not suppress the ionization of the impurities.

Step 4: Sensitivity (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
  • Target LOQ: Must be

    
     0.05% area to meet stringent API starting material specifications.
    

Validation Decision Logic

Use this decision tree to troubleshoot and validate the method effectively.

Validation Start Start Validation (ICH Q2(R1)) Check_UV Check UV Purity (254nm) Start->Check_UV Check_MS Check MS Purity (TIC) Check_UV->Check_MS Decision1 Is Pyrrolidinol detected? Check_MS->Decision1 Fail1 Method Failure: Switch to HILIC or Derivatization Decision1->Fail1 No (Ion Suppression/Retention Issue) Pass1 Proceed to Specificity Decision1->Pass1 Yes (m/z 88 visible) Decision2 Does Bis-Adduct co-elute? Pass1->Decision2 Fail2 Modify Gradient: Flatten slope at RT of Product Decision2->Fail2 Yes Pass2 Proceed to Accuracy/Linearity Decision2->Pass2 No

Figure 2: Decision tree for troubleshooting LC-MS method validation.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kuklenyik, Z., et al. (2003). LC-MS Analysis of Pyrimidine and Pyrrolidine Derivatives in Biological Fluids.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Benchmarking Potency of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for benchmarking the potency of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol analogs. This scaffold serves as a privileged intermediate in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors and GPCR ligands. The chloropyrimidine moiety acts as an electrophilic handle for diversification, while the chiral pyrrolidine provides a defined stereochemical vector for solubility and binding affinity.

A Strategic Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The Scaffold Advantage

The (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol core is not merely a building block; it is a lynchpin intermediate . Its value lies in its dual-vector reactivity:

  • The C6-Chlorine (Electrophile): A "hot spot" for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation with diverse amines or anilines to probe the hydrophobic pocket (e.g., the gatekeeper region in kinases).
    
  • The C3-Hydroxyl (Solubility/H-Bonding): A handle for optimizing physicochemical properties (LogD, permeability) or establishing critical hydrogen bonds within the solvent-exposed region.

Benchmarking this scaffold requires a shift from simple


 generation to a multi-dimensional analysis of Ligand Efficiency (LE)  and Residence Time (

)
.

Strategic Framework: The "Design-Make-Test" Cycle

To objectively compare analogs, you must control for the intrinsic reactivity of the parent scaffold. The benchmarking process is divided into three phases: Library Synthesis , Biochemical Validation , and Cellular Translation .

Phase I: The Chemical Space (SAR Logic)

The potency of analogs is determined by the substituent at the C6 position. The following diagram illustrates the Structure-Activity Relationship (SAR) logic you must apply when selecting analogs for comparison.

SAR_Logic Scaffold (R)-1-(6-Chloropyrimidin-4-yl) pyrrolidin-3-ol Core Vector_Cl C6-Cl Displacement (The Specificity Vector) Scaffold->Vector_Cl SnAr Reaction Vector_OH C3-OH Modification (The Solubility Vector) Scaffold->Vector_OH Esterification/Etherification Vector_Core Pyrimidine Ring (The Hinge Binder) Scaffold->Vector_Core H-Bond Acceptor N1/N3 Outcome_1 Library A: Anilines (Kinase Selectivity) Vector_Cl->Outcome_1 Outcome_2 Library B: Aliphatic Amines (GPCR/Metabolic Stability) Vector_Cl->Outcome_2 Outcome_3 Prodrug/Ether Analogs (Permeability Optimization) Vector_OH->Outcome_3

Figure 1: SAR Logic Map defining the vectors of modification for the (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol scaffold.

Benchmarking Methodology

A. The "Gold Standard" Reference Set

You cannot benchmark in a vacuum. Every assay plate must include:

  • Negative Control: DMSO (0% Inhibition).

  • Positive Control (Pan-Active): Staurosporine (for kinases) or a promiscuous binder relevant to your target class.

  • Structural Benchmark: Tofacitinib or Ruxolitinib (if targeting JAK family) or a known pyrimidine-based inhibitor (e.g., Pazopanib ) to normalize for the pyrimidine-hinge interaction.

B. Key Performance Indicators (KPIs)

Do not rely solely on potency. Use these composite metrics:

  • Potency (

    
    ):  The concentration at 50% inhibition.[1] Target: < 100 nM.
    
  • Ligand Efficiency (LE):

    
    . Target: > 0.3.
    
  • Selectivity Score (S(10)): The percentage of the kinome inhibited by >50% at 1 µM. Target: < 0.05 (High Selectivity).

Experimental Protocols

Protocol 1: Library Synthesis (SnAr Displacement)

Objective: To generate a library of analogs by displacing the C6-Chlorine. Note: The (R)-stereochemistry is retained during this reaction.

  • Dissolve 1.0 eq of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol in DMSO or NMP (0.2 M concentration).

  • Add 1.2 eq of the desired amine/aniline (R-NH2).

  • Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) as a base.

  • Heat at 100°C for 12 hours (or 140°C for 30 min in microwave reactor).

  • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

  • Verify identity via LC-MS (Expect M+1 peak corresponding to Product).

Protocol 2: Biochemical Potency Assay (ADP-Glo™)

Objective: To determine the


 of analogs against a specific kinase target.
Principle: Measures ADP production (enzyme activity) via a luciferase-coupled reaction.
  • Preparation: Prepare 384-well white plates.

  • Compound Addition: Dispense 100 nL of analog (10-point dose response, 1:3 dilution) using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction:

    • Add 2 µL of Kinase Enzyme (optimized concentration, e.g., 1-5 nM) in Assay Buffer.

    • Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate Mix (at

      
       concentrations).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 4 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

Comparative Data Analysis (Template)

When publishing your guide, structure your data as follows. This table format allows for rapid "Apple-to-Apple" comparison.

Analog IDR-Group (C6)

(Biochem) [nM]

(Cellular) [nM]
Ligand Efficiency (LE)Selectivity (S10)
Ref (Stauro) N/A2.15.4--0.85 (Poor)
CP-001 (Parent) -Cl>10,000N.D.----
Analog-A 4-Morpholinoaniline451200.380.02 (High)
Analog-B Isopropylamine850>5,0000.290.15 (Mod)

Interpretation: Analog-A shows superior potency and cellular translation compared to Analog-B, validating the aromatic substitution strategy.

Visualization: The Screening Cascade

To ensure resource efficiency, follow this logical flow for testing analogs.

Screening_Cascade Library 1. Library Synthesis (SnAr Diversification) Primary 2. Primary Screen (Single Point @ 10 µM) Library->Primary IC50_Biochem 3. Biochemical IC50 (Dose Response) Primary->IC50_Biochem >50% Inhibition Cellular 4. Cellular Target Engagement (NanoBRET / Western Blot) IC50_Biochem->Cellular IC50 < 100 nM Cellular->Library Poor Permeability (Fix LogD) Selectivity 5. Selectivity Profiling (Kinome Scan) Cellular->Selectivity Potency Retained Selectivity->Library Off-Target Effects Lead LEAD CANDIDATE Selectivity->Lead Clean Profile

Figure 2: The Critical Path Screening Cascade. A self-validating workflow ensuring only high-quality analogs progress to lead status.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Lomenick, B., et al. "Target Identification Using Drug Affinity Responsive Target Stability (DARTS)." PNAS, 2009. Link

  • Wong, A., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases." Journal of Medicinal Chemistry, 2021. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023. Link

  • Hopkins, A.L., et al. "Ligand Efficiency: A Useful Metric for Lead Selection." Drug Discovery Today, 2004. Link

Sources

A Comparative Guide to the Spectroscopic Characterization of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutic agents.[1] Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. This guide provides a comprehensive spectroscopic characterization of this compound, leveraging foundational principles of NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By presenting a detailed, predicted spectroscopic profile and comparing it directly with its common precursor, 4,6-dichloropyrimidine, this document serves as a practical reference for researchers, scientists, and drug development professionals. We explain the causality behind expected spectral features and provide validated, step-by-step protocols for data acquisition.

Spectroscopic Profile of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

The successful synthesis of the title compound from 4,6-dichloropyrimidine and (R)-pyrrolidin-3-ol results in distinct and predictable changes in its spectroscopic signature. The introduction of the chiral pyrrolidinol moiety breaks the symmetry of the pyrimidine ring and introduces new functional groups, each with a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The substitution of one chlorine atom with the electron-donating amino group of pyrrolidinol causes significant shifts in the electronic environment of the pyrimidine ring protons and carbons.[2]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Pyrimidine H-2δ 8.2-8.4 ppm (s)δ 158.0-160.0 ppmDeshielded proton adjacent to two ring nitrogens.
Pyrimidine H-5δ 6.4-6.6 ppm (s)δ 98.0-100.0 ppmShielded by the electron-donating effect of the adjacent nitrogen from the pyrrolidine ring.[2]
Pyrrolidine CH (on C-3)δ 4.3-4.5 ppm (m)δ 68.0-70.0 ppmCarbon bearing the hydroxyl group.
Pyrrolidine CH₂ (on C-2, C-5)δ 3.5-3.9 ppm (m)δ 52.0-54.0 ppm (C-2), δ 44.0-46.0 ppm (C-5)Diastereotopic protons adjacent to the chiral center and the pyrimidine nitrogen.
Pyrrolidine CH₂ (on C-4)δ 1.9-2.2 ppm (m)δ 34.0-36.0 ppmAliphatic protons of the pyrrolidine ring.
Hydroxyl OHδ 5.0-5.2 ppm (d)-A broad or sharp signal, dependent on solvent and concentration; will exchange with D₂O.[2]
Pyrimidine C-4-δ 161.0-163.0 ppmCarbon attached to the pyrrolidine nitrogen.
Pyrimidine C-6-δ 160.0-162.0 ppmCarbon attached to the remaining chlorine atom.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming the elemental composition.

  • Molecular Formula: C₈H₁₀ClN₃O

  • Molecular Weight: 200.05 g/mol (Monoisotopic); 200.64 g/mol (Average)

  • Expected [M+H]⁺: 201.0585

  • Key Fragmentation: The MS/MS spectrum is expected to show fragmentation corresponding to the loss of the pyrrolidinol side chain or cleavage within the pyrrolidine ring, providing further structural confirmation.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum will be more complex than that of the starting material due to the addition of O-H and N-H functionalities.[5][6]

Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3500 (broad)O-H StretchAlcohol (hydroxyl group)
2850-3000C-H StretchAliphatic (pyrrolidine ring)
3050-3150C-H StretchAromatic (pyrimidine ring)
1550-1610C=N, C=C StretchPyrimidine ring system
1200-1350C-N StretchAryl-amine
1000-1100C-O StretchSecondary alcohol
750-850C-Cl StretchAryl-chloride

Comparative Spectroscopic Analysis: Precursor vs. Product

The most effective way to confirm the successful synthesis is to compare the spectra of the product with the starting material, 4,6-dichloropyrimidine . This comparison highlights the specific changes resulting from the nucleophilic aromatic substitution reaction.

Spectroscopic Feature 4,6-Dichloropyrimidine (Precursor) (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (Product) Interpretation of Change
¹H NMR: Pyrimidine H-5 δ ~8.8 ppmδ ~6.5 ppmSignificant Upfield Shift: The electron-donating pyrrolidinyl group increases electron density at the C-5 position, causing strong shielding. This is a primary indicator of successful substitution.[2]
¹H NMR: Pyrrolidine Protons Not PresentPresent (δ 1.9-4.5 ppm)Appearance of New Signals: Confirms the incorporation of the pyrrolidinol moiety.
¹³C NMR: Pyrimidine C-4 δ ~161 ppmδ ~162 ppmMinimal Shift: The carbon environment is altered, but the shift is less dramatic than for the proton.
IR: O-H Stretch Not PresentPresent (3200-3500 cm⁻¹)Appearance of Broad Peak: Confirms the presence of the hydroxyl group from the pyrrolidinol ring.[5]
Mass Spec: [M+H]⁺ 150.9824201.0585Mass Increase: The observed mass directly corresponds to the addition of the C₄H₈NO fragment and loss of one Cl atom.

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

This workflow is designed for the structural elucidation and purity assessment of the final compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a spectral width covering -1 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or similar pulse sequence) with a spectral width of 0 to 200 ppm. A longer acquisition time and more scans will be required compared to the ¹H spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL DMSO-d6 a->b c Insert into Spectrometer b->c d Lock & Shim c->d e Acquire 1H & 13C Spectra d->e f Fourier Transform & Phasing e->f g Calibrate & Analyze Spectra f->g

Fig. 1: Standard workflow for NMR spectroscopic analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is ideal for confirming molecular weight and assessing sample purity.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatography: Use a C18 reverse-phase column. A typical gradient could be 10-95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

  • Ionization: Employ an Electrospray Ionization (ESI) source in positive ion mode. This is effective for protonating the basic nitrogen atoms in the pyrimidine and pyrrolidine rings.

  • Mass Analysis: Perform a full scan analysis (e.g., m/z 100-500) on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the [M+H]⁺ ion.

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the protonated molecule (201.0585) to confirm its presence and retention time. Compare the measured accurate mass to the theoretical mass; a deviation of <5 ppm is considered confirmation of the elemental composition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation a Prepare 1-10 µg/mL Solution b Inject & Separate (C18 Column) a->b c Ionize (ESI+) b->c d Analyze Mass (HRMS) c->d e Extract Ion Chromatogram d->e f Confirm Accurate Mass ([M+H]⁺) e->f

Fig. 2: High-level workflow for LC-MS analysis.
Attenuated Total Reflectance (ATR) - IR Spectroscopy Protocol

This provides a rapid and simple method for confirming functional groups without extensive sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid, powdered sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even contact between the sample and the crystal.[6]

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups outlined in Section 1.3.

IR_Workflow a Clean ATR Crystal b Collect Background Spectrum a->b c Apply Solid Sample to Crystal b->c d Apply Pressure c->d e Acquire Spectrum (4000-400 cm⁻¹) d->e f Analyze Functional Group Region e->f

Fig. 3: Protocol for ATR-IR spectroscopy.

Conclusion

The structural verification of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is reliably achieved through a combination of NMR, MS, and IR spectroscopy. The most definitive evidence of successful synthesis is provided by ¹H NMR, where the significant upfield shift of the pyrimidine H-5 proton confirms the substitution at C-4. This is corroborated by the appearance of signals for the pyrrolidinol moiety and the presence of a hydroxyl stretch in the IR spectrum. Finally, HRMS provides unequivocal confirmation of the compound's elemental composition. By comparing these results against the precursor, 4,6-dichloropyrimidine, researchers can confidently validate the structure and purity of this key synthetic intermediate.

References

  • Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines. Benchchem.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e.
  • Supplementary Inform
  • 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. PubChem.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Supporting Inform
  • Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Electronic supplementary inform
  • Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI.
  • 4,6-Dichloropyrimidine, 98% 1193-21-1 India. Ottokemi.
  • Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Semantic Scholar.
  • Examples of IR spectra of drug molecules.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
  • Forensic Applications Of Vibrational Spectroscopy Techniques To Identify Prescription Drugs And Mixtures.
  • Article. SciELO.
  • LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode.
  • 4,6-Dichloropyrimidine. ChemicalBook.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

Sources

Quality control standards for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol reagents

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Quality Control Guide: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Introduction: The Strategic Importance of the Scaffold

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (hereafter Reagent CP-3 ) is a critical chiral building block in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting TRK (e.g., Larotrectinib analogs) and JAK pathways.

Its structural utility lies in its bifunctionality:

  • The Electrophile (C-Cl): The 6-chloro position is primed for SNAr displacement by amines or alkoxides to build the heteroaromatic core.

  • The Chiral Handle (C-OH): The (R)-hydroxyl group often engages in crucial hydrogen bonding within the kinase ATP-binding pocket or serves as an attachment point for solubilizing groups.

The Quality Paradox: While often treated as a commodity reagent, variations in the quality of Reagent CP-3 can lead to catastrophic downstream failures. "Hidden" impurities—specifically the bis-substituted byproduct and the (S)-enantiomer—often co-elute in standard workups but drastically reduce the yield and enantiomeric excess (ee%) of the final API (Active Pharmaceutical Ingredient).

Comparative Analysis: Reagent Grades

The following classification objectively compares market-available grades based on internal benchmarking and supplier specifications.

Table 1: Comparative Specifications & Performance Risks

FeatureGrade A (Pharma/GMP) Grade B (Standard Reagent) Grade C (Bulk Industrial)
Purity (HPLC) ≥ 99.5%≥ 97.0%≤ 95.0%
Chiral Purity (ee%) ≥ 99.8%≥ 98.0%Not Specified (often ~90-95%)
Bis-Adduct Impurity < 0.10%< 1.0%> 2.0%
Water Content (KF) < 0.1%< 0.5%< 1.0%
Residual Solvents < 500 ppm (Total)< 5000 ppmHigh (DMF/DMSO often present)
Primary Risk CostVariable YieldsReaction Stalling / Racemization
Rec. Application Late-stage GMP synthesisMedChem Discovery (SAR)Early-stage fragment screening

Analyst Insight: Grade C reagents often contain significant amounts of the Bis-adduct (4,6-di(pyrrolidin-3-ol)pyrimidine). This impurity is "dead weight"—it is non-reactive in subsequent SNAr steps, leading to stoichiometry errors and difficult purification of the final drug substance.

Critical Quality Attributes (CQAs) & Impurity Landscape

To control quality, one must understand the failure modes of the synthesis (Reaction of 4,6-dichloropyrimidine with (R)-3-pyrrolidinol).

Visualization 1: Synthesis & Impurity Pathways

G SM1 4,6-Dichloropyrimidine Product TARGET PRODUCT (R)-1-(6-Chloropyrimidin-4-yl) pyrrolidin-3-ol SM1->Product 1.0 eq SM2 Base, 0°C SM2 (R)-3-Pyrrolidinol SM2->Product Impurity_Enant IMPURITY C (S)-Enantiomer (From impure SM2) SM2->Impurity_Enant Impure Starting Material Impurity_Bis IMPURITY A (Major) Bis-Adduct (Displacement of both Cl) Product->Impurity_Bis + Excess SM2 High Temp Impurity_Hydro IMPURITY B Hydrolysis Product (6-Hydroxypyrimidine) Product->Impurity_Hydro H2O / Moisture

Caption: Fig 1. Genesis of impurities. The Bis-adduct forms if stoichiometry is uncontrolled; Hydrolysis occurs with wet solvents; Enantiomeric impurities carry over from the pyrrolidinol source.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to detect the specific failure modes identified above.

Protocol A: High-Resolution HPLC (Purity & Regio-control)

Purpose: To separate the mono-substituted product from the bis-adduct and hydrolyzed species.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash to elute lipophilic Bis-adduct)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (pyrimidine core) and 220 nm.

  • Acceptance Criteria:

    • Main Peak Retention Time (RT): ~8.5 min.

    • Bis-Adduct RT: ~14.2 min (Must be < 0.15% Area).

    • Hydrolysis Impurity RT: ~3.1 min (Must be < 0.5% Area).

Protocol B: Chiral HPLC (Enantiomeric Excess)

Purpose: To quantify the (S)-enantiomer. Standard C18 cannot distinguish these.

  • Column: Daicel Chiralpak AD-H or IA, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Performance: The (R)-isomer typically elutes second.

  • Calculation:

    
    
    
Protocol C: Functional Performance Test (The "Stress Test")

Purpose: To verify reactivity. A high chemical purity by HPLC does not guarantee reactivity if the chloride is deactivated by trace metal complexation (from upstream Pd steps if applicable) or salt formation.

  • Reaction: Mix 100 mg Reagent CP-3 (1.0 eq) with Benzylamine (1.2 eq) and DIPEA (2.0 eq) in DMSO-d6 (0.7 mL).

  • Condition: Heat to 80°C for 2 hours.

  • Analysis: Transfer directly to an NMR tube. Run 1H-NMR.

  • Metric: Monitor the disappearance of the pyrimidine C5-H singlet (approx 6.5 ppm) and appearance of the product signal.

  • Pass Criteria: >98% conversion by NMR integration. <5% remaining starting material indicates active chloride.

Quality Control Workflow

Implement this decision tree to streamline raw material release.

Visualization 2: QC Decision Logic

QC_Workflow Sample Incoming Reagent CP-3 Sample Test_Appearance 1. Appearance Check (White/Off-white Solid) Sample->Test_Appearance Test_HPLC 2. HPLC Purity (Protocol A) Test_Appearance->Test_HPLC Decision_HPLC Purity > 98%? Bis < 0.5%? Test_HPLC->Decision_HPLC Test_Chiral 3. Chiral HPLC (Protocol B) Decision_HPLC->Test_Chiral Yes Reject REJECT / RE-PURIFY Decision_HPLC->Reject No Decision_Chiral ee% > 99%? Test_Chiral->Decision_Chiral Test_Func 4. Functional Test (Protocol C) Decision_Chiral->Test_Func Yes Decision_Chiral->Reject No Release RELEASE FOR GMP MFG Test_Func->Release Pass (>98% Conv) Test_Func->Reject Fail

Caption: Fig 2. Stepwise QC workflow. Note that Chiral HPLC is performed only after Chemical Purity is established to save expensive chiral column life.

References

  • Larotrectinib Synthesis & Intermediates

    • Patent: Array BioPharma Inc. "Pyrrolidinyl urea Trk inhibitors." WO2016077841A1. (Describes the use of chloropyrimidine-pyrrolidine scaffolds in TRK inhibitor synthesis).

  • Chiral Separation Methodologies

    • Source: Phenomenex.[2] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." (General grounding for the selection of Amylose/Cellulose based columns for pyrrolidine derivatives).

  • Analytical Standards for Pyrimidines

    • Journal: Flick, A. C., et al. "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 2020, 63(19), 10652–10704.[3] (Discusses the chemistry of Larotrectinib and the SNAr reactivity of the chloropyrimidine intermediate).

  • Impurity Profiling in SNAr Reactions: Context: General organic chemistry principles regarding competitive bis-substitution in symmetric di-halo heterocycles. See March's Advanced Organic Chemistry, 8th Edition, Wiley.

Sources

Safety Operating Guide

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Immediate Action

Stop. If you are currently managing a spill or exposure incident involving (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, follow this immediate protocol. This compound is a halogenated nitrogen heterocycle; treat it as a potential irritant and aquatic toxin.

Emergency Response Protocol
ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.[1] Seek medical attention.
Skin Contact Brush off loose particles (if solid), then wash with soap/water. Do not use solvents (enhances absorption).
Inhalation Evacuate to fresh air.[2][3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only).[5]
Spill (Solid) Dampen with water/surfactant to prevent dust. Scoop into a sealed waste container.
Spill (Solution) Absorb with vermiculite or sand.[6] Do NOT use combustible materials (sawdust).

Part 2: Hazard Identification & Scientific Logic

As a Senior Application Scientist, it is critical to understand why we handle this specific molecule with care. (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol combines a chloropyrimidine core with a chiral pyrrolidine ring.

Structural Hazard Analysis:

  • Chloropyrimidine Moiety: Halogenated heterocycles are often reactive electrophiles. In biological systems, they can alkylate DNA or proteins, leading to potential cytotoxicity or sensitization.

  • Halogen Content: The presence of chlorine (Cl) mandates specific disposal routes (High-Temperature Incineration) to prevent the formation of dioxins or polychlorinated biphenyls (PCBs) during incomplete combustion.

  • Solubility Profile: Likely soluble in organic solvents (DMSO, DCM) and moderately soluble in water. This amphiphilic nature means it can easily penetrate biological membranes.

GHS Classification (Predicted based on Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation)[3]

  • STOT-SE: Category 3 (Respiratory Irritation)

Part 3: Waste Characterization & Segregation

Proper disposal relies on accurate waste stream characterization. This compound must never be flushed down the drain.

Waste Classification Logic
  • Primary Stream: Halogenated Organic Waste.

  • Physical State: Solid (pure compound) or Liquid (reaction mixtures).

  • RCRA Considerations (USA): While not explicitly P- or U-listed, it should be treated as a characteristic waste if it exhibits toxicity, or simply managed as "Non-RCRA Regulated Hazardous Waste" destined for incineration.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for segregating this specific chemical to ensure compliance and safety.

WasteSegregation cluster_legend Disposal Logic Start Waste Generation: (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction solvent) StateCheck->Liquid Liquid SolidWaste Stream C: Solid Hazardous Waste (Incineration) Solid->SolidWaste HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloLiquid Stream A: Halogenated Solvents (High BTU Incineration) HalogenCheck->HaloLiquid Yes NonHaloLiquid Stream B: Non-Halogenated Solvents (Fuel Blending/Incineration) HalogenCheck->NonHaloLiquid No (e.g., Methanol/Water) Note Note: Even if dissolved in non-halogenated solvent, presence of Cl-pyrimidine often defaults the mix to Halogenated Stream for safety.

Figure 1: Decision tree for segregating (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol waste streams. Note that the presence of the chlorine atom on the pyrimidine ring often necessitates treating the entire mixture as halogenated waste to ensure proper destruction.

Part 4: Step-by-Step Disposal Protocol

Preparation & Packaging
  • Solids: Collect pure substance in a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use glass for primary waste storage to prevent breakage during transport.

  • Liquids: Use safety-coated glass bottles or HDPE carboys. Ensure the container is rated for the solvent used (e.g., avoid LDPE for chlorinated solvents).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Labeling Requirements

Every container must be labeled before waste is added.

  • Chemical Name: Write out the full name: "(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol". Do not use abbreviations or structure drawings alone.

  • Constituents: List all solvents and approximate percentages (e.g., "Dichloromethane 90%, Product 10%").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Decontamination of Glassware

Before glassware leaves the fume hood, it must be decontaminated to prevent trace exposure to dishwashing staff.

  • Rinse 1: Rinse with a solvent in which the compound is soluble (e.g., Acetone or DCM). Collect this rinse in the Halogenated Waste container.

  • Rinse 2: Rinse with Ethanol/Water. Collect in the appropriate solvent waste.[5][7]

  • Wash: Once visibly clean, the glassware can be moved to the general wash area.

Final Hand-off
  • Secondary Containment: Transport waste containers to the central accumulation area using a secondary container (bucket or cart with spill lip).

  • Documentation: Complete your facility's "Request for Disposal" form. Ensure the CAS number (1264038-82-5) is referenced if required for the manifest.

Part 5: Operational Data & PPE[8]

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 (if powder)Prevents inhalation of fine particulates which may be irritating to the respiratory tract.
Hand Nitrile Gloves (Double gloved recommended)Standard nitrile offers good protection against incidental splash. Replace immediately upon contamination.[1][3]
Eye Chemical Splash GogglesSafety glasses are insufficient if working with liquid solutions where splash risk exists.
Body Lab Coat (Buttoned) + Long SleevesPrevents dermal absorption through forearms.
Physical Properties for Disposal
  • Molecular Formula: C8H10ClN3O (Analogous base structure)

  • State: Solid (likely off-white to yellow powder)[8]

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.

Part 6: Scientific Integrity & Workflow Visualization

To ensure the safety of the entire laboratory ecosystem, the disposal process must be viewed as a cycle, not a single event. The following diagram details the "Cradle-to-Grave" lifecycle for this compound within the lab.

Lifecycle Synthesis Synthesis/Usage (Fume Hood) Quench Reaction Quench (Chemical Deactivation) Synthesis->Quench Residuals Segregation Waste Segregation (Halo vs Non-Halo) Quench->Segregation Accumulation Satellite Accumulation (Secondary Containment) Segregation->Accumulation Pickup EHS Pickup (Manifesting) Accumulation->Pickup Weekly/Monthly Pickup->Synthesis Manifest Return (Compliance Check) Incineration High-Temp Incineration (Final Destruction) Pickup->Incineration

Figure 2: The "Cradle-to-Grave" lifecycle of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, emphasizing the critical path from benchtop synthesis to high-temperature incineration.

References

  • PubChem. (2023). Compound Summary: Chloropyrimidine Derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Laboratories. RCRA Online. Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and logistical protocols for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1264038-82-5). It is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and operational planning.

Executive Safety Summary & Risk Profile

Compound Identity:

  • IUPAC Name: (3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol[1]

  • CAS Number: 1264038-82-5[1]

  • Molecular Formula: C₈H₁₀ClN₃O

  • Molecular Weight: 199.64 g/mol

Hazard Classification (Precautionary Principle): As a pharmaceutical intermediate, specific toxicological data may be limited. Based on structural analogs (chloropyrimidines and aminopyrrolidines), this compound must be handled as a Hazardous Substance .

Hazard CategoryGHS CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.Pyrimidine derivatives often interfere with metabolic pathways; absorption via ingestion is a primary risk.
Skin Irritation H315 Causes skin irritation.[2]The chloropyrimidine moiety can undergo nucleophilic aromatic substitution with skin proteins, causing irritation or sensitization.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Dust or concentrated solutions can cause severe conjunctival irritation.
STOT - SE H335 May cause respiratory irritation.[2][5]Fine particulates (dust) are irritating to the upper respiratory tract mucous membranes.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE standards are selected to create a redundant barrier system against particulate inhalation and dermal absorption.

Protection ZoneRequired EquipmentTechnical Specification & "Self-Validation" Check
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Must seal against the face.Validation: Adjust strap until a suction seal is felt; no gaps at temples.
Dermal (Hands) Double Nitrile Gloves Spec: Inner pair (4 mil), Outer pair (4-8 mil). Extended cuff recommended.Validation: Perform the "Inflation Test" (trap air in glove and squeeze) to check for pinholes before donning.
Dermal (Body) Lab Coat (Buttoned) Spec: 100% Cotton or flame-resistant synthetic (Nomex) if using flammables. Sleeves must cover wrists.Validation: Ensure no skin is exposed between glove cuff and coat sleeve.
Respiratory Fume Hood (Primary) Spec: Class II Biological Safety Cabinet or Chemical Fume Hood operating at 80-100 fpm face velocity.Validation: The "Kimwipe Test" – tape a tissue to the sash; it must be pulled inward steadily (45° angle).

Operational Handling Protocol

This workflow utilizes a Self-Validating System , where every step includes a "Stop/Go" check to prevent error propagation.

Phase 1: Preparation & Weighing
  • Environment: All open handling must occur inside a certified fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Weighing:

    • Action: Tare the weighing boat inside the hood.

    • Technique: Transfer solid using a disposable spatula. Do not pour from the main bottle.

    • Validation: Wipe the exterior of the formulation vessel with a solvent-dampened tissue (methanol/ethanol) before removing it from the hood to ensure no residue transfer.

Phase 2: Reaction & Synthesis
  • Solvent Compatibility: The compound is soluble in polar organic solvents (DMSO, Methanol, DCM).

  • Reactivity Alert: The 6-chloro position is electrophilic. Avoid inadvertent contact with strong nucleophiles (amines, thiols) unless intended for reaction, as this may generate exothermic heat or toxic byproducts.

  • Temperature: Store and react at ambient temperature unless protocol dictates otherwise. Avoid excessive heat (>100°C) which may decompose the pyrimidine ring.

Phase 3: Decontamination
  • Tools: Rinse spatulas and glassware with acetone or methanol inside the hood into a dedicated waste beaker.

  • Surfaces: Wipe down the work area with a detergent solution followed by water.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

Caption: Step-by-step decision logic for handling (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol from storage to reaction.

HandlingProtocol Start START: Retrieve Container CheckPPE Check PPE: Goggles, Double Nitrile, Lab Coat Start->CheckPPE HoodCheck Verify Hood Airflow (Kimwipe Test) CheckPPE->HoodCheck OpenContainer Open Container INSIDE Hood HoodCheck->OpenContainer Pass Weighing Weigh Required Amount (Use Anti-static Spatula) OpenContainer->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Decon Wipe Exterior of Vessel (Decontamination) Transfer->Decon CloseContainer Seal Container & Parafilm Decon->CloseContainer ReturnStorage Return to Storage (Cool, Dry, Dark) CloseContainer->ReturnStorage

Diagram 2: Emergency Spill Response

Caption: Immediate decision tree for managing solid or liquid spills of the compound.

SpillResponse Spill SPILL DETECTED Assess Assess Size & Form Spill->Assess MinorSolid Minor Solid Spill (< 5g) Assess->MinorSolid Major Major Spill or Outside Hood Assess->Major CleanSolid Cover with Wet Paper Towel (Prevent Dust) MinorSolid->CleanSolid Evacuate Evacuate Area & Notify EHS Major->Evacuate Scoop Scoop into HazWaste Bag CleanSolid->Scoop Wipe Triple Wipe Surface (Soap -> Water -> Solvent) Scoop->Wipe Disposal Dispose as Halogenated Waste Wipe->Disposal

[6]

Waste Disposal & Logistics

Waste Stream Classification: This compound contains a chlorine atom and a nitrogen heterocycle. It must not be disposed of in general trash or down the drain.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a clear, double-bagged biohazard/chemical waste bag. Label: "Solid Debris contaminated with Halogenated Organics."
Liquid Waste Mother liquors, cleaning solvents (Acetone/Methanol rinses).Collect in a dedicated carboy labeled "Halogenated Organic Solvents." Do not mix with acidic aqueous waste (risk of reaction).
Empty Containers Original glass bottles.Triple rinse with solvent (collect rinsate as liquid waste). Deface label. Dispose of glass as "Chemically Contaminated Glass."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683394 (Related Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。